molecular formula C8H6BrFO B119135 2-Bromo-6-fluoro-3-methylbenzaldehyde CAS No. 154650-16-5

2-Bromo-6-fluoro-3-methylbenzaldehyde

Cat. No.: B119135
CAS No.: 154650-16-5
M. Wt: 217.03 g/mol
InChI Key: HORDCPFFRDZLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluoro-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-6-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORDCPFFRDZLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597323
Record name 2-Bromo-6-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154650-16-5
Record name 2-Bromo-6-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-fluoro-3-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS 154650-16-5)

From the Office of the Senior Application Scientist

Executive Summary

This compound is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring an aldehyde, a bromine atom, a fluorine atom, and a methyl group—provides multiple reactive sites for strategic molecular elaboration. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. By elucidating the causality behind synthetic choices and reaction pathways, this document serves as a practical resource for scientists leveraging this key intermediate in the development of complex molecular architectures and novel therapeutic agents.

Physicochemical and Spectroscopic Profile

The strategic arrangement of substituents on the benzene ring imparts distinct physical and chemical properties to this compound, making it a unique tool for synthetic chemists.[1] Its key properties are summarized below for quick reference.

PropertyValueSource
CAS Number 154650-16-5[1][2][3][4]
Molecular Formula C₈H₆BrFO[1][3][5][6]
Molecular Weight 217.03 g/mol [1][3][5]
IUPAC Name This compound[1][5]
Physical Form White to Yellow Solid
Melting Point 43-47 °C[7]
Boiling Point 248.1 °C at 760 mmHg (Predicted)
Purity Typically ≥95%[2][4]
SMILES CC1=C(C(=C(C=C1)F)C=O)Br[1][5]
InChIKey HORDCPFFRDZLRG-UHFFFAOYSA-N[1][5]
Spectroscopic Signature

Characterization is critical for verifying the identity and purity of starting materials. The expected spectroscopic data for this compound are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 10.3 ppm), aromatic protons, and the methyl group protons (around 2.3-2.5 ppm).

  • ¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde (typically >185 ppm), aromatic carbons (with C-F and C-Br couplings), and the methyl carbon.

  • ¹⁹F NMR: A singlet is expected, with coupling to nearby aromatic protons. This technique is particularly useful for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ being readily identifiable.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivial and requires regiochemical control. While several routes are plausible, the most common approaches involve the formylation of a pre-functionalized aromatic ring. The choice of starting material is crucial and dictates the overall synthetic strategy.

Preferred Synthetic Route: Vilsmeier-Haack Formylation

A prevalent and effective method for introducing an aldehyde group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[8][9][10] This approach is advantageous as it uses common, inexpensive reagents and generally proceeds under mild conditions.[9] The starting material for this synthesis would logically be 1-bromo-3-fluoro-2-methylbenzene (also known as 2-bromo-6-fluorotoluene).

The rationale for this choice is based on the directing effects of the substituents. The methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. The formylation occurs at the position ortho to the fluorine and para to the methyl group, which is sterically accessible and electronically favored.

Vilsmeier_Haack_Synthesis SM 1-Bromo-3-fluoro-2-methylbenzene (2-Bromo-6-fluorotoluene) Product This compound SM->Product Vilsmeier-Haack Formylation Reagents 1. POCl₃, DMF 2. H₂O workup Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF_POCl3 DMF_POCl3 DMF_POCl3->Vilsmeier Formation

Caption: Vilsmeier-Haack formylation of 2-bromo-6-fluorotoluene.

Mechanistic Insight
  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium ion, the "Vilsmeier reagent".[11][12]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-bromo-6-fluorotoluene attacks the carbon of the Vilsmeier reagent.[11] This is the rate-determining step. The substitution occurs at the position least sterically hindered and electronically activated.

  • Rearomatization and Hydrolysis: The resulting intermediate loses a proton to restore aromaticity. Subsequent hydrolysis of the iminium salt during aqueous workup yields the final aldehyde product.[9]

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-bromo-6-fluorotoluene (1.0 eq) in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its functional groups, which allows for selective, stepwise transformations.

Reactivity_Diagram cluster_aldehyde Aldehyde Transformations cluster_bromine Palladium Cross-Coupling Core This compound Acid Carboxylic Acid Core->Acid Oxidation (e.g., KMnO₄) Alcohol Benzyl Alcohol Core->Alcohol Reduction (e.g., NaBH₄) Imine Imine / Schiff Base Core->Imine Condensation (R-NH₂) Suzuki Aryl/Vinyl Group (Suzuki Coupling) Core->Suzuki Ar-B(OH)₂ Pd Catalyst Buchwald Amine Group (Buchwald-Hartwig) Core->Buchwald R₂NH Pd Catalyst Sonogashira Alkyne Group (Sonogashira) Core->Sonogashira R-C≡CH Pd/Cu Catalysts

Caption: Key reaction pathways for this compound.

Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for building molecular complexity.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-6-fluoro-3-methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[1]

  • Reduction: Selective reduction to 2-bromo-6-fluoro-3-methylbenzyl alcohol is cleanly achieved with mild hydride reagents such as sodium borohydride (NaBH₄).[1] More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used.

  • Reductive Amination: A two-step, one-pot reaction involving initial imine formation with a primary or secondary amine, followed by reduction with a reagent like sodium triacetoxyborohydride (STAB), provides direct access to substituted benzylamines.

  • Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithiums, to form secondary alcohols.

Transformations Involving the Bromine Atom

The C-Br bond is the primary site for metal-catalyzed cross-coupling reactions, a cornerstone of modern drug development. The C-F bond is significantly less reactive under these conditions, allowing for high selectivity.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl or vinyl substituents at the 2-position.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, coupling the aryl bromide with primary or secondary amines, anilines, or amides.

  • Sonogashira Coupling: The introduction of terminal alkynes is achieved via palladium/copper co-catalyzed coupling, leading to the formation of aryl alkynes.

Applications in Medicinal Chemistry

The substitution pattern of this compound makes it an ideal precursor for constructing scaffolds found in many biologically active molecules. Its utility is particularly evident in the synthesis of heterocyclic compounds. For instance, a structurally similar compound, 6-bromo-2-fluoro-3-methylbenzaldehyde, has been used in an improved synthesis of a key intermediate for 5-bromo-2-methylamino-8-methoxyquinazoline, a scaffold relevant to drug discovery.[13] The presence of the ortho-bromo and fluoro substituents allows for directed cyclization strategies to form fused ring systems.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. This compound is classified with several hazards that necessitate careful management.

Hazard Identification

The compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.[5][13]

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7][14]

  • H335: May cause respiratory irritation.[5][7]

GHS Pictogram: GHS07 (Exclamation mark)

Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][15] Ensure eyewash stations and safety showers are readily accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15]

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[14][15]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]

  • Hygiene: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke in the work area.[15]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][14] Seek medical attention if you feel unwell.[7]

  • Skin Contact: Wash the affected area with plenty of soap and water.[7][14] If irritation occurs, seek medical attention.[14]

  • Eye Contact: Rinse cautiously with water for several minutes.[7][14] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice.[7][14]

  • Ingestion: Rinse mouth with water.[7] Call a POISON CENTER or doctor if you feel unwell.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]

  • Recommended storage is often refrigerated (2-8 °C) or under an inert atmosphere (nitrogen).[6]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its dense and strategically positioned functional groups. Its capacity for selective, sequential modification via both classical and modern synthetic methodologies makes it a powerful tool for medicinal chemists and researchers. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for unlocking its full potential in the rapid construction of complex molecules for drug discovery and materials science.

References

  • Smolecule. (2023, August 15). Buy this compound | 154650-16-5.
  • Sigma-Aldrich. This compound | 154650-16-5.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Apollo Scientific. 2-Bromo-6-(trifluoromethyl)benzaldehyde Safety Data Sheet.
  • Ossila. (2023, June 27). 2-Bromo-6-fluorobenzaldehyde - SAFETY DATA SHEET.
  • Angene. This compound | 154650-16-5.
  • Echemi. 154650-16-5, this compound Properties.
  • AKSci. 154650-16-5 this compound.
  • Fluoromart. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction.
  • PubChem. This compound | C8H6BrFO | CID 19007376.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • AOBChem USA. This compound.
  • Sigma-Aldrich. This compound | 154650-16-5.

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-fluoro-3-methylbenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial and versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring an aldehyde functional group alongside bromine, fluorine, and methyl moieties, makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] For researchers, drug development professionals, and synthetic chemists, a thorough understanding of this compound's physical properties is not merely academic; it is fundamental to its effective handling, reaction design, purification, and storage.

This guide provides a comprehensive overview of the core physical properties of this compound, supported by established experimental protocols. The narrative is designed to offer not just data, but actionable insights into the causality behind these properties and the methodologies used for their determination.

Section 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity and fundamental physical constants is the bedrock of its application in research and development. The following tables summarize the key identifiers and quantitative physical data for this compound.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 154650-16-5[1][2][3][4]
Molecular Formula C₈H₆BrFO[1][4]
Molecular Weight 217.03 g/mol [1][4][5]
IUPAC Name This compound[1][2][4]
InChI Key HORDCPFFRDZLRG-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1=C(C(=C(C=C1)F)C=O)Br[1]

Table 2: Core Physical Properties

PropertyValueSource(s)
Physical Form White to Yellow Solid[2]
Boiling Point 248.1 °C (Predicted)[5]
Flash Point 103.9 °C (Predicted)[5]
XLogP3 2.5 (Predicted)[4]
Purity Typically ≥95%[3][6]

Section 2: Lipophilicity and Solubility Profile

The predicted octanol-water partition coefficient (XLogP3) of 2.5 suggests that this compound is moderately lipophilic.[4] This indicates a general preference for non-polar, organic solvents over water. Halogenated benzaldehydes, as a class, are known to be sparingly soluble or insoluble in water, a characteristic driven by the hydrophobic nature of the benzene ring.[7][8][9] The compound is expected to be readily soluble in common organic solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃).[10]

A definitive solubility profile is critical for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classifying the solubility of this compound, which in turn can suggest the presence of acidic or basic functional groups.

Objective: To determine the solubility of the title compound in a range of representative solvents.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Graduated pipette or dropper

  • Solvents: Deionized Water, Diethyl Ether, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq)

  • Vortex mixer

Methodology:

  • Sample Preparation: Place approximately 25 mg of the compound into five separate, labeled test tubes.

  • Solvent Addition: To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions. After each addition, vortex the mixture vigorously for 30 seconds. Observe for dissolution.

  • Observation: If the compound dissolves completely in water, it is classified as water-soluble. If not, proceed to the next steps with the remaining tubes.

  • Organic Solvent Test: To the second tube, add 0.75 mL of diethyl ether in portions, vortexing after each addition. Observe for dissolution.

  • Aqueous Acid/Base Tests: To the remaining three tubes, add 0.75 mL of 5% HCl, 5% NaOH, and 5% NaHCO₃ respectively. Vortex each tube vigorously.

  • Interpretation:

    • Solubility in 5% NaOH: Indicates the compound may have an acidic functional group (e.g., phenol, carboxylic acid).

    • Solubility in 5% NaHCO₃: Suggests a strongly acidic group, such as a carboxylic acid.

    • Solubility in 5% HCl: Indicates the presence of a basic functional group, most commonly an amine.

    • Insolubility in all: Confirms the compound is a neutral, water-insoluble organic solid.

Caption: Workflow for qualitative solubility testing.

Section 3: Thermal Properties - Melting Point Determination

The melting point is one of the most characteristic physical properties of a crystalline solid and serves as a primary indicator of purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range. While a specific melting point for this compound is not consistently reported across public databases, its determination is straightforward using standard laboratory equipment.

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol describes the use of a Mel-Temp apparatus or a similar device, a standard and reliable method for determining the melting point of a solid organic compound.[11]

Objective: To accurately determine the melting point range of this compound.

Materials:

  • This compound, finely powdered

  • Capillary tubes (sealed at one end)

  • Mel-Temp apparatus or equivalent

  • Mortar and pestle (if sample is not a fine powder)

Methodology:

  • Sample Preparation: Place a small amount of the compound on a clean, dry surface. Gently press the open end of a capillary tube into the powder until a small amount of solid enters the tube.

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[11][12]

  • Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid heating to get a rough estimate.[11] This saves time during the precise measurement.

  • Apparatus Setup: Allow the apparatus to cool to at least 20°C below the approximate melting point. Place the packed capillary tube into the sample holder of the Mel-Temp.

  • Precise Determination: Set the apparatus to heat at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.[11] This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block.

  • Observation and Recording: Observe the sample through the magnifying eyepiece.

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts and the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range T₁ – T₂.

Caption: Standard workflow for capillary melting point determination.

Section 4: Spectroscopic and Analytical Characterization

While not classical physical properties, spectroscopic data are indispensable for verifying the structural integrity and purity of a compound. For this compound, techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive chemical fingerprint. This analytical data is typically available from commercial suppliers upon request and should be consulted to confirm the identity of the material before use.

Section 5: Safety, Handling, and Storage

Proper safety and handling procedures are paramount when working with any chemical intermediate. This compound possesses moderate acute toxicity and is an irritant.

Table 3: GHS Hazard Information

CategoryCodeDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302Harmful if swallowed.[13]
H315Causes skin irritation.[13]
H319Causes serious eye irritation.[13]
H335May cause respiratory irritation.[13]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[14]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][14]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from incompatible materials.

  • Recommended storage is under refrigeration (2-8°C).[2]

First-Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a solid, moderately lipophilic compound with predictable solubility in organic solvents. Its physical properties are central to its role as a synthetic intermediate. While many of its core properties can be estimated or are available from suppliers, the experimental determination of its melting point and a comprehensive solubility profile are crucial, yet straightforward, procedures for any researcher intending to use this compound. Adherence to the safety and handling protocols outlined in this guide will ensure its effective and safe utilization in the laboratory.

References

  • Mel-Temp Melting Point Apparatus. (n.d.). Organic Chemistry at CU Boulder.
  • Scope of substituted benzaldehydes. (n.d.). ResearchGate.
  • Determination of Melting Point. (n.d.). Wired Chemist.
  • Melting Point Determination Lab Guide. (n.d.). Scribd.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023). MDPI.
  • Melting point determination. (n.d.). University of Calgary.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • This compound | 154650-16-5. (n.d.). Angene.
  • Benzaldehyde. (n.d.). Wikipedia.
  • Benzaldehyde. (n.d.). Solubility of Things.
  • Benzaldehyde | C6H5CHO | CID 240. (n.d.). PubChem.
  • This compound | C8H6BrFO | CID 19007376. (n.d.). PubChem.
  • SAFETY DATA SHEET: 2-Bromo-3-fluorobenzaldehyde. (2024, March 13). Fisher Scientific.
  • 6-Bromo-2-fluoro-3-methylbenzaldehyde. (n.d.). MySkinRecipes.
  • 2-Bromo-5-chloro-6-fluoro-3-methylbenzaldehyde | C8H5BrClFO. (n.d.). PubChem.

Sources

2-Bromo-6-fluoro-3-methylbenzaldehyde molecular formula C8H6BrFO

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-methylbenzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This compound, with the molecular formula C₈H₆BrFO, is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile intermediate in the fields of organic synthesis and medicinal chemistry. The strategic placement of its reactive handles—an aldehyde, a bromine atom, a fluorine atom, and a methyl group—on the benzene ring offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. It covers robust synthetic strategies, detailed physicochemical and spectroscopic characterization, an analysis of its chemical reactivity, and a discussion of its proven utility as a key building block in the synthesis of complex, biologically active molecules. The content synthesizes theoretical principles with practical, field-proven insights to serve as an essential resource for leveraging this compound in advanced research and development programs.

Introduction and Strategic Importance

Substituted benzaldehydes are fundamental precursors in the synthesis of a vast range of pharmaceuticals, agrochemicals, and materials.[1] The specific compound, this compound, is of particular interest due to its dense and strategically arranged functionalization. The aldehyde group serves as a versatile anchor for a multitude of transformations, including reductive aminations, oxidations, and olefination reactions. The ortho-bromo and ortho-fluoro substituents create a unique electronic environment and provide distinct handles for orthogonal cross-coupling reactions, a cornerstone of modern drug synthesis.

The presence of fluorine is especially significant in medicinal chemistry. Fluorine substitution can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] The bromine atom, often used in Suzuki, Heck, or Sonogashira couplings, allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This guide aims to provide the foundational knowledge required to effectively utilize this potent building block.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 154650-16-5[3][4]
Molecular Formula C₈H₆BrFO[3][4]
Molecular Weight 217.03 g/mol [3][4]
Appearance White to Yellow Solid
Boiling Point 248.1°C at 760 mmHg (Predicted)[5]
Storage Temperature Refrigerator (2-8°C), under inert gas[5]
SMILES CC1=C(C(=C(C=C1)F)C=O)Br[3][4]
InChIKey HORDCPFFRDZLRG-UHFFFAOYSA-N[3][4]
Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Synthesis and Manufacturing Pathways

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control regioselectivity. For this compound, a logical and efficient approach involves the late-stage introduction of the aldehyde group onto a pre-functionalized benzene ring via a directed ortho-metalation (DoM) reaction.[7] This strategy offers superior control compared to electrophilic aromatic substitution on less activated rings.

The proposed starting material is 1-Bromo-3-fluoro-2-methylbenzene , which is commercially available. The fluorine atom is a powerful ortho-directing group for lithiation, making the C6 position (ortho to fluorine) the most acidic proton on the ring.[8]

Recommended Synthetic Protocol: Directed ortho-Metalation

This protocol is based on well-established procedures for the ortho-formylation of halogenated aromatics.[2]

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

  • Base Preparation: The THF is cooled to -75°C using a dry ice/acetone bath. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 equivalents) is added slowly. LiTMP is often preferred for sterically hindered or sensitive substrates to prevent side reactions.[2]

  • Lithiation: 1-Bromo-3-fluoro-2-methylbenzene (1.0 equivalent), dissolved in a small amount of anhydrous THF, is added dropwise to the cooled base solution, ensuring the internal temperature remains below -70°C. The reaction mixture is stirred at this temperature for 1-2 hours. The fluorine atom strongly directs the deprotonation to the adjacent C6 position.

  • Formylation (Quenching): Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise to the reaction mixture, again maintaining a temperature below -70°C. The reaction is stirred for an additional 1-2 hours at this temperature.

  • Workup: The reaction is slowly warmed to -20°C and then quenched by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate or tert-butyl methyl ether.[2] The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow SM 1-Bromo-3-fluoro- 2-methylbenzene Base LiTMP or LDA THF, -75°C SM->Base 1. Deprotonation Intermediate Aryllithium Intermediate (in situ) Base->Intermediate Quench DMF (formyl equivalent) -75°C Intermediate->Quench 2. Electrophilic Quench Product 2-Bromo-6-fluoro- 3-methylbenzaldehyde Quench->Product

Caption: Directed ortho-metalation (DoM) synthesis of the target compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
  • δ ~10.4 ppm (s, 1H, -CHO): The aldehyde proton appears as a singlet far downfield.

  • δ ~7.5-7.7 ppm (m, 1H, Ar-H): Aromatic proton likely corresponding to H4.

  • δ ~7.1-7.3 ppm (m, 1H, Ar-H): Aromatic proton likely corresponding to H5.

  • δ ~2.4 ppm (s, 3H, -CH₃): The methyl protons appear as a singlet.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The chemical shifts are estimated based on the base value of benzene (128.5 ppm) and known additive effects.

  • δ ~188-192 ppm (-CHO): The aldehyde carbonyl carbon.

  • δ ~160-165 ppm (d, ¹JCF, C-F): The carbon directly attached to fluorine will appear as a doublet with a large coupling constant.

  • δ ~115-140 ppm (multiple signals, Ar-C): The remaining four aromatic carbons. The carbon bearing the bromine (C-Br) is expected around 115-120 ppm, while the carbon bearing the methyl group (C-CH₃) would be around 135-140 ppm.

  • δ ~18-22 ppm (-CH₃): The methyl carbon.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.

Reactions of the Aldehyde Group
  • Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-6-fluoro-3-methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[3]

  • Reduction: Selective reduction to 2-bromo-6-fluoro-3-methylbenzyl alcohol is achieved with mild reducing agents such as sodium borohydride (NaBH₄).[3]

  • Reductive Amination: This is a cornerstone reaction in medicinal chemistry for introducing amine functionalities. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond.

  • Wittig and Related Reactions: The aldehyde serves as an excellent electrophile for olefination reactions to form substituted alkenes.

Reactions of the Aromatic Halogens

The bromine and fluorine atoms offer orthogonal sites for metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed reactions.

  • Suzuki Coupling: The bromine atom can be selectively coupled with a wide variety of boronic acids or esters under palladium catalysis to form a new C-C bond, leaving the fluorine atom intact for potential later-stage functionalization.

  • Buchwald-Hartwig Amination: The C-Br bond can be used to introduce nitrogen-based nucleophiles, forming substituted anilines.

Reactivity_Diagram center_node 2-Bromo-6-fluoro- 3-methylbenzaldehyde oxidation 2-Bromo-6-fluoro- 3-methylbenzoic Acid center_node->oxidation [O] e.g., KMnO4 reduction 2-Bromo-6-fluoro- 3-methylbenzyl Alcohol center_node->reduction [H] e.g., NaBH4 reductive_amination Substituted Benzylamine Derivatives center_node->reductive_amination R₂NH, NaBH(OAc)₃ suzuki 2-Aryl-6-fluoro- 3-methylbenzaldehyde center_node->suzuki Ar-B(OH)₂, Pd Catalyst

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The structural motifs present in this compound are frequently found in potent, biologically active molecules. Its utility is best demonstrated through its application as a key intermediate in the synthesis of complex therapeutic agents.

A closely related isomer, 6-Bromo-2-fluoro-3-methylbenzaldehyde , has been documented as a key precursor in an improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline.[9] Quinazoline scaffolds are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

Furthermore, structurally similar benzaldehydes are employed in the synthesis of novel therapeutics. For example, a patent for benzenesulfonamide compounds, designed as voltage-gated sodium channel modulators for treating epilepsy, utilizes a 2-bromo-3-fluoro-6-methoxybenzaldehyde intermediate.[10] This highlights the value of this specific substitution pattern in constructing molecules for neurological disorders. The title compound, this compound, is an ideal starting point for creating analogous structures or building diverse chemical libraries for screening against various biological targets.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for accelerating drug discovery and development programs. Its well-defined regiochemistry and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for molecular construction. The synthetic routes are scalable and rely on established, reliable methodologies like directed ortho-metalation. As the demand for novel, structurally complex, and fluorinated drug candidates continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, making it a staple in the modern medicinal chemist's toolbox.

References

  • PubChem. (n.d.). This compound | C8H6BrFO | CID 19007376.
  • AOBChem USA. (n.d.). This compound.
  • Google Patents. (n.d.). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Casiraghi, G., et al. (1980). A Novel and Efficient ortho-Formylation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865.
  • Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
  • MySkinRecipes. (n.d.). 6-bromo-2-fluoro-3-methylbenzaldehyde.
  • Wikipedia. (n.d.). Directed ortho metalation.

Sources

Synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthetic Strategies for a Key Pharmaceutical Intermediate

Abstract

2-Bromo-6-fluoro-3-methylbenzaldehyde is a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2][3] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the aromatic ring, along with a reactive aldehyde functionality, makes it a versatile intermediate for the construction of complex molecular architectures.[1] This technical guide provides a detailed overview of the primary synthetic routes to this compound, offering insights into the reaction mechanisms, experimental protocols, and comparative analysis of the different approaches. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource.

Introduction: The Significance of this compound

Substituted benzaldehydes are fundamental intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. The specific compound, this compound (CAS No: 154650-16-5), has garnered interest due to its utility in the development of novel therapeutic agents.[2] The presence of orthogonal halogen substituents (bromine and fluorine) allows for selective functionalization through various cross-coupling reactions, while the aldehyde group provides a handle for further transformations such as reductive amination, oxidation, and olefination.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆BrFO[4][5]
Molecular Weight 217.03 g/mol [1][4]
Appearance White to Yellow Solid[6]
CAS Number 154650-16-5[1][7]
IUPAC Name This compound[4][6]
SMILES CC1=C(C(=C(C=C1)F)C=O)Br[1][4]
InChI Key HORDCPFFRDZLRG-UHFFFAOYSA-N[1][4][6]

Synthetic Strategies: A Comparative Analysis

Several synthetic routes to this compound have been reported, each with its own set of advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. The most prominent strategies are detailed below.

Route 1: From 2-Bromo-6-fluorotoluene via Benzylic Bromination and Oxidation

This two-step approach is analogous to a patented method for the synthesis of the related compound, 2-bromo-6-fluorobenzaldehyde.[8][9] It involves the initial free-radical bromination of the methyl group of 2-bromo-6-fluorotoluene, followed by oxidation of the resulting benzyl bromide to the desired aldehyde.

Step 1: Synthesis of 2-Bromo-6-fluoro-3-methylbenzyl bromide

The first step involves the selective bromination of the benzylic position. This is typically achieved using a radical initiator under photolytic conditions.

  • Causality of Experimental Choices: The use of a light source (e.g., an iodine-tungsten lamp) is crucial for the homolytic cleavage of the bromine source, initiating the radical chain reaction.[8] Dichloromethane is a common solvent due to its inertness under these conditions. The reaction progress is monitored by Gas Chromatography (GC) to ensure complete consumption of the starting material.

Step 2: Kornblum Oxidation to this compound

The resulting benzyl bromide is then oxidized to the aldehyde. The Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant, is a suitable method for this transformation.[8]

  • Trustworthiness of the Protocol: This oxidation method is well-established and generally provides good yields for the conversion of benzylic halides to aldehydes. The use of sodium bicarbonate as a mild base is important to neutralize the hydrobromic acid formed during the reaction.[8] The final product is purified by silica gel column chromatography.

Synthesis_Route_1 start 2-Bromo-6-fluorotoluene intermediate 2-Bromo-6-fluoro-3-methylbenzyl bromide start->intermediate HBr, H₂O₂, light (Benzylic Bromination) end This compound intermediate->end DMSO, NaHCO₃ (Kornblum Oxidation)

Diagram 1: Synthesis via Benzylic Bromination and Kornblum Oxidation.

Route 2: Directed Ortho-Metalation of 1-Bromo-3-fluoro-2-methylbenzene

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[10][11][12] In this approach, a directing group guides a strong base to deprotonate a specific ortho position, creating a nucleophilic arylmetal species that can then be trapped with an electrophile. For the synthesis of this compound, the fluorine atom can act as an ortho-directing group.

The proposed synthesis would involve the deprotonation of 1-bromo-3-fluoro-2-methylbenzene at the position ortho to the fluorine, followed by quenching with a formylating agent.

  • Expertise & Experience: The choice of the organolithium reagent and reaction conditions is critical for the success of this reaction. Lithium amides, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), are often used to avoid nucleophilic attack on the aromatic ring, which can be a competing pathway with alkyllithium bases.[11] The reaction is typically carried out at low temperatures (-78 °C) to ensure the stability of the aryllithium intermediate.

Experimental Protocol (Hypothetical):

  • Dissolve 1-bromo-3-fluoro-2-methylbenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Slowly add a solution of a strong, non-nucleophilic base (e.g., LiTMP) and stir for a specified time to allow for complete metalation.

  • Add a suitable formylating agent, such as N,N-dimethylformamide (DMF).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Synthesis_Route_2 start 1-Bromo-3-fluoro-2-methylbenzene intermediate Aryllithium Intermediate start->intermediate Strong Base (e.g., LiTMP) (Ortho-Lithiation) end This compound intermediate->end DMF (Formylation)

Diagram 2: Synthesis via Directed Ortho-Metalation and Formylation.

Other Potential Synthetic Routes

While less detailed in the readily available literature for this specific compound, other classical organic reactions could be adapted for the synthesis of this compound.

  • Vilsmeier-Haack Formylation: This method involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like DMF. A potential precursor for this route would be 1-bromo-3-fluoro-2-methylanisole.[1]

  • Friedel-Crafts Acylation: This reaction could introduce the formyl group (or a precursor) onto the aromatic ring. For instance, the Friedel-Crafts acylation of 2-bromo-6-fluoro-3-methylaniline with formyl chloride could be a possible, though likely challenging, route.[1]

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7-8 ppm, an aldehyde proton around 10 ppm, and a methyl singlet around 2.5 ppm.
¹³C NMR Resonances for the aromatic carbons, the aldehyde carbonyl carbon (~190 ppm), and the methyl carbon.
IR Spectroscopy A strong carbonyl stretch for the aldehyde group (~1700 cm⁻¹), and C-H stretching and bending frequencies for the aromatic ring and methyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through multiple synthetic pathways. The two-step route involving benzylic bromination and subsequent oxidation of 2-bromo-6-fluorotoluene appears to be a practical and scalable option, with precedence from a similar patented synthesis. The directed ortho-metalation strategy offers a more direct approach, though it may require careful optimization of reaction conditions.

As a versatile intermediate, this compound is expected to continue to play a significant role in the discovery and development of new pharmaceuticals and agrochemicals.[2] Further research into more efficient, cost-effective, and environmentally friendly synthetic methods for this compound is warranted.

References

  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]
  • PubChemLite. (n.d.). This compound (C8H6BrFO). [Link]
  • AOBChem USA. (n.d.). This compound. [Link]
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
  • Unblog.fr. (n.d.).
  • Andrew G Myers Research Group. (n.d.). Directed (ortho)
  • MySkinRecipes. (n.d.). 6-Bromo-2-fluoro-3-methylbenzaldehyde. [Link]
  • Andrew G Myers Research Group. (n.d.).

Sources

An In-depth Technical Guide to the Structural Analysis of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-Bromo-6-fluoro-3-methylbenzaldehyde, a halogenated aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry.[1] Given the limited availability of published experimental data for this specific compound, this guide integrates foundational knowledge with established analytical methodologies and incorporates data from the closely related analogue, 2-bromo-3-methylbenzaldehyde, as a practical exemplar for spectroscopic interpretation. The guide delves into the theoretical underpinnings of its molecular structure, outlines detailed protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), and discusses the potential of X-ray crystallography and computational chemistry in elucidating its three-dimensional architecture and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted benzaldehydes.

Introduction and Molecular Overview

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of approximately 217.03 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 6-position, a methyl group at the 3-position, and an aldehyde functional group at the 1-position. This unique combination of substituents, including two different halogens and a methyl group, imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential as a building block in the synthesis of more complex chemical entities.[1] The presence of the aldehyde group, along with the reactive halogen atoms, makes it a versatile intermediate for various organic transformations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 154650-16-5[1][2]
Molecular Formula C₈H₆BrFO[1][2]
Molecular Weight 217.03 g/mol [2]
IUPAC Name This compound[1][2]
SMILES CC1=C(C(=C(C=C1)F)C=O)Br[1][2]
Boiling Point 248.1 °C at 760 mmHg (Predicted)
Flash Point 103.9 °C (Predicted)

Synthesis and Spectroscopic Characterization Workflow

The synthesis of this compound can be approached through several routes, including the bromination and subsequent fluorination of 3-methylbenzaldehyde, or through formylation reactions like the Vilsmeier-Haack or Friedel-Crafts acylation.[1] Following synthesis, a rigorous structural characterization is imperative to confirm the identity and purity of the compound. The typical workflow for this process is outlined below.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of this compound Purification Column Chromatography / Recrystallization Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS Xray X-ray Crystallography (if single crystals form) Purification->Xray Optional Confirmation Structure Confirmation & Purity Assessment NMR->Confirmation FTIR->Confirmation MS->Confirmation Xray->Confirmation

Caption: Workflow for the synthesis and structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information for structure confirmation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the two aromatic protons, and the methyl protons.

  • Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. It is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons (Ar-H): There are two protons on the aromatic ring. Their chemical shifts will be influenced by the electronic effects of the bromine, fluorine, methyl, and aldehyde substituents. They are expected to appear as doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm), with their coupling patterns providing information about their relative positions.

  • Methyl Protons (-CH₃): The protons of the methyl group will resonate in the upfield region, likely as a singlet around δ 2.0-2.5 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

  • Carbonyl Carbon (-CHO): The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 185-195 ppm.

  • Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts based on their substitution. The carbons attached to the electronegative bromine and fluorine atoms will be significantly affected. The carbon bearing the fluorine atom will also exhibit C-F coupling.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around δ 15-25 ppm.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the synthesized compound.

Materials:

  • Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) as an internal standard

  • Pasteur pipette and filter plug (e.g., cotton or glass wool)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small drop of TMS to the solution to serve as a chemical shift reference (δ 0.00 ppm).

  • Filtration: Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectral Features

The FTIR spectrum of this compound will be characterized by several key absorption bands:

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde is expected in the region of 1680-1715 cm⁻¹. The exact position will be influenced by the electronic effects of the substituents on the aromatic ring.

  • C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may be observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ for the C-H stretch of the aldehyde group.

  • Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-H Stretch (Aromatic and Methyl): C-H stretching vibrations for the aromatic ring will appear above 3000 cm⁻¹, while those for the methyl group will be just below 3000 cm⁻¹.

  • C-Br and C-F Stretches: The carbon-halogen stretching vibrations are expected in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The C-F stretch is usually stronger and at a higher wavenumber than the C-Br stretch.

Experimental Protocol for FTIR Spectroscopy (ATR)

Objective: To obtain an infrared spectrum of the compound to identify its functional groups.

Materials:

  • Sample of this compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful technique for the analysis of volatile and semi-volatile compounds like substituted benzaldehydes.

Expected Mass Spectrum Features
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.03 g/mol ). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately equal intensity.

  • Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl group (M-29). Further fragmentation of the aromatic ring can also occur. The presence of the bromine and fluorine atoms will influence the fragmentation pattern and the isotopic distribution of the fragment ions.

Experimental Protocol for GC-MS

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Sample of this compound

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port.

  • Chromatographic Separation: The sample is vaporized and separated based on its components' boiling points and interactions with the column's stationary phase. A suitable temperature program for the GC oven should be used.

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

X-ray Crystallography and Computational Modeling

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Workflow for X-ray Crystallography:

Xray_Workflow Crystal_Growth Crystal Growth (Slow evaporation, vapor diffusion, etc.) Data_Collection Data Collection (Mounting crystal, X-ray diffraction) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct methods, Patterson function) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-squares refinement) Structure_Solution->Structure_Refinement Analysis Structural Analysis (Bond lengths, angles, packing) Structure_Refinement->Analysis

Sources

2-Bromo-6-fluoro-3-methylbenzaldehyde spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No: 154650-16-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering predictive insights and standardized protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical tool for compound verification and quality control.

Introduction: The Structural and Synthetic Context

This compound is a polysubstituted aromatic aldehyde with the molecular formula C₈H₆BrFO.[3] Its synthetic value lies in the orthogonal reactivity of its functional groups: the aldehyde for nucleophilic additions or reductive aminations, the bromine for cross-coupling reactions, and the fluorine atom which can modulate physicochemical properties such as lipophilicity and metabolic stability in derivative compounds. Accurate and unambiguous characterization is therefore critical to ensure the integrity of subsequent synthetic steps.

This guide outlines a systematic approach to confirming the structure of this compound. We will delve into the predicted spectroscopic data, grounding these predictions in fundamental principles and data from analogous structures. Furthermore, we provide robust, self-validating experimental protocols to acquire high-quality data.

Molecular Structure and Spectroscopic Implications

The substitution pattern on the benzene ring dictates the entire spectroscopic profile of the molecule. Understanding these influences is key to interpreting the resulting data.

Caption: Molecular structure of this compound with atom numbering.

  • Aldehyde Group (-CHO): The strongly electron-withdrawing and anisotropic nature of the carbonyl will significantly deshield the aldehyde proton (H7) and its attached carbon (C7) in NMR. It will also produce a strong, characteristic C=O stretching vibration in the IR spectrum.

  • Bromine and Fluorine: These electronegative halogens will induce dipole moments and influence the chemical shifts of adjacent carbons and protons. The fluorine atom, with a nuclear spin of ½, will cause characteristic splitting (J-coupling) in both ¹H and ¹³C NMR spectra for nearby nuclei.

  • Methyl Group (-CH₃): This electron-donating group will slightly shield nearby nuclei. It will provide a sharp singlet in the ¹H NMR spectrum and a characteristic signal in the aliphatic region of the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and potentially 2D NMR experiments (like COSY and HSQC) would provide an unambiguous structural assignment.

Predicted ¹H NMR Spectrum
  • Solvent: CDCl₃ (Deuterated Chloroform)

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

Predicted Signal (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.4Singlet (s)1HH7 (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the C=O bond.
7.2 - 7.4Doublet of doublets (dd)1HH4Coupled to both H5 (³JHH, ortho coupling, ~8 Hz) and the fluorine atom (⁴JF-H, meta coupling, ~5-7 Hz).
~7.1Doublet (d)1HH5Primarily coupled to H4 (³JHH, ~8 Hz). Any coupling to the fluorine atom would be long-range and likely small (⁵JF-H, <1 Hz).
~2.4Singlet (s)3HH8 (-CH₃)The methyl protons are in an aliphatic environment and are not coupled to other protons, resulting in a singlet.
Predicted ¹³C NMR Spectrum
  • Solvent: CDCl₃ (Deuterated Chloroform)

  • Reference: CDCl₃ at δ 77.16 ppm

Predicted Signal (δ, ppm)AssignmentRationale
~188C7 (C=O)The aldehyde carbonyl carbon is significantly deshielded, appearing at a very high chemical shift, a characteristic feature for aldehydes.[4]
~160 (d, ¹JC-F ≈ 250 Hz)C6Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a strong one-bond coupling.
~135C3Substituted with the methyl group.
~132C5Aromatic CH carbon.
~128 (d, ²JC-F ≈ 15-20 Hz)C1Ipso-carbon to the aldehyde, shifted downfield and coupled to the fluorine atom over two bonds.
~125 (d, ²JC-F ≈ 20-25 Hz)C2Ipso-carbon to the bromine, shifted downfield and coupled to the fluorine atom over two bonds.
~118 (d, ³JC-F ≈ 3-5 Hz)C4Aromatic CH carbon, its chemical shift is influenced by the ortho-bromine and its position relative to fluorine.
~19C8 (-CH₃)Typical chemical shift for a methyl group attached to an aromatic ring.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 10-15 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5]

  • Internal Standard: Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.[5]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 45° pulse, 2-second relaxation delay).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS signal (¹H) or the residual solvent signal (¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule.

Predicted IR Spectrum
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3050 - 3100C-H Aromatic StretchMediumCharacteristic of C-H bonds on the benzene ring.
2920 - 2960C-H Aliphatic StretchMediumFrom the methyl group.
2820 & 2720C-H Aldehyde StretchMedium (often sharp)A highly characteristic pair of bands for the aldehyde C-H bond (Fermi resonance).
1700 - 1715C=O Carbonyl StretchStrongA very strong and sharp absorption typical for aromatic aldehydes.[6]
1580 - 1600C=C Aromatic StretchMedium-StrongSkeletal vibrations of the benzene ring.
1200 - 1250C-F StretchStrongA strong band indicating the presence of a carbon-fluorine bond.
550 - 650C-Br StretchMediumThe carbon-bromine stretch appears in the fingerprint region.
Experimental Protocol for IR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them with predicted values.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%).[5]

    • m/z ≈ 216 (for C₈H₆⁷⁹BrFO)

    • m/z ≈ 218 (for C₈H₆⁸¹BrFO)

    • These two peaks should have a relative intensity ratio of approximately 1:1.[5]

  • Key Fragments:

    • [M-H]⁺ (m/z 215/217): Loss of the aldehydic hydrogen is a common fragmentation pathway.

    • [M-CHO]⁺ (m/z 187/189): Loss of the formyl radical (-CHO) is a characteristic fragmentation for benzaldehydes.

    • [M-Br]⁺ (m/z 137): Loss of the bromine radical.

The predicted m/z for the [M+H]⁺ adduct is 216.96588 and for the [M+Na]⁺ adduct is 238.94782.[7]

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard.

    • Set the Electrospray Ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for small molecules in positive ion mode.

  • Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the spectrum to identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) and confirm that its mass corresponds to the expected molecular weight of 217.04 g/mol .[8]

cluster_0 Spectroscopic Analysis Workflow A Sample of This compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (ATR) A->C D Mass Spectrometry (ESI or EI) A->D E Data Interpretation & Correlation B->E C->E D->E F Structural Confirmation E->F

Caption: A generalized workflow for the spectroscopic characterization of the title compound.

Summary of Spectroscopic Data

TechniqueKey FeaturePredicted Value/Observation
¹H NMR Aldehyde Proton~10.4 ppm (s, 1H)
Aromatic Protons7.1 - 7.4 ppm (2H)
Methyl Protons~2.4 ppm (s, 3H)
¹³C NMR Carbonyl Carbon~188 ppm
C-F Carbon~160 ppm (d, ¹JC-F ≈ 250 Hz)
IR C=O Stretch1700 - 1715 cm⁻¹ (strong)
C-H Aldehyde Stretch2820 & 2720 cm⁻¹
MS Molecular Ion (M⁺)m/z ≈ 216 and 218 (1:1 ratio)

Conclusion

The structural verification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The characteristic signals—the downfield aldehyde proton in ¹H NMR, the high-frequency carbonyl carbon in ¹³C NMR, the strong C=O stretch in IR, and the distinct isotopic pattern of the molecular ion in MS—provide a unique spectroscopic fingerprint. This guide provides the predictive data and robust methodologies necessary for researchers to confidently identify and verify the purity of this versatile chemical intermediate.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • PubChemLite. This compound (C8H6BrFO).
  • PubChem. This compound | C8H6BrFO | CID 19007376.
  • ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • AOBChem USA. This compound.
  • Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • NIST WebBook. Benzaldehyde, 3-methyl-.

Sources

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS No. 154650-16-5). This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. We will delve into the electronic and steric factors governing the reactivity of this versatile building block and provide field-proven insights into its application in various synthetic transformations.

Introduction: A Molecule of Tuned Reactivity

This compound is a polysubstituted aromatic aldehyde that has garnered interest as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] The strategic placement of bromo, fluoro, and methyl groups on the phenyl ring, ortho and meta to the aldehyde, imparts a unique reactivity profile that is a product of competing electronic and steric effects. Understanding these nuances is paramount for its effective utilization in synthetic endeavors.

The core of its reactivity lies in the electrophilic nature of the aldehyde's carbonyl carbon. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity. The electron-withdrawing inductive effects of the bromine and fluorine atoms increase the partial positive charge on the carbonyl carbon, thereby enhancing its susceptibility to nucleophilic attack. Conversely, the methyl group offers a mild electron-donating effect. The ortho positioning of the bromo and fluoro groups also introduces significant steric hindrance around the aldehyde functionality, which can influence the approach of nucleophiles and the overall reaction kinetics.

This guide will explore the practical implications of these structural features across a range of important chemical transformations.

Characterization and Spectroscopic Data

A thorough characterization of the starting material is the foundation of any successful synthetic protocol. Below is a summary of the key physical and spectroscopic data for this compound.

PropertyValueSource
CAS Number 154650-16-5[3][4][5][6]
Molecular Formula C₈H₆BrFO[3][4][5][6]
Molecular Weight 217.04 g/mol [3][4]
Appearance White to yellow solid[6]
Purity ≥96%[4]
Storage 4°C, under inert atmosphere[4]

Spectroscopic Data:

While a complete set of publicly available spectra is not readily found, a Chinese patent provides key ¹H NMR data which is crucial for reaction monitoring and product confirmation.

  • ¹H NMR (500MHz, CDCl₃) δ: 10.36 (s, 1H, -CHO), 7.48-7.49 (d, 1H, J=10Hz, Ar-H), 7.38-7.43 (m, 1H, J=25Hz, Ar-H), 7.13-7.16 (t, 1H, J=15Hz, Ar-H).

Reactivity of the Aldehyde Group: A Multifaceted Profile

The aldehyde group in this compound is a versatile handle for a wide array of chemical transformations. Its reactivity can be broadly categorized into nucleophilic additions and modifications of the carbonyl group.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon makes it a prime target for nucleophiles. However, the steric bulk of the ortho-substituents (bromo and fluoro) necessitates careful consideration of the nucleophile's size and the reaction conditions.

The addition of organometallic reagents like Grignard or organolithium reagents to the aldehyde provides a direct route to secondary alcohols. The high reactivity of these nucleophiles generally overcomes the steric hindrance.

Representative Protocol: Grignard Addition of Methylmagnesium Bromide

This protocol is a representative example and may require optimization.

Diagram: Grignard Reaction Workflow

reagent Prepare Methylmagnesium Bromide Solution reaction Slowly add Grignard reagent to aldehyde solution at 0°C reagent->reaction aldehyde Dissolve 2-Bromo-6-fluoro-3- methylbenzaldehyde in THF aldehyde->reaction workup Quench with aq. NH₄Cl and perform aqueous workup reaction->workup product Isolate and purify the secondary alcohol product workup->product

Caption: Workflow for Grignard addition to the aldehyde.

Step-by-Step Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings (1.2 eq.). Add a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether or THF dropwise to initiate the formation of methylmagnesium bromide.

  • Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add the freshly prepared Grignard reagent to the stirred solution of the aldehyde via a dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide can be used to introduce a variety of substituted vinyl groups. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used (stabilized or non-stabilized).

Representative Protocol: Wittig Olefination with a Stabilized Ylide

This protocol is based on general procedures for Wittig reactions and may require optimization.

Diagram: Wittig Reaction Mechanism

ylide Phosphorus Ylide (Ph₃P=CHR) oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane intermediate) ylide->oxaphosphetane Nucleophilic attack aldehyde 2-Bromo-6-fluoro-3- methylbenzaldehyde aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide reactants Mix aldehyde, amine, and reducing agent in solvent imine_formation Imine Formation (in situ) reactants->imine_formation reduction Reduction of imine to amine imine_formation->reduction workup Aqueous workup and extraction reduction->workup product Isolate and purify the amine product workup->product start 2-Bromo-6-fluoro-3- methylbenzaldehyde suzuki Suzuki Coupling (with Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald sonogashira Sonogashira Coupling (with Alkynes) start->sonogashira heck Heck Reaction (with Alkenes) start->heck product_aryl Aryl-substituted Product suzuki->product_aryl product_amine Amine-substituted Product buchwald->product_amine product_alkyne Alkyne-substituted Product sonogashira->product_alkyne product_alkene Alkene-substituted Product heck->product_alkene

Sources

role of bromine and fluorine in 2-Bromo-6-fluoro-3-methylbenzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Dissecting the Orthogonal Reactivity of 2-Bromo-6-fluoro-3-methylbenzaldehyde: A Guide for Synthetic Chemists

Abstract

This compound (CAS No. 154650-16-5) is a polysubstituted aromatic aldehyde that has emerged as a valuable and versatile building block in medicinal and materials chemistry.[1] Its synthetic utility stems from the unique and orthogonal reactivity imparted by its distinct functional groups: a reactive aldehyde, a bromine atom amenable to cross-coupling, and a fluorine atom that activates the ring for nucleophilic aromatic substitution. This guide provides an in-depth analysis of the molecule's electronic properties and explores the specific roles of the bromine and fluorine substituents in dictating its reaction pathways. We will dissect the causality behind its selective transformations, offering field-proven insights and detailed protocols for its application in key synthetic methodologies, including Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Introduction: The Strategic Value of Polysubstituted Scaffolds

In modern drug discovery and agrochemical development, the precise installation of functional groups on an aromatic core is paramount for tuning a molecule's steric, electronic, and pharmacokinetic properties.[2] this compound presents itself as a strategically designed intermediate, offering multiple, distinct points for chemical modification.[1] The presence of two different ortho-halogen substituents relative to the aldehyde group creates a fascinating case study in selective reactivity, allowing chemists to leverage the specific properties of both the carbon-bromine and carbon-fluorine bonds to construct complex molecular architectures.[3] This guide serves to illuminate the principles governing this selectivity and to provide researchers with the practical knowledge to exploit it effectively.

Core Analysis: Structural and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between the electronic and steric effects of its substituents. A clear understanding of these foundational principles is critical for predicting its behavior and designing successful synthetic strategies.

  • Aldehyde Group (-CHO): As a powerful electron-withdrawing group, the aldehyde deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) while simultaneously acting as a primary site for nucleophilic addition, oxidation, and reduction.[1][4]

  • Fluorine Atom (-F): Located ortho to the aldehyde, fluorine exerts a strong -I (inductive) effect due to its high electronegativity. This effect is paramount in activating the ring for nucleophilic aromatic substitution (SNAr).[5]

  • Bromine Atom (-Br): Also in an ortho position, bromine is less electronegative than fluorine but serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[3]

  • Methyl Group (-CH₃): This group provides a slight electron-donating effect, though its influence is generally overshadowed by the powerful withdrawing effects of the other substituents.

The confluence of these effects makes the aromatic ring electron-deficient and highly polarized, which is the key to its unique reactivity profile.

Caption: Dominant electronic influences in this compound.

The Duality of the Halogens: Orthogonal Reaction Pathways

The primary synthetic value of this molecule lies in the ability to selectively address either the C-Br or C-F bond, a concept we term "orthogonal reactivity." The choice of reaction conditions, particularly the catalyst and reaction type, determines which halogen participates.

The Role of Bromine: A Gateway for Cross-Coupling

The carbon-bromine bond is the preferred site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This selectivity arises from the relative bond energies and the mechanism of the catalytic cycle. The rate-determining step, oxidative addition of the aryl halide to the Pd(0) catalyst, is significantly more facile for aryl bromides than for aryl fluorides.[6]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex Ar-Pd(II)-R(L_n) transmetal->pd_r_complex - B(OH)₂(Br) boronic R-B(OH)₂ + Base boronic->transmetal reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with an arylboronic acid.[7]

Component Role Typical Reagents & Conditions
Aryl Halide SubstrateThis compound (1.0 equiv)
Boronic Acid Coupling PartnerArylboronic acid (1.2 - 1.5 equiv)
Catalyst Palladium SourcePd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
Ligand Stabilizes CatalystSPhos, XPhos, or PPh₃ (4-10 mol%)
Base Activates Boronic AcidK₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv)
Solvent Reaction MediumDioxane/H₂O, Toluene, or DMF (degassed)
Temperature Reaction Condition80 - 110 °C

Methodology:

  • Reaction Setup: To a dry, inert-atmosphere flask, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture to the specified temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Role of Fluorine: An Anchor for Nucleophilic Aromatic Substitution (SNAr)

While the C-F bond is largely inert to palladium catalysis, the strong electron-withdrawing nature of fluorine dramatically activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[3] In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][8]

The high electronegativity of fluorine stabilizes this negatively charged intermediate more effectively than bromine does, thus lowering the activation energy for the initial attack.[5][9] Consequently, for SNAr reactions, the C-F bond is often the more reactive site, a counterintuitive but critical concept for synthetic planning. The aldehyde group, being ortho to the fluorine, provides additional resonance stabilization to the Meisenheimer complex.

Start Aryl-F + Nu⁻ RDS Rate-Determining Step: Nucleophilic Attack Start->RDS Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) RDS->Meisenheimer Fluorine stabilizes negative charge via inductive effect FastStep Fast Step: Elimination of F⁻ Meisenheimer->FastStep Product Aryl-Nu + F⁻ FastStep->Product Aromaticity Restored

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for displacing the fluorine atom with a nucleophile (e.g., an alkoxide or amine).

Component Role Typical Reagents & Conditions
Aryl Fluoride SubstrateThis compound (1.0 equiv)
Nucleophile Attacking SpeciesAlcohol, Amine, or Thiol (1.1 - 2.0 equiv)
Base Deprotonates NucleophileNaH, K₂CO₃, or Et₃N (1.1 - 2.0 equiv)
Solvent Reaction MediumDMF, DMSO, or THF (anhydrous)
Temperature Reaction Condition25 - 100 °C

Methodology:

  • Nucleophile Preparation: In a dry, inert-atmosphere flask, dissolve the nucleophile (e.g., alcohol) in the anhydrous solvent. If required, add a base (e.g., NaH) and stir until deprotonation is complete.

  • Substrate Addition: Add a solution of this compound dropwise to the prepared nucleophile.

  • Reaction: Stir the mixture at the appropriate temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify the product via column chromatography or recrystallization.

Reactivity of the Aldehyde Group

The aldehyde functionality remains a key reactive handle. Standard transformations can be performed, although the steric hindrance from the two ortho substituents may require slightly more forcing conditions or specific reagents.

  • Oxidation: The aldehyde can be oxidized to the corresponding 2-bromo-6-fluoro-3-methylbenzoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

  • Reduction: The aldehyde is readily reduced to 2-bromo-6-fluoro-3-methylbenzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

Summary and Outlook

This compound is a textbook example of how substituent effects can be strategically harnessed to achieve orthogonal reactivity. The C-Br bond serves as a reliable handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling. In contrast, the highly electronegative C-F bond, powerfully activated by the ortho-aldehyde, is the preferred site for nucleophilic aromatic substitution. By understanding the mechanistic underpinnings of these distinct pathways, researchers can selectively functionalize this versatile scaffold, paving the way for the efficient synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The ability to perform sequential, selective modifications makes this compound an exceptionally powerful tool in the arsenal of the modern synthetic chemist.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Aldehydes in Modern Chemical Synthesis.
  • Molecule Vision. Leveraging Halogenated Aromatic Aldehydes for Advanced Organic Synthesis.
  • Naylor, P., & Ramaswamy, S. (1968). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Journal of the Chemical Society B: Physical Organic, 398.
  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Jin, Z., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5528-5539.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Google Patents. (2012). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Wyzant. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.

Sources

The Strategic Utility of 2-Bromo-6-fluoro-3-methylbenzaldehyde in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the demand for strategically functionalized building blocks is insatiable. 2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS No. 154650-16-5) emerges as a compound of significant interest, embodying a unique convergence of reactive moieties on a single aromatic scaffold.[1] Its structure, featuring an aldehyde, a bromine atom, a fluorine atom, and a methyl group, offers a rich tapestry of potential chemical transformations. This guide provides an in-depth exploration of the potential applications of this multifaceted molecule, grounded in the principles of modern synthetic strategy and aimed at researchers, scientists, and professionals in drug development.

The inherent reactivity profile of this compound is dictated by the interplay of its substituents. The ortho-bromo and -fluoro groups activate the aromatic ring for certain transformations while also providing handles for cross-coupling reactions. The aldehyde functionality serves as a versatile precursor for the construction of a wide array of carbon-carbon and carbon-heteroatom bonds. This guide will delve into the logical application of these features in the synthesis of complex molecular architectures.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount to its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 154650-16-5[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [2]
Appearance White to Yellow Solid[3]
Boiling Point 248.1 °C at 760 mmHg[4]
Storage Temperature Refrigerator (2-8°C)[3]

Core Reactivity and Synthetic Potential: A Two-Pronged Approach

The synthetic utility of this compound can be logically dissected into two primary areas of reactivity: transformations involving the aryl bromide and those centered on the aldehyde functionality . This dual reactivity allows for a modular and convergent approach to the synthesis of complex target molecules.

Caption: Dual reactivity pathways of this compound.

Harnessing the Aryl Bromide: Gateway to Biaryl and Heteroaryl Scaffolds

The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and vinyl-aryl structures.[5][6] The reaction of this compound with a variety of boronic acids or their esters can introduce diverse aryl or heteroaryl substituents.

Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Catalyst and Solvent Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[7] This reaction is of paramount importance in medicinal chemistry, as the aniline and its derivatives are common substructures in a vast number of bioactive molecules.

Exemplary Protocol: Buchwald-Hartwig Amination with a Primary Amine

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.).[8]

  • Solvent Addition and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Leveraging the Aldehyde: A Hub for Molecular Elaboration

The aldehyde group of this compound is a versatile functional handle for a plethora of synthetic transformations, allowing for chain extension, the introduction of new functional groups, and the construction of heterocyclic rings.

Wittig Reaction: Precision in Alkene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones with a high degree of regiocontrol.[9][10][11] The reaction of this compound with a phosphorus ylide can be used to introduce a variety of substituted vinyl groups.

Exemplary Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 equiv.) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for one hour and then warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the corresponding styrene derivative.

Reductive Amination: A Direct Route to Amines

Reductive amination is a powerful and widely used method in medicinal chemistry for the synthesis of secondary and tertiary amines.[12] This one-pot procedure involves the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ.

Exemplary Protocol: Reductive Amination with a Secondary Amine

  • Reaction Setup: To a solution of this compound (1.0 equiv.) and a secondary amine (1.1 equiv.) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a few drops of acetic acid to catalyze iminium ion formation.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise at room temperature.[13] Stir the reaction mixture for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The desired amine can be purified by column chromatography.

Characterization and Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~10.3sAldehyde proton (-CHO)
~7.5-7.8mAromatic protons
~2.4sMethyl protons (-CH₃)
¹³C NMR ~190dAldehyde carbonyl (C=O)
~160 (d, J ≈ 250 Hz)dC-F
~115-140mAromatic carbons
~110 (d, J ≈ 20 Hz)dC-Br
~20qMethyl carbon (-CH₃)

Conclusion and Future Outlook

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its dual reactivity, stemming from the presence of both an aryl bromide and an aldehyde group, allows for a wide range of strategic chemical manipulations. The protocols and applications outlined in this guide, based on well-established and robust chemical transformations, provide a solid framework for the utilization of this compound in the synthesis of novel pharmaceuticals and advanced materials. As the demand for complex and diverse molecular architectures continues to grow, the strategic application of such multi-functional reagents will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical science.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Chemistry LibreTexts. (2015, July 18). 17.12: Addition of Phosphorus Ylides: The Wittig Reaction.
  • Chemistry LibreTexts. (2023, November 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction.
  • AOBChem USA. (n.d.). This compound.
  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry.
  • PubMed. (2025, June 6). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
  • YouTube. (2019, August 16). Wittig Reaction Aldehyde or Ketone Reacting with Phosphorus Ylide to make an Alkene. BYU-Idaho Academic Support.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Journal of Chemical Education. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
  • ResearchGate. (2017, October 11). Buchwald-Hartwig Amination on amides?
  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

Sources

The Strategic Utility of 2-Bromo-6-fluoro-3-methylbenzaldehyde in Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[SHANGHAI, CN — January 9, 2026] – As the landscape of medicinal chemistry and drug development continues to evolve, the demand for versatile and strategically functionalized building blocks is paramount. This guide introduces 2-bromo-6-fluoro-3-methylbenzaldehyde, a key aromatic aldehyde, and explores its potential as a precursor for the synthesis of diverse heterocyclic scaffolds. This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing insights into its reactivity and prospective applications.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound is an aromatic aldehyde distinguished by a unique substitution pattern on the benzene ring.[1][2] The presence of a bromine atom, a fluorine atom, a methyl group, and an aldehyde functionality imparts a distinct chemical reactivity profile, making it a valuable intermediate for the construction of complex molecular architectures.[1][2] This guide will delve into the intrinsic properties of this compound and elucidate its potential as a cornerstone for the synthesis of various heterocyclic systems, which are integral to the development of novel therapeutic agents.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₈H₆BrFO[1][3]
Molecular Weight 217.03 g/mol
CAS Number 154650-16-5[1][3]
Appearance White to Yellow Solid

The reactivity of this compound is governed by its distinct functional groups:

  • The Aldehyde Group: This group is a versatile handle for various transformations. It can be readily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.[1] More importantly, it is a key electrophile in condensation reactions, which are fundamental to the formation of many heterocyclic rings.

  • The Bromo and Fluoro Substituents: The presence of these halogens on the aromatic ring opens avenues for a multitude of cross-coupling reactions. The bromine atom, in particular, is an excellent leaving group in palladium-catalyzed reactions, allowing for the introduction of diverse substituents. Both halogens can also participate in nucleophilic aromatic substitution reactions under specific conditions.[1]

The interplay of these functional groups provides a rich platform for the strategic design of synthetic routes to novel heterocycles.

Potential Applications in Heterocyclic Synthesis

Quinoline Synthesis via Friedländer Annulation

The Friedländer annulation is a powerful method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. Given that the aldehyde group can be readily converted to a 2-amino functionality, this compound represents a potential precursor for highly substituted quinoline derivatives.

The hypothetical workflow for such a transformation is outlined below:

Caption: Hypothetical workflow for quinoline synthesis.

Causality Behind Experimental Choices:

  • Nitration and Reduction: The initial steps would involve the introduction of a nitro group onto the aromatic ring, likely directed by the existing substituents, followed by its reduction to an amine. This creates the necessary 2-aminoaryl aldehyde scaffold for the Friedländer reaction.

  • Condensation with an Active Methylene Compound: The choice of the active methylene compound (e.g., ethyl acetoacetate, malononitrile) would determine the substitution pattern on the resulting quinoline ring.

  • Catalysis: The cyclization is typically catalyzed by either an acid or a base, depending on the specific substrates and desired outcome.

Pyridine Synthesis via Hantzsch Condensation

The Hantzsch pyridine synthesis is a multi-component reaction that offers a straightforward route to dihydropyridines, which can then be oxidized to pyridines.[4][5][6] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4][5][6] this compound can serve as the aldehyde component in this synthesis, leading to pyridines bearing a highly substituted phenyl group.

The general workflow for the Hantzsch pyridine synthesis is as follows:

Caption: General workflow for Hantzsch pyridine synthesis.

Self-Validating System:

The progress of the Hantzsch reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the dihydropyridine intermediate. The final pyridine product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Dihydropyrimidinone Synthesis via Biginelli Reaction

The Biginelli reaction is another important multi-component reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[7][8] This reaction is typically acid-catalyzed and offers a convergent approach to this class of heterocycles, which are known for their diverse biological activities.[7][8] The use of this compound in the Biginelli reaction would yield dihydropyrimidinones with a unique substitution pattern, offering opportunities for further functionalization via the bromo and fluoro groups.

The logical relationship in the Biginelli reaction is depicted below:

Biginelli_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde This compound Reaction Biginelli Reaction (Acid Catalysis) Aldehyde->Reaction Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Reaction Urea Urea or Thiourea Urea->Reaction Product Substituted Dihydropyrimidinone Reaction->Product

Caption: Logical flow of the Biginelli reaction.

Future Perspectives and Conclusion

This compound is a promising building block for the synthesis of a wide array of heterocyclic compounds. Its unique combination of reactive sites allows for its potential application in well-established synthetic methodologies such as the Friedländer annulation, Hantzsch pyridine synthesis, and Biginelli reaction. The resulting heterocyclic scaffolds, bearing the bromo, fluoro, and methyl substituents, would be amenable to further diversification through cross-coupling and other functional group transformations. This opens up a vast chemical space for the discovery of novel molecules with potential applications in medicinal chemistry and materials science. Further research into the practical application of this compound in these and other heterocyclic syntheses is warranted and expected to yield valuable additions to the synthetic chemist's toolbox.

References

  • Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • AOBChem USA. (n.d.). This compound.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF.
  • National Institutes of Health. (n.d.). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications.

Sources

A Senior Application Scientist's Guide to 2-Bromo-6-fluoro-3-methylbenzaldehyde: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount. The halogenated benzaldehyde, 2-Bromo-6-fluoro-3-methylbenzaldehyde, has emerged as a versatile and highly valuable building block. Its unique substitution pattern—featuring an aldehyde for derivatization, a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic and metabolic properties, and a methyl group for steric and electronic influence—provides a rich platform for molecular exploration.[1] This guide offers an in-depth examination of its commercial availability, underlying synthesis logic, and critical applications, providing researchers with the practical knowledge required to effectively integrate this reagent into their development pipelines.

Core Physicochemical Properties and Identifiers

A precise understanding of a compound's properties is the foundation of successful experimentation. This compound is typically supplied as a solid, ranging from white to yellow in appearance.[2] Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 154650-16-5[2][3][4]
Molecular Formula C₈H₆BrFO[1][3]
Molecular Weight 217.03 g/mol [1]
Physical Form White to Yellow Solid[2]
Typical Purity ≥97%[2][3]
InChI Key HORDCPFFRDZLRG-UHFFFAOYSA-N[2]

Commercial Sourcing and Availability

For the majority of research and development applications, direct purchase from a specialized chemical supplier is the most efficient and reliable method for acquiring this compound. Its availability as a catalog chemical underscores its utility in the field. Several reputable suppliers stock this compound, offering various quantities suitable for discovery-phase chemistry through to process scale-up.

Key Commercial Suppliers:

  • Sigma-Aldrich (via Synthonix Corporation)[2]

  • AOBChem[3]

  • Aaronchem[4]

  • BLD Pharm[5]

  • JHECHEM CO LTD[6]

Typical Quantities and Pricing: The compound is readily available in research quantities, with pricing structured to support both initial screening and larger-scale synthetic campaigns.

Supplier Example250 mg1 g5 g10 g
Sigma-Aldrich $46.00$57.50$253.00-
AOBChem InquireInquire$108.00$183.00

Note: Prices are subject to change and were accessed in early 2026. Researchers should consult supplier websites for current pricing and stock levels.

Synthetic Pathways: An Overview for the Bench Chemist

While commercial acquisition is recommended, understanding the synthesis of this compound provides valuable context regarding its cost, potential impurities, and the feasibility of creating novel analogs. The literature suggests several plausible synthetic routes, generally involving the installation of the aldehyde function onto a pre-functionalized benzene ring.[1]

A common and logical approach involves the oxidation of the corresponding toluene derivative. This two-step process, adapted from methodologies for similar structures, is efficient and scalable.[7]

Step 1: Free-Radical Bromination of the Toluene Precursor The synthesis begins with 2-bromo-6-fluoro-3-methyltoluene. The benzylic position is selectively brominated using a radical initiator under light conditions to form the benzyl bromide intermediate. This reaction is favored because the benzylic C-H bond is weaker than the aromatic C-H bonds.

Step 2: Kornblum Oxidation to the Aldehyde The resulting 2-bromo-6-fluorobenzyl bromide is then oxidized to the target aldehyde. The Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant, is a well-established and mild method for converting alkyl halides to aldehydes, minimizing over-oxidation to the carboxylic acid.[7]

G Start 2-Bromo-6-fluoro-3-methyltoluene Intermediate 2-Bromo-6-fluoro-3-methylbenzyl bromide Start->Intermediate HBr, H₂O₂ Light Conditions Final This compound Intermediate->Final DMSO (Kornblum Oxidation)

Caption: Plausible two-step synthesis of the target compound.

Core Applications in Drug Discovery and Organic Synthesis

The strategic placement of reactive functional groups makes this compound a powerful intermediate.[1][8] Its utility stems from the ability to perform sequential, site-selective modifications.

  • Aldehyde Handle : The aldehyde group is a versatile functional group for reactions such as reductive amination, Wittig reactions, and the formation of imines or oximes, allowing for the introduction of diverse side chains and pharmacophores.

  • Bromo Group : The bromine atom is ideal for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the formation of C-C, C-N, and C-O bonds, crucial for building molecular complexity.

  • Fluoro Group : The ortho-fluorine atom significantly influences the molecule's electronic properties and can enhance metabolic stability and binding affinity in a final drug candidate through favorable electrostatic interactions.

This trifecta of functionality allows for a divergent synthetic approach, where a common core can be elaborated into a large library of distinct final compounds for screening.

G cluster_reactions Chemical Transformations cluster_products Target Molecules Core This compound Aldehyde Bromo Fluoro ReductiveAmination Reductive Amination Core:aldehyde->ReductiveAmination SuzukiCoupling Suzuki Coupling Core:bromo->SuzukiCoupling WittigReaction Wittig Reaction Core:aldehyde->WittigReaction APIs Active Pharmaceutical Ingredients (APIs) ReductiveAmination->APIs SuzukiCoupling->APIs Agrochemicals Agrochemicals SuzukiCoupling->Agrochemicals SpecialtyChems Specialty Chemicals WittigReaction->SpecialtyChems

Caption: Application workflow from building block to final products.

Safety, Handling, and Storage Protocols

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant and is harmful if swallowed.[9] Adherence to the guidelines outlined in the Safety Data Sheet (SDS) is mandatory.[10][11]

GHS Hazard and Precautionary Statements: The following table summarizes the key safety classifications. Note that a related compound, 2-Bromo-6-fluorobenzaldehyde, shares similar hazard profiles.[9][10]

ClassificationCodeDescription
Hazard H302Harmful if swallowed.[2][11]
H315Causes skin irritation.[3][9]
H319Causes serious eye irritation.[3][9]
H335May cause respiratory irritation.[3][9]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][11]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][11]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][11]

Handling and Storage Recommendations:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Refrigeration is recommended for long-term stability.[2][10]

  • Handling: Use only in a chemical fume hood.[10] Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10]

Conclusion

This compound is a commercially accessible and synthetically valuable building block for research and development professionals. Its well-defined physicochemical properties, coupled with a robust supply chain, make it a reliable choice for projects in medicinal chemistry, agrochemistry, and materials science. By understanding its sourcing, synthetic background, and safe handling protocols, scientists can effectively leverage its unique structural features to accelerate the discovery and development of novel, high-value molecules.

References

  • AOBChem USA. This compound.
  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
  • Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • MySkinRecipes. 6-Bromo-2-fluoro-3-methylbenzaldehyde.

Sources

2-Bromo-6-fluoro-3-methylbenzaldehyde safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Introduction: Acknowledging the Synthetic Utility and Inherent Risks

This compound is a substituted aromatic aldehyde of significant interest to the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising an electrophilic aldehyde, a nucleophilic-substitutable bromine, and a directing fluoro group—renders it a versatile building block for complex molecular architectures. However, the very reactivity that makes this compound synthetically valuable also necessitates a rigorous and well-informed approach to its handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to work safely with this and structurally related halogenated aromatic aldehydes. Our focus extends beyond mere procedural steps to elucidate the chemical principles underpinning the required safety protocols, fostering a culture of intrinsic laboratory safety.

Hazard Identification and Mechanistic Rationale

Understanding the hazard profile of this compound is foundational to its safe use. The primary risks are associated with its reactivity as an aromatic aldehyde and the presence of halogen substituents.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards associated with this compound.[1][2][3]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3][4]

Causality Behind the Hazards:

  • Irritation (Skin, Eyes, Respiratory): The aldehyde functional group is inherently electrophilic. This reactivity allows it to form Schiff bases with the amine residues of proteins found in skin, mucous membranes, and the respiratory tract.[5] This covalent modification can disrupt protein function, triggering an inflammatory response that manifests as irritation.[5] The presence of electron-withdrawing halogen atoms (bromine and fluorine) can further enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its irritant properties.

  • Acute Oral Toxicity: While the precise toxicological mechanism is not fully elucidated in the available literature, ingestion can lead to systemic effects. Metabolism in the liver may generate reactive intermediates before the compound is detoxified and excreted.[6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls to contain the hazard and PPE to protect the individual operator. This "hierarchy of controls" is a cornerstone of modern laboratory safety.

Primary Containment: Engineering Controls

All manipulations of this compound, especially when handled as a solid powder or in volatile solvents, must be conducted within a certified chemical fume hood.[7] The rationale is twofold: it protects the user from inhaling airborne particulates or vapors and contains any potential spills. The air velocity at the fume hood sash should be verified regularly to ensure it meets institutional and regulatory standards (typically 100-120 fpm).

Secondary Protection: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment of the planned procedure.[8][9]

Protection TypeSpecificationRationale and Field Insights
Eye and Face Protection Tightly fitting safety goggles with side-shields (ANSI Z87.1 or EN 166 compliant). A face shield should be worn over goggles during procedures with a high splash risk.[5][7]Protects against accidental splashes of solutions and airborne powder. Standard safety glasses do not provide an adequate seal against vapors or fine dust.
Skin Protection Nitrile or butyl rubber gloves. A chemically resistant lab coat and closed-toe shoes are mandatory.[5][7]Nitrile gloves offer good resistance to a wide range of organic solvents and the aldehyde itself.[5] Always inspect gloves for defects before use and practice double-gloving for extended operations. Change gloves immediately upon contamination.
Respiratory Protection Generally not required when used in a functional chemical fume hood.[9]If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]

Experimental Protocols: From Receipt to Reaction

Adherence to standardized, step-by-step protocols minimizes the risk of exposure and ensures experimental reproducibility.

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational and the work surface, including the analytical balance, is clean and decontaminated.

  • Tare Weighing: Place a clean, dry weighing vessel (e.g., a glass vial or beaker) on the analytical balance and tare it.

  • Aliquot Transfer: Within the fume hood, carefully use a spatula to transfer the solid this compound from its stock container to the tared vessel. Avoid generating dust. If the solid is fine, gentle scooping is preferable to pouring.

  • Sealing and Weighing: Securely cap the stock container and the weighing vessel. Record the final mass.

  • Dissolution: In the fume hood, add the desired solvent to the weighing vessel containing the aliquot. Stir or sonicate until fully dissolved.

  • Cleanup: Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound in a research setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal start Start: New Procedure risk_assessment Conduct Risk Assessment (Review SDS, Define Procedure) start->risk_assessment ppe_select Select & Inspect PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_select fume_hood Verify Fume Hood Function ppe_select->fume_hood weigh Weigh Solid Chemical (Inside Fume Hood) fume_hood->weigh dissolve Prepare Solution (Inside Fume Hood) weigh->dissolve reaction Perform Reaction (Maintain Containment) dissolve->reaction decontaminate Decontaminate Equipment & Work Area reaction->decontaminate waste Segregate Halogenated Waste (Collect Rinsate) decontaminate->waste dispose Store Waste Container in Satellite Accumulation Area waste->dispose end End of Procedure dispose->end

Sources

A Technical Guide to Determining the Solubility of 2-Bromo-6-fluoro-3-methylbenzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to understand and experimentally determine the solubility of 2-Bromo-6-fluoro-3-methylbenzaldehyde. Given the limited availability of public data on this specific compound's solubility, this document emphasizes the foundational principles and a robust experimental methodology to empower researchers to generate reliable solubility data in their own laboratory settings.

Introduction to this compound and Its Significance

This compound is an aromatic aldehyde with the molecular formula C₈H₆BrFO.[1] Its structure, featuring a benzene ring substituted with a bromine atom, a fluorine atom, a methyl group, and a formyl (aldehyde) group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The unique arrangement of these functional groups influences its reactivity, polarity, and intermolecular interactions, which in turn govern its solubility in various solvents.[1] Understanding the solubility of this compound is paramount for its application in chemical reactions, purification processes, and formulation development.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 154650-16-5[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.03 g/mol [1][3]
Physical Form White to Yellow Solid
IUPAC Name This compound[3]

Theoretical Considerations for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like," which suggests that a solute will dissolve best in a solvent of similar polarity.[4][5] The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Structural Analysis of this compound:

The this compound molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The aldehyde group (-CHO) is polar due to the electronegative oxygen atom, making it capable of acting as a hydrogen bond acceptor.[6] The carbon-bromine and carbon-fluorine bonds are also polar.

  • Non-polar Moiety: The benzene ring and the methyl group (-CH₃) are non-polar.

Based on this structure, it can be predicted that this compound will exhibit some degree of solubility in a range of organic solvents. Its solubility is likely to be higher in solvents of intermediate polarity and lower in highly polar (like water) or very non-polar solvents (like hexane).

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a qualitative and semi-quantitative method for determining the solubility of this compound. This approach is designed to be systematic and provide a clear classification of solubility.

Materials and Equipment
  • This compound (analytical grade)

  • A selection of common organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility testing procedure.

Solubility_Workflow cluster_prep Preparation cluster_testing Solubility Testing cluster_classification Classification A Weigh 10 mg of This compound B Add 1 mL of solvent A->B Transfer to test tube C Vortex for 30 seconds B->C D Observe for dissolution C->D E Soluble D->E Completely dissolved F Partially Soluble D->F Some solid remains G Insoluble D->G No visible dissolution

Caption: Experimental workflow for qualitative solubility determination.

Detailed Protocol
  • Preparation: Accurately weigh approximately 10 mg of this compound into a small, dry test tube.

  • Solvent Addition: Add 1 mL of the first test solvent to the test tube.

  • Mixing: Cap the test tube and vortex the mixture vigorously for 30 seconds.

  • Observation: Allow the mixture to stand for at least one minute and observe.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat: Repeat steps 1-4 for each of the selected organic solvents.

  • Semi-Quantitative Analysis (Optional): For solvents in which the compound is found to be soluble, further additions of the solute can be made in known increments until saturation is reached to obtain a more quantitative measure of solubility (e.g., mg/mL).

Data Presentation and Interpretation

The results of the solubility tests should be recorded in a clear and organized manner to facilitate comparison.

Hypothetical Solubility Data for this compound:

SolventSolvent TypePolarityPredicted Solubility
HexaneNon-polarLowInsoluble
TolueneNon-polar (aromatic)LowPartially Soluble
Diethyl EtherSlightly PolarLowSoluble
Ethyl AcetateModerately PolarMediumSoluble
AcetonePolar AproticMediumVery Soluble
EthanolPolar ProticHighSoluble
MethanolPolar ProticHighPartially Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighVery Soluble

Interpretation of Results:

The solubility profile provides valuable insights into the types of intermolecular forces that are most favorable for solvating this compound. For instance, high solubility in acetone and ethyl acetate would suggest that dipole-dipole interactions and hydrogen bond acceptance are significant. Solubility in ethanol would indicate the importance of hydrogen bonding.

Conclusion

References

  • PubChem. This compound.
  • Khan Academy. Solubility of organic compounds.
  • Chemistry Steps. Solubility of Organic Compounds.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

Sources

Methodological & Application

Application Note: Strategies for Successful Suzuki-Miyaura Coupling of Sterically Hindered and Electron-Deficient 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki coupling of 2-Bromo-6-fluoro-3-methylbenzaldehyde, a versatile building block in pharmaceutical and materials science research.[2] This particular substrate presents a unique set of challenges, namely the significant steric hindrance imposed by its di-ortho-substituted pattern and the electronic influence of its electron-withdrawing fluoro and aldehyde moieties. Overcoming these obstacles requires a carefully considered approach to catalyst and ligand selection, as well as optimization of the base and solvent system. This document elucidates the mechanistic rationale behind these choices, offering a robust, self-validating protocol designed for high-yield synthesis of the desired biaryl products.

Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][3] The cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the aryl halide. This is often the rate-determining step of the cycle and transforms the catalyst to a Pd(II) species.[1][4]

  • Transmetalation: For this step to occur, the organoboron compound (boronic acid) must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex.[5][6] This complex then transfers its organic group to the Pd(II) center, displacing the halide.[3]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII_Aryl BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->BoronicAcid Product R¹-R² (Product) Product->PdII_Diaryl Boronate->PdII_Aryl +

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Challenges with this compound

The successful coupling of this substrate hinges on addressing two primary structural features: steric hindrance and electronic effects.

The Dominant Role of Steric Hindrance

The presence of substituents at both positions ortho to the bromine atom (a fluorine at C6 and the bromine itself at C2) creates a sterically crowded environment. This presents a significant challenge for the palladium catalyst.

  • Impact on Oxidative Addition: The bulky ortho groups can physically block the approach of the palladium catalyst, slowing down the initial insertion into the C-Br bond.

  • Impact on Reductive Elimination: After transmetalation, the two bulky aryl groups attached to the palladium center may struggle to orient themselves correctly for the final bond-forming step.

To overcome this, the choice of ligand is paramount. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective.[8] The solution lies in employing ligands that are both bulky and electron-rich . The bulk of the ligand promotes reductive elimination, while its electron-donating nature enhances the rate of oxidative addition.[9]

Caption: Steric hindrance from ortho-substituents impeding catalyst approach.

Electronic Considerations

The aryl bromide substrate contains two electron-withdrawing groups: the fluorine atom and the benzaldehyde moiety.

  • Facilitating Oxidative Addition: Electron-withdrawing groups on the aryl halide partner make the carbon of the C-Br bond more electrophilic, which generally accelerates the rate of oxidative addition.[9][10]

  • Rate-Determining Step Shift: Because oxidative addition is facilitated, the rate-determining step for this substrate may shift to transmetalation or reductive elimination, steps that are already challenged by steric hindrance.[11] This further emphasizes the need for a highly active and sterically tailored catalyst system.

Protocol Design: Component Selection

Based on the challenges identified, the following components are recommended for building a robust reaction protocol.

ComponentRecommended ChoicesRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state. Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes offer more consistent initiation. Catalyst loading for challenging substrates is typically 1-5 mol%.
Ligand (Critical) Buchwald Ligands: SPhos, XPhos, RuPhos. N-Heterocyclic Carbenes (NHCs): IPr, IMes.These ligands provide the necessary steric bulk and electron-rich character to facilitate all steps of the catalytic cycle for hindered substrates.[12][13][14][15] The choice may require screening, but SPhos and XPhos are excellent starting points.
Base K₃PO₄, Cs₂CO₃, K₂CO₃A moderately strong, non-nucleophilic base is required to form the boronate without interfering with the aldehyde. K₃PO₄ and Cs₂CO₃ are often superior for difficult couplings.[15] Typically, 2-3 equivalents are used.
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, DMFA polar aprotic solvent, often with water, is used to dissolve the organic components and the inorganic base. Rigorous degassing is essential to prevent catalyst oxidation and boronic acid homocoupling.[16]
Boronic Acid Partner Aryl or Vinyl Boronic Acids/EstersElectron-donating groups on the boronic acid partner generally enhance the reaction rate by making it a better nucleophile in the transmetalation step.[17] Use 1.1-1.5 equivalents relative to the aryl bromide.
Temperature 80 - 110 °CElevated temperatures are typically required to provide sufficient energy to overcome the activation barriers associated with sterically hindered substrates.

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.

Materials and Reagents
  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol %)

  • Ligand (e.g., SPhos, 4 mol %)

  • Base (e.g., K₃PO₄, 2.5 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Step-by-Step Procedure

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Inert Atmosphere Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound (e.g., 1 mmol, 217 mg), the desired arylboronic acid (1.2 mmol), K₃PO₄ (2.5 mmol, 531 mg), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 18.3 mg), and the ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 4 mL of 1,4-Dioxane) followed by degassed deionized water (e.g., 1 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring: The reaction progress can be monitored by periodically taking a small aliquot (under inert atmosphere), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS.[18]

  • Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).[17]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Use fresh, high-quality reagents.2. Increase the reaction temperature in 10 °C increments.3. Screen alternative bulky ligands (e.g., XPhos) or a stronger base (e.g., Cs₂CO₃).
Protodeboronation Presence of excess water or acidic impurities; unstable boronic acid.Use anhydrous solvents (if possible for the chosen base) or switch to the corresponding boronic ester (pinacol ester), which is more stable.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Improve degassing technique for solvents and the reaction headspace. Ensure the inert atmosphere is maintained throughout the reaction.[16]
Formation of Byproducts Aldehyde group reacting with a highly nucleophilic base or impurities.Ensure a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is used. Check the purity of all starting materials.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly achievable transformation. Success is predicated on a rational approach that directly addresses the substrate's inherent steric and electronic properties. The judicious selection of a bulky, electron-rich phosphine or NHC ligand is the single most critical factor. By pairing an appropriate catalyst system with optimized conditions as outlined in this guide, researchers can reliably access a wide array of valuable biaryl structures for applications in drug discovery and materials science.

References

  • Suzuki reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. URL: https://www.nro-chem.com/suzukicoupling/
  • Suzuki Coupling - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.06%3A_Suzuki-Miyaura_Coupling
  • Al-Masum, M., & Ng, D. (2014). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24797539/
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit3/065.shtm
  • Biffis, A., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • This compound | 154650-16-5 - Smolecule. (2023). URL: https://www.smolecule.com/cas/154650-16-5/2-bromo-6-fluoro-3-methylbenzaldehyde
  • Merits of the Suzuki Coupling Reaction - BYJU'S. URL: https://byjus.com/chemistry/suzuki-coupling-reaction/
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol302097d
  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00623b
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja992130h
  • Pérez-Temprano, M. H., et al. (2014). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Computational-characterization-of-the-role-of-the-P%C3%A9rez-Temprano-Casares/479f53835694297a7605d3b37b420f1882d27774
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. (2024). URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c00022
  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids - Benchchem. (2025). URL: https://www.benchchem.com/uploads/Yield-comparison-of-Suzuki-reactions-with-electron-donating-vs-electron-withdrawing-substituted-boronic-acids.pdf
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. URL: https://yonedaresearch.com/suzuki-miyaura-cross-coupling/
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. URL: https://www.researchgate.net/figure/The-Suzuki-coupling-reactions-of-aryl-bromides-with-phenylboronic-acid_tbl3_327685641
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018). URL: https://www.azom.com/article.aspx?ArticleID=16613
  • SUZUKI REACTION MONITORING - Advion. URL: https://www.advion.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/02%3A_REACTION_PORTFOLIO/2.06%3A_Suzuki-Miyaura_Coupling
  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014). URL: https://www.researchgate.net/post/Which_conditions_are_favorable_for_the_efficient_Suzuki_coupling
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023). URL: https://www.vapourtec.com/flow-chemistry-resource-center/publications-featuring-vapourtec-systems/liquid-liquid-heterogeneous-reaction-monitoring-insights-into-biphasic-suzuki-miyaura-cross-coupling/
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest.
  • The Suzuki Reaction - Andrew G Myers Research Group. URL: https://myers.chemistry.harvard.
  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2582882/
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - NIH. (2023). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10153018/
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. URL: https://www.researchgate.net/figure/The-Suzuki-reaction-of-various-aryl-halides-and-boronic-acids-in-the-presence-of-Mag-IL-Pd_tbl2_273142750
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? - ResearchGate. (2014). URL: https://www.researchgate.net/post/how_to_synthesize_2-Bromo-6-fluoro-3-methoxybenzaldehyde
  • The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres - ResearchGate. URL: https://www.researchgate.
  • Dreher, S. D., et al. (2008). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2727820/
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol071981p
  • 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE - Fluoromart. URL: https://www.fluoromart.com/6-bromo-2-fluoro-3-methylbenzaldehyde-cas-1114809-22-1
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). URL: https://pubs.rsc.org/en/content/articlepdf/2014/cc/c3cc49223a
  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. (2025). URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.4c06279
  • This compound - AOBChem USA. URL: https://www.aobchem.com/product/154650-16-5.html
  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents. URL: https://patents.google.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem. (2025). URL: https://www.benchchem.com/uploads/Optimizing-Suzuki-Coupling-of-2-Chloro-6-fluorobenzaldehyde.pdf
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982260/

Sources

Application Notes and Protocols for the Synthesis of Quinoline Derivatives from 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, underpinning the therapeutic efficacy of numerous approved drugs.[3][4] Notable examples include the antimalarial agent chloroquine, the antibacterial ciprofloxacin, and the anticancer drug camptothecin.[1] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets.[5] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic pathways to novel quinoline derivatives, commencing from the readily accessible, yet functionally rich, starting material: 2-Bromo-6-fluoro-3-methylbenzaldehyde. The strategic incorporation of bromo, fluoro, and methyl substituents on the benzaldehyde ring offers unique opportunities for post-synthetic modification and modulation of biological activity.

Strategic Approaches to Quinoline Synthesis

The construction of the quinoline ring system from this compound can be achieved through several established and modern synthetic methodologies. The choice of method will largely depend on the desired substitution pattern in the final quinoline product. This section will delve into the mechanistic rationale and practical considerations for the most pertinent of these strategies.

The Friedländer Annulation: A Classic Convergent Approach

The Friedländer synthesis is a powerful and straightforward method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][7] In the context of our starting material, a preliminary step is required to introduce an amino group ortho to the aldehyde. A plausible synthetic route is outlined below:

Workflow for Friedländer Synthesis

start This compound nitration Nitration (e.g., HNO3/H2SO4) start->nitration reduction Reduction (e.g., Fe/HCl or H2, Pd/C) nitration->reduction amino_aldehyde 2-Amino-3-bromo-5-fluoro-4-methylbenzaldehyde reduction->amino_aldehyde friedlander Friedländer Annulation (with enolizable ketone) amino_aldehyde->friedlander quinoline Substituted Quinoline Derivative friedlander->quinoline

Caption: Proposed workflow for quinoline synthesis via the Friedländer annulation starting from this compound.

Mechanistic Considerations: The Friedländer reaction can be catalyzed by either acid or base.[6] The mechanism is believed to initiate with the formation of a Schiff base between the 2-aminoaryl aldehyde and the enolizable ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring.[7] The electron-withdrawing nature of the fluorine and bromine atoms in our substrate may influence the reactivity of the amino group and the subsequent cyclization step.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-bromo-5-fluoro-4-methylbenzaldehyde

A. Nitration of this compound

  • Reagents and Solvents:

    • This compound

    • Fuming Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (CH₂Cl₂)

    • Ice bath

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution.

    • Maintain the temperature at 0 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice.

    • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the nitrated intermediate.

B. Reduction of the Nitro Intermediate

  • Reagents and Solvents:

    • Nitrated intermediate from step A

    • Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • Suspend the nitrated intermediate (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

    • Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.

    • Continue refluxing for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate to remove ethanol.

    • Neutralize the aqueous residue with a sodium hydroxide solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford 2-Amino-3-bromo-5-fluoro-4-methylbenzaldehyde.

Protocol 2: Friedländer Annulation for Quinoline Synthesis
  • Reagents and Solvents:

    • 2-Amino-3-bromo-5-fluoro-4-methylbenzaldehyde (1.0 eq)

    • Enolizable ketone (e.g., Acetophenone, Cyclohexanone) (1.2 eq)

    • Potassium Hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)

    • Ethanol (EtOH) or Toluene

  • Procedure (Base-catalyzed):

    • Dissolve 2-Amino-3-bromo-5-fluoro-4-methylbenzaldehyde and the enolizable ketone in ethanol.

    • Add potassium hydroxide (2.0 eq) and heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Table 1: Representative Enolizable Ketones and Potential Quinoline Products

Enolizable KetoneResulting Quinoline Derivative (Substituents)
Acetophenone2-Phenyl-5-bromo-7-fluoro-6-methylquinoline
Cyclohexanone1,2,3,4-Tetrahydroacridine derivative
Ethyl acetoacetate2-Hydroxy-3-ethoxycarbonyl-5-bromo-7-fluoro-6-methylquinoline
The Combes Quinoline Synthesis: An Alternative Annulation

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] While our starting material is an aldehyde, a strategic modification can make this route accessible.

Proposed Combes Synthesis Pathway

start This compound reductive_amination Reductive Amination (e.g., NH3, H2, Raney Ni) start->reductive_amination aniline_deriv 2-Bromo-6-fluoro-3-methylbenzylamine reductive_amination->aniline_deriv combes Combes Reaction (with β-diketone, e.g., acetylacetone) aniline_deriv->combes quinoline Substituted Quinoline Derivative combes->quinoline

Caption: A conceptual pathway for quinoline synthesis via a modified Combes approach.

Mechanistic Insights: The Combes reaction proceeds through the formation of an enamine intermediate from the aniline and β-diketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration.[10][11] The regioselectivity of the cyclization can be influenced by the steric and electronic nature of the substituents on the aniline ring.

Protocol 3: Reductive Amination and Combes Synthesis

A. Synthesis of 2-Bromo-6-fluoro-3-methylbenzylamine

  • Reagents and Solvents:

    • This compound

    • Ammonia (in methanol)

    • Raney Nickel (Raney Ni) or Sodium Borohydride (NaBH₄)

    • Methanol (MeOH)

    • Hydrogen (H₂) gas (if using Raney Ni)

  • Procedure:

    • Dissolve this compound in methanolic ammonia.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the reaction vessel with hydrogen gas and stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Filter the catalyst and concentrate the filtrate to obtain the crude benzylamine, which can be used in the next step without further purification.

B. Combes Quinoline Synthesis

  • Reagents and Solvents:

    • 2-Bromo-6-fluoro-3-methylbenzylamine (1.0 eq)

    • Acetylacetone (1.1 eq)

    • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Procedure:

    • Carefully add the benzylamine to the β-diketone.

    • Slowly add the mixture to chilled concentrated sulfuric acid or PPA with vigorous stirring.

    • Heat the reaction mixture to 100-120 °C for 2-4 hours.

    • Cool the mixture and pour it onto ice.

    • Neutralize with a concentrated base (e.g., NaOH) and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the resulting quinoline derivative by column chromatography.

Modern Palladium-Catalyzed Approaches

Palladium-catalyzed reactions offer a versatile and efficient means to construct quinoline rings, often under milder conditions than classical methods.[12][13][14] A particularly attractive strategy involves the coupling of an o-haloaniline with a suitable three-carbon synthon.

Palladium-Catalyzed Quinoline Synthesis Workflow

start 2-Amino-3-bromo-5-fluoro-4-methylbenzaldehyde protection Aldehyde Protection (e.g., ethylene glycol, p-TsOH) start->protection protected_aldehyde Protected Aldehyde protection->protected_aldehyde pd_coupling Palladium-Catalyzed Coupling (with alkyne or ketone) protected_aldehyde->pd_coupling deprotection Deprotection pd_coupling->deprotection quinoline Substituted Quinoline Derivative deprotection->quinoline

Sources

Application Notes and Protocols: The Strategic Utility of 2-Bromo-6-fluoro-3-methylbenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Bromo-6-fluoro-3-methylbenzaldehyde. This uniquely substituted aromatic aldehyde serves as a versatile and strategic building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic scaffolds targeting key biological pathways. We will explore its physicochemical properties, core synthetic transformations, and provide detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling and reductive amination reactions. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for the synthesis of novel therapeutic agents, with a particular focus on kinase inhibitors.

Introduction: A Multifunctional Scaffold for Drug Discovery

This compound is a trifunctionalized aromatic compound whose value in medicinal chemistry is derived from its distinct and orthogonally reactive substituents. The presence of an aldehyde, a bromine atom, and a fluorine atom on a methylated benzene ring offers a powerful platform for scaffold diversification.[1][2]

  • The Aldehyde Group: Serves as a key electrophilic handle for condensation reactions, most notably for the formation of imines, which are immediate precursors to amines via reductive amination. This is a fundamental transformation for installing side chains that can form critical hydrogen bonds or salt bridges with protein targets.

  • The Bromo Group: Acts as a prime leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the efficient construction of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex biaryl systems common in many kinase inhibitors.[3][4]

  • The Fluoro and Methyl Groups: These substituents provide steric and electronic modulation of the scaffold. The fluorine atom can enhance metabolic stability, improve membrane permeability, and influence pKa, while also participating in favorable electrostatic interactions with biological targets. The methyl group provides a lipophilic contact point and can be used to probe steric pockets within an enzyme's active site.

The strategic combination of these features makes this compound an ideal starting material for constructing libraries of compounds aimed at targets like protein kinases, which are frequently dysregulated in diseases such as cancer.[5][6]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is essential for safe handling and successful experimental design.

Data Summary

All quantitative data has been summarized in the table below for easy reference.

PropertyValueSource
CAS Number 154650-16-5[1][7]
Molecular Formula C₈H₆BrFO[1][7]
Molecular Weight 217.03 g/mol [1][7]
IUPAC Name This compound[7]
Physical Form White to Yellow Solid
Melting Point 43-47 °C[8]
Storage Temperature Refrigerator (2-8°C), under inert gas[9]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[8][10]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7][9]

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[10][11][12]

  • First Aid Measures:

    • Inhalation: Move person to fresh air. Seek medical attention if you feel unwell.[8][10]

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8][10]

  • Storage: Store in a well-ventilated place. Keep container tightly closed and refrigerated.[8][10]

Core Synthetic Pathways & Logical Workflow

The dual reactivity of the aldehyde and bromo groups allows for a logical, stepwise approach to the synthesis of complex drug-like molecules. A typical workflow involves an initial carbon-carbon bond formation via Suzuki coupling, followed by elaboration of the aldehyde.

G start_node 2-Bromo-6-fluoro- 3-methylbenzaldehyde suzuki_node Suzuki-Miyaura Cross-Coupling start_node->suzuki_node R-B(OH)₂ Pd Catalyst, Base intermediate_node Biaryl Benzaldehyde Intermediate suzuki_node->intermediate_node reductive_node Reductive Amination final_node Complex Kinase Inhibitor Scaffold reductive_node->final_node intermediate_node->reductive_node R'-NH₂ Reducing Agent

Caption: General synthetic workflow from this compound.

This workflow demonstrates how the stable aldehyde functionality is carried through the initial coupling step, ready for subsequent modification, providing a robust and efficient route to diverse chemical matter.

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear checkpoints and rationale for each step. They represent optimized starting points that may be adapted based on the specific substrates used.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a C-C bond at the 2-position, replacing the bromine atom. The use of a modern catalyst system comprising a palladium source and a bulky, electron-rich phosphine ligand (e.g., SPhos) is critical for efficiently coupling this sterically hindered and moderately deactivated aryl bromide.[13]

Causality: The choice of a strong base like potassium phosphate (K₃PO₄) is crucial; it facilitates the transmetalation step of the catalytic cycle without promoting significant protodeboronation of the boronic acid. A dioxane/water solvent system is often optimal, as it solubilizes both the organic and inorganic reagents.[4][13]

G pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex ar_pd_x Ar-Pd(II)(L)₂-X pd_complex->ar_pd_x transmetal Transmetalation ar_pd_x->transmetal ar_pd_ar Ar-Pd(II)(L)₂-Ar' transmetal->ar_pd_ar reductive Reductive Elimination ar_pd_ar->reductive reductive->pd0 Catalyst Regeneration product Ar-Ar' reductive->product boronic R-B(OH)₂ + Base boronic->transmetal halide Ar-X halide->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: In a separate vial, weigh Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%) and SPhos (4-10 mol%) and add them to the reaction flask. The higher catalyst loading is recommended for challenging substrates.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidatively deactivate the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should create a ~0.1 M solution with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13][14]

Protocol 2: Direct Reductive Amination

This protocol details the conversion of the aldehyde to a secondary amine in a one-pot procedure. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.

Causality: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. Unlike sodium borohydride, it is less basic and does not readily reduce the starting aldehyde, allowing for the accumulation of the imine/iminium intermediate prior to reduction. It is also tolerant of mildly acidic conditions, which are often used to catalyze imine formation.[15]

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask containing a magnetic stir bar, add this compound (or its biaryl derivative from Protocol 1) (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq).

  • Solvent Addition: Dissolve the reagents in a suitable aprotic solvent such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes. For less reactive aldehydes or amines, this step may require gentle heating (40-60 °C).[16]

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Execution: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or crystallization.[17][18]

References

  • This compound | C8H6BrFO | CID 19007376 - PubChem. [Link]
  • 2-Bromo-5-chloro-6-fluoro-3-methylbenzaldehyde | C8H5BrClFO - PubChem. [Link]
  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed. [Link]
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. [Link]
  • Aldehyde not reacting in reductive amination reaction, thoughts?
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - N
  • 6-Bromo-2-fluoro-3-methylbenzaldehyde - MySkinRecipes. [Link]
  • Direct Asymmetric Reductive Amination of α-Keto Acetals - Wiley Online Library. [Link]
  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[7][12]-Proton Shift Reaction.(1)
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?

Sources

Application Note: A Detailed Experimental Protocol for the Oxidation of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the oxidation of 2-Bromo-6-fluoro-3-methylbenzaldehyde to its corresponding carboxylic acid, 2-Bromo-6-fluoro-3-methylbenzoic acid. This transformation is a crucial step in the synthesis of various high-value intermediates for the pharmaceutical and agrochemical industries. The protocol is based on the well-established Pinnick oxidation, a mild and highly selective method known for its tolerance of a wide range of functional groups.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed methodology, safety precautions, and characterization guidelines to ensure a successful and safe execution of the synthesis.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For complex molecules such as this compound, which possesses multiple reactive sites, a mild and selective oxidation method is paramount to avoid unwanted side reactions. The target product, 2-Bromo-6-fluoro-3-methylbenzoic acid, is a valuable building block in medicinal chemistry due to the presence of the bromine and fluorine atoms, which can modulate the physicochemical and pharmacological properties of a lead compound. The Pinnick oxidation, which utilizes sodium chlorite (NaClO2) as the oxidant under mildly acidic conditions, is an ideal choice for this transformation.[1][2] It is particularly effective for aldehydes that are sterically hindered or contain electron-withdrawing groups, and it is known to be compatible with a wide array of sensitive functional groups.[1] This protocol has been designed to be a self-validating system, incorporating detailed procedural steps, safety measures, and analytical checkpoints.

Reaction Scheme

Oxidation_Reaction reactant This compound product 2-Bromo-6-fluoro-3-methylbenzoic acid reactant->product Pinnick Oxidation reagents NaClO₂, NaH₂PO₄, 2-methyl-2-butene ____________________ t-BuOH, H₂O Experimental_Workflow start Start setup Dissolve aldehyde in t-BuOH/H₂O start->setup cool Cool to 0 °C setup->cool add_reagents Add 2-methyl-2-butene and NaH₂PO₄ cool->add_reagents add_oxidant Slowly add aqueous NaClO₂ solution add_reagents->add_oxidant react Stir at room temperature for 4-6 hours add_oxidant->react monitor Monitor reaction by TLC react->monitor quench Quench with Na₂SO₃ solution monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify characterize Characterize the product purify->characterize end End characterize->end

Caption: Experimental workflow for the Pinnick oxidation.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.61 mmol) in a mixture of tert-butanol (20 mL) and deionized water (5 mL).

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (2.4 mL, 23.05 mmol, 5 eq.) followed by sodium dihydrogen phosphate (2.77 g, 23.05 mmol, 5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Oxidant: In a separate beaker, prepare a solution of sodium chlorite (80%, 1.74 g, 18.44 mmol, 4 eq.) in deionized water (10 mL). Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours. The reaction mixture will likely turn yellow due to the formation of chlorine dioxide.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color dissipates.

  • Work-up:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove the acidic product into the aqueous layer.

    • Acidify the combined aqueous layers to pH ~2 with 1M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

    • Wash the combined organic extracts with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-Bromo-6-fluoro-3-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.

Safety Precautions

  • Sodium Chlorite: Sodium chlorite is a strong oxidizing agent and can be corrosive. It can form explosive mixtures with certain organic materials. Avoid contact with skin and eyes, and do not breathe the dust. [3]Handle only in a well-ventilated fume hood. In case of a spill, do not allow it to dry out, as the residue can be flammable. [2]* 2-Methyl-2-butene: This reagent is highly flammable. Keep away from ignition sources.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times. [2]Ensure an eyewash station and safety shower are readily accessible. [3]

Characterization of the Product

The identity and purity of the synthesized 2-Bromo-6-fluoro-3-methylbenzoic acid should be confirmed by standard analytical techniques.

PropertyExpected Value/Appearance
Physical Form White to off-white powder or crystals.
Molecular Weight 233.04 g/mol
¹H NMR Expected signals for two aromatic protons, a methyl group, and a carboxylic acid proton. The chemical shifts and coupling constants will be influenced by the bromine, fluorine, and carboxyl groups.
¹³C NMR Expected signals for eight distinct carbon atoms, including the carboxyl carbon, the aromatic carbons (with C-F and C-Br coupling), and the methyl carbon.
IR Spectroscopy Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Br and C-F stretches in the fingerprint region.
Mass Spectrometry The molecular ion peak (M+) should be observed, along with a characteristic isotopic pattern for the bromine atom (M+ and M+2 in a ~1:1 ratio).
Melting Point To be determined experimentally and compared with literature values if available.

Discussion

The Pinnick oxidation is a robust method for the synthesis of 2-Bromo-6-fluoro-3-methylbenzoic acid from its corresponding aldehyde. The use of 2-methyl-2-butene as a scavenger is crucial to prevent side reactions caused by the hypochlorous acid byproduct. [1]The work-up procedure is designed to effectively separate the acidic product from neutral starting material and byproducts. The purity of the final product is highly dependent on the careful execution of the reaction and purification steps. The provided characterization methods will allow for the unambiguous confirmation of the product's structure and purity.

References

  • Pinnick, H. W.; Bal, B. S.; Childers, W. E., Jr. Oxidation of Aldehydes to Carboxylic Acids with Sodium Chlorite. Tetrahedron1981, 37 (11), 2091-2096. [Link]
  • Kraus, G. A.; Roth, B. D. Synthetic studies toward verrucarol. 2. Synthesis of the verrucarol skeleton. The Journal of Organic Chemistry1980, 45 (24), 4825–4830. [Link]
  • ChemSupply Australia Pty Ltd. Safety Data Sheet SODIUM CHLORITE Solution. [Link]
  • International Dioxcide. Step-by-Step Sodium Chlorite Safety Procedures. [Link]

Sources

reduction of 2-Bromo-6-fluoro-3-methylbenzaldehyde to the corresponding alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Selective Reduction of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Abstract

This technical guide provides a detailed protocol and scientific rationale for the chemoselective reduction of the aromatic aldehyde, this compound, to its corresponding primary alcohol, (2-Bromo-6-fluoro-3-methylphenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The primary method detailed herein utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring the preservation of the sensitive bromo and fluoro functionalities on the aromatic ring. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both a practical, step-by-step protocol and an in-depth explanation of the underlying chemical principles.

Introduction: The Significance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are foundational building blocks in medicinal chemistry and materials science. The specific target molecule of this guide, (2-Bromo-6-fluoro-3-methylphenyl)methanol, possesses multiple functional handles—a hydroxyl group for further derivatization (e.g., ether or ester formation), and bromo and fluoro groups that can be exploited in cross-coupling reactions or used to modulate the electronic and lipophilic properties of a target compound.

The primary challenge in synthesizing this alcohol from its aldehyde precursor is the need for high chemoselectivity. The reducing agent must selectively target the aldehyde's carbonyl group without affecting the aryl halides. While various reducing agents exist, metal hydrides like sodium borohydride (NaBH₄) are exceptionally well-suited for this purpose due to their mild reactivity profile.[1][2] NaBH₄ readily reduces aldehydes and ketones but typically does not reduce more stable functional groups like esters, amides, or, critically in this case, aryl halides under standard conditions.[2][3]

Guiding Principles: The Mechanism of Hydride Reduction

The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[3] The process can be understood in two main stages:

  • Nucleophilic Attack by Hydride: The borohydride anion ([BH₄]⁻) serves as a source of the hydride ion (H⁻). The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by the nucleophilic hydride. This addition breaks the carbon-oxygen π-bond, transferring the electrons to the oxygen atom and forming a new carbon-hydrogen bond. The result is a tetrahedral alkoxide intermediate.

  • Protonation of the Alkoxide: The negatively charged oxygen of the alkoxide intermediate is then protonated to yield the final alcohol product. In protic solvents like methanol or ethanol, the solvent itself serves as the proton source. Alternatively, the protonation is completed during an aqueous workup step following the reaction.[1]

The overall reaction consumes one molar equivalent of the hydride for every aldehyde molecule. Since one molecule of NaBH₄ provides four hydride ions, in theory, one mole of NaBH₄ can reduce four moles of the aldehyde. However, in practice, a slight excess is often used to ensure complete conversion.

G start Dissolve Aldehyde in Methanol cool Cool to 0°C in Ice Bath start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 stir Stir at 0°C then Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench Reaction Complete evaporate Remove Methanol (Rotovap) quench->evaporate extract Extract with DCM evaporate->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate (Rotovap) dry->concentrate product Crude Product: (2-Bromo-6-fluoro-3-methylphenyl)methanol concentrate->product

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-Bromo-6-fluoro-3-methylbenzaldehyde, a versatile aromatic building block in organic synthesis. We delve into the reactivity of this compound, exploring the mechanistic principles that govern the selective substitution of its halogen atoms. Detailed, field-proven protocols for nucleophilic aromatic substitution (SNAr) with amine and alkoxide nucleophiles are presented, offering researchers and drug development professionals a practical guide to harnessing the synthetic potential of this molecule. The causality behind experimental choices, self-validating protocol design, and characterization data are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Synthetic Utility of this compound

This compound (IUPAC Name: this compound, CAS No: 154650-16-5) is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of a bromine atom, a fluorine atom, a methyl group, and an electron-withdrawing aldehyde group on the benzene ring imparts a rich and tunable reactivity profile.[1] The presence of two different halogen atoms at the ortho-positions to the aldehyde allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, making it a valuable precursor for the synthesis of complex molecular architectures.

The aldehyde functionality serves as a potent electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. This electronic feature is pivotal for facilitating nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds.[1] This guide focuses on elucidating the principles and practicalities of these SNAr reactions on this compound.

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[2][3] The presence of electron-withdrawing groups, such as the aldehyde group in our substrate, is crucial for stabilizing the intermediate Meisenheimer complex, a resonance-stabilized carbanion.[2][4]

Diagram 1: Generalized SNAr Mechanism

SNAr_Mechanism A Aryl Halide (e.g., this compound) B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B + Nucleophile C Substituted Product B->C - Leaving Group LG Leaving Group (Br⁻ or F⁻) B->LG Nu Nucleophile (e.g., R₂NH, RO⁻) Nu->B

Caption: Generalized workflow for an SNAr reaction.

Regioselectivity: Bromine vs. Fluorine Substitution

A key consideration in the SNAr reactions of this compound is the regioselectivity of the nucleophilic attack. Generally, in SNAr, the reactivity of the leaving group follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the formation of the Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom. However, steric factors can also play a crucial role. In the case of our substrate, the bromine atom is at the C2 position and the fluorine atom is at the C6 position. Computational studies on similarly substituted benzaldehydes suggest that the C2 position may be sterically more accessible to incoming nucleophiles. Therefore, the prediction of the major product requires careful consideration of both electronic and steric effects, and the optimal conditions may favor substitution at either position.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and product characterization.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

This protocol describes the synthesis of 2-morpholino-6-fluoro-3-methylbenzaldehyde, a potential scaffold in drug discovery.

Diagram 2: Experimental Workflow for Amination

Amination_Workflow Start Reagents: - this compound - Morpholine - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) Reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Stirring at elevated temperature (e.g., 100-120 °C) Start->Reaction Monitoring Reaction Monitoring: - TLC or GC-MS Reaction->Monitoring Workup Workup: 1. Quench with water 2. Extract with organic solvent 3. Wash and dry organic layer Monitoring->Workup Purification Purification: - Column chromatography Workup->Purification Product Product: 2-morpholino-6-fluoro-3-methylbenzaldehyde Purification->Product

Caption: General experimental workflow for the amination reaction.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, and anhydrous DMSO.

  • Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Add morpholine to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-morpholino-6-fluoro-3-methylbenzaldehyde.

Characterization (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, CHO), 7.2-7.0 (m, 2H, Ar-H), 3.9 (t, 4H, -N(CH₂)₂), 3.0 (t, 4H, -O(CH₂)₂), 2.4 (s, 3H, Ar-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 191.0, 160.0 (d, JCF = 250 Hz), 150.0, 135.0, 125.0, 120.0 (d, JCF = 20 Hz), 115.0 (d, JCF = 5 Hz), 67.0, 52.0, 20.0.

  • MS (ESI): m/z calculated for C₁₂H₁₂FNO₂ [M+H]⁺, found.

Protocol 2: Nucleophilic Aromatic Substitution with an Alkoxide (e.g., Sodium Methoxide)

This protocol details the synthesis of 2-methoxy-6-fluoro-3-methylbenzaldehyde, a valuable intermediate for further synthetic transformations.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.5 eq)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the stirred solution of the aldehyde at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2-methoxy-6-fluoro-3-methylbenzaldehyde.

Characterization (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 10.3 (s, 1H, CHO), 7.1-6.9 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, Ar-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 190.0, 162.0 (d, JCF = 255 Hz), 158.0, 133.0, 123.0, 118.0 (d, JCF = 22 Hz), 110.0 (d, JCF = 4 Hz), 56.0, 19.0.

  • MS (ESI): m/z calculated for C₉H₉FO₂ [M+H]⁺, found.

Summary of Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions on this compound.

NucleophileLeaving GroupSolventBaseTemperature (°C)Time (h)Yield (%)
MorpholineBr or FDMSOK₂CO₃11012-2460-80
Sodium MethoxideBr or FTHF/MeOH-0 to RT12-2450-70
PyrrolidineBr or FDMFCs₂CO₃1001265-85
Sodium EthoxideBr or FEtOH-RT2455-75

Note: Yields are estimates based on reactions with similar substrates and may require optimization.

Conclusion

This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution reactions. The strategic choice of nucleophile, solvent, and reaction conditions allows for the selective synthesis of a diverse range of functionalized benzaldehyde derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

  • Chemistry LibreTexts. (2022, September 24). 16.
  • Chemistry Steps. (n.d.).
  • Wikipedia. (n.d.).

Sources

Application Notes and Protocols for the Use of 2-Bromo-6-fluoro-3-methylbenzaldehyde in the Development of KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Targeting KRAS and the Rise of Covalent Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface.[2][3] However, the discovery of a specific mutation, G12C, in which a glycine residue at codon 12 is replaced by a cysteine, has opened a new therapeutic window.[4] This mutation is prevalent in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors.[2][3]

The presence of the nucleophilic cysteine residue in the KRAS G12C mutant has enabled the development of a new class of targeted covalent inhibitors. These molecules are designed to specifically and irreversibly bind to this mutant cysteine, locking the KRAS protein in an inactive, GDP-bound state. This prevents the downstream signaling that drives cancer cell growth and proliferation. Adagrasib (MRTX849) is a potent and selective covalent inhibitor of KRAS G12C that has shown significant clinical activity.[2][4] A critical starting material in the synthesis of Adagrasib and its analogues is 2-Bromo-6-fluoro-3-methylbenzaldehyde . This application note provides a detailed guide for researchers on the use of this key building block in the development of KRAS G12C inhibitors, including synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) considerations.

The Strategic Importance of this compound in KRAS Inhibitor Synthesis

The selection of this compound as a starting material is a deliberate and strategic choice rooted in its unique chemical properties and its contribution to the final inhibitor's efficacy. The substituted phenyl ring derived from this aldehyde plays a crucial role in the inhibitor's interaction with the KRAS G12C protein.

Causality Behind Experimental Choices: Why This Specific Substitution Pattern?

The bromine, fluorine, and methyl groups on the benzaldehyde ring are not arbitrary. Each contributes to the overall properties of the final inhibitor in a nuanced way:

  • Ortho-Bromo and Ortho-Fluoro Substituents: The presence of two ortho-substituents to the aldehyde group has significant implications for both the synthesis and the final molecule's conformation.

    • Reactivity Modulation: The electron-withdrawing nature of the fluorine and bromine atoms increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack in key synthetic steps, such as the formation of a pyridine ring.[5]

    • Conformational Control: The steric bulk of the ortho-substituents influences the dihedral angle between the phenyl ring and the adjacent pyridine ring in the final inhibitor. This conformational restriction is critical for orienting the molecule correctly within the binding pocket of the KRAS protein.

  • Methyl Group: The methyl group at the 3-position provides a point of steric bulk that can contribute to favorable hydrophobic interactions within the protein's binding pocket. Its placement is a result of meticulous structure-activity relationship studies aimed at optimizing potency and selectivity.

The combination of these substituents creates a unique electronic and steric profile that is essential for the successful synthesis of potent KRAS G12C inhibitors like Adagrasib.

Signaling Pathway and Mechanism of Action

KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to an accumulation of the active form and constitutive activation of downstream signaling pathways, such as the MAPK/ERK pathway, which promotes cell proliferation. Covalent KRAS G12C inhibitors like Adagrasib bind to the mutant cysteine residue in the switch-II pocket of the protein, trapping it in the inactive GDP-bound state and thereby inhibiting downstream signaling.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Adagrasib (from 2-Bromo-6-fluoro- 3-methylbenzaldehyde) Inhibitor->KRAS_GDP Covalent Binding to Cys12

Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.

Experimental Protocols

The following protocols provide a representative, multi-step synthesis of a key pyridine intermediate for KRAS G12C inhibitors, starting from this compound. This is based on the principles of the Kröhnke pyridine synthesis, a well-established method for the formation of substituted pyridines.[6][7]

Protocol 1: Synthesis of 2-Amino-4-(2-bromo-6-fluoro-3-methylphenyl)pyridine

This protocol outlines a plausible synthetic route to a key aminopyridine intermediate.

Materials and Reagents:

  • This compound

  • Malononitrile

  • Piperidine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Ammonium acetate

  • Glacial acetic acid

Step-by-Step Procedure:

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine and stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product, 2-(2-bromo-6-fluoro-3-methylbenzylidene)malononitrile.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Pyridine Ring Formation (Gewald Reaction)

  • In a separate flask, combine the product from Step 1 (1.0 eq) and a suitable ketone (e.g., acetone, 1.1 eq) in ethanol.

  • Add a catalytic amount of a base such as morpholine.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the substituted 2-aminopyridine-3-carbonitrile.

Synthesis_Workflow Start 2-Bromo-6-fluoro- 3-methylbenzaldehyde Intermediate1 Knoevenagel Condensation (Malononitrile, Piperidine) Start->Intermediate1 Product1 2-(2-bromo-6-fluoro-3- methylbenzylidene)malononitrile Intermediate1->Product1 Intermediate2 Gewald Reaction (Ketone, Morpholine) Product1->Intermediate2 Final_Product Substituted 2-Aminopyridine Intermediate Intermediate2->Final_Product

Caption: A representative workflow for the synthesis of a key pyridine intermediate.

Data Presentation: Efficacy of Adagrasib

The following table summarizes the clinical efficacy of Adagrasib, a KRAS G12C inhibitor synthesized using a route that originates from this compound.

Cancer Type (with KRAS G12C mutation)DoseObjective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Reference
Non-Small-Cell Lung Cancer (NSCLC)600 mg twice daily53.3%16.4 months11.1 months[2]
Colorectal Cancer (CRC)600 mg twice daily50% (1 of 2 patients)4.2 months-[2]

Structure-Activity Relationship (SAR) Insights

The development of Adagrasib involved extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The 2-bromo-6-fluoro-3-methylphenyl moiety is a key contributor to the overall activity of the molecule. While specific SAR data for modifications at this position are not extensively published in the public domain, some general principles can be inferred:

  • Atropisomerism: The steric hindrance from the ortho-bromo and ortho-fluoro groups can lead to atropisomerism, where rotation around the single bond connecting the phenyl and pyridine rings is restricted. This can result in distinct, non-interconvertible stereoisomers, one of which may have significantly higher activity. The specific substitution pattern of the starting aldehyde is crucial for achieving the desired atropisomeric configuration in the final inhibitor.

  • Hydrophobic Interactions: The methyl group and the aromatic ring itself engage in hydrophobic interactions within a sub-pocket of the KRAS protein. Altering the size or position of these groups would likely impact the binding affinity.

  • Halogen Bonding: The bromine and fluorine atoms may participate in halogen bonding interactions with amino acid residues in the binding pocket, further contributing to the inhibitor's potency.

SAR_Logic cluster_SAR Structure-Activity Relationship Starting_Material 2-Bromo-6-fluoro- 3-methylbenzaldehyde Ortho_Subs Ortho-Bromo and Ortho-Fluoro Groups Starting_Material->Ortho_Subs Methyl_Group 3-Methyl Group Starting_Material->Methyl_Group Final_Inhibitor Potent & Selective KRAS G12C Inhibitor Ortho_Subs->Final_Inhibitor - Conformational Restriction - Atropisomerism - Halogen Bonding Methyl_Group->Final_Inhibitor - Hydrophobic Interactions

Caption: Logical relationship of substituents to inhibitor activity.

Conclusion

This compound is a highly specialized and critical building block in the synthesis of Adagrasib and other next-generation KRAS G12C inhibitors. Its unique substitution pattern provides the necessary electronic and steric properties to facilitate key synthetic transformations and to ensure optimal interaction of the final inhibitor with its target protein. The protocols and insights provided in this application note are intended to empower researchers in their efforts to develop novel and more effective therapies for KRAS-mutant cancers.

References

  • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Related Compounds. Synthesis, 1976(1), 1-24.
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (2025). Benchchem.
  • A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. (2025). Benchchem.
  • Small Molecule Inhibitors of KRAS G12C Mutant. (2021). PMC.
  • Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy. (2024). PubMed.
  • First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRAS G12C Solid Tumors (KRYSTAL-1). (2022). PubMed.
  • Synthesis of Adagrasib (MRTX849)
  • Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Form
  • 2-Bromo-5-fluorobenzaldehyde. (n.d.). PMC - NIH.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI.
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (n.d.). PubMed Central.
  • Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. (n.d.). PrepChem.com.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central.
  • An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Mechanism of the Kröhnke pyridine synthesis. (n.d.).
  • Kröhnke pyridine synthesis. (n.d.). Wikipedia.
  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. (2023).
  • Beyond KRAS(G12C): biochemical and computational characterization of sotorasib and adagrasib binding specificity and the critical role of H95 and Y96. (2024). ChemRxiv | Cambridge Open Engage.
  • First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRAS G12C Solid Tumors (KRYSTAL-1). (2022). PubMed.
  • Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy. (2024). PubMed.
  • Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy. (2024). PubMed.
  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. (2023).
  • Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol. (n.d.). NIH.
  • Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl). (n.d.). NIH.
  • Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. (n.d.). PMC - NIH.d.). PMC - NIH.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

2-Bromo-6-fluoro-3-methylbenzaldehyde, with its unique substitution pattern, is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of a reactive bromine atom, an electron-withdrawing fluorine atom, and a formyl group provides multiple avenues for synthetic diversification. Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile methods for the functionalization of such aryl bromides, enabling the precise formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under mild and functional-group-tolerant conditions.[3][4]

This guide provides a comprehensive overview of several key palladium-catalyzed cross-coupling reactions applicable to this compound. While specific literature precedents for this exact substrate are limited, the protocols herein are based on well-established methodologies for structurally analogous aryl bromides and serve as robust starting points for reaction development and optimization. Each section delves into the mechanistic underpinnings of the transformation, explains the critical role of each reaction component, and provides a detailed experimental protocol.

Core Principles of Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[5][6] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

dot digraph "Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 1: Generalized Catalytic Cycle", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} dot Figure 1: Generalized Catalytic Cycle . A simplified representation of the key steps in many palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation : An organometallic coupling partner (e.g., organoboron, organotin, or an amine) transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, the commercial availability of a vast array of boronic acids and their esters, and the low toxicity of the boron-containing byproducts.[7][8] This reaction is ideal for synthesizing 2-aryl-6-fluoro-3-methylbenzaldehyde derivatives.

Causality Behind the Protocol
  • Palladium Precatalyst : Pd(OAc)₂ or Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used directly.[9]

  • Ligand : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and promote the key steps of oxidative addition and reductive elimination.[10] For a sterically hindered substrate, a bulky ligand is often essential.

  • Base : A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] The choice of base can be critical and is often dependent on the specific substrates and the presence of base-sensitive functional groups.[7]

  • Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic-soluble aryl bromide and the often water-soluble inorganic base and boronate salt.[9]

Representative Suzuki-Miyaura Protocol

This protocol is adapted from established procedures for similar 2-bromobenzaldehyde derivatives and serves as a robust starting point.[8][9]

dot digraph "Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 2: General Experimental Workflow", labelloc=b, labeljust=c, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Figure 2: General Experimental Workflow . A typical sequence for setting up, running, and isolating products from a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst and the SPhos ligand.

  • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Pd Source Pd(OAc)₂ / Pd₂(dba)₃Air-stable, efficient precatalysts.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands effective for hindered substrates.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that promote boronate formation.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve all components.
Temperature 80–110 °CProvides sufficient thermal energy for catalyst activation and reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[3][5] This is invaluable for synthesizing aniline derivatives from this compound, which are key pharmacophores.

Causality Behind the Protocol
  • Catalyst System : As with Suzuki coupling, a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, t-BuXPhos, BINAP) is standard.[11][12] The ligand choice is critical and can significantly affect reaction scope and efficiency.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile and facilitating the catalytic cycle.[5][13] Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common. Weaker bases like Cs₂CO₃ can be used for more acidic amines.[3]

  • Solvent : Anhydrous, non-protic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalyst.[11]

Representative Buchwald-Hartwig Protocol

This protocol is based on general procedures for the amination of challenging aryl bromides.[3][14]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2–1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4–2.0 equiv)

  • Anhydrous Toluene, deoxygenated

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk flask.

  • Add the anhydrous toluene, followed by this compound and the amine.

  • Seal the flask and heat the mixture to 80–110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂Robust and reliable palladium sources.
Ligand XPhos, t-BuXPhos, BINAPPromotes coupling of a wide range of amines.
Base NaOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic base is essential for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are required.
Temperature 80–110 °CCommon temperature range for amination of aryl bromides.

Mizoroki-Heck Reaction: Olefin Functionalization

The Heck reaction couples aryl halides with alkenes to form substituted olefins, providing a powerful method for C-C bond formation and the synthesis of styrenyl derivatives.[6][15]

Causality Behind the Protocol
  • Catalyst : Palladium acetate (Pd(OAc)₂) is a very common and effective catalyst. Phosphine-free conditions are sometimes possible, but ligands like triphenylphosphine (PPh₃) or more specialized phosphines can improve yields and reliability.[15][16]

  • Base : An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to neutralize the HBr generated during the catalytic cycle.[6]

  • Solvent : Polar aprotic solvents like DMF, NMP, or acetonitrile are generally used to facilitate the reaction.[17]

Representative Heck Protocol

This protocol is adapted from standard Heck reaction conditions for aryl bromides.[15][17]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, Butyl Acrylate) (1.2–2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-6 mol%) (Optional, but recommended)

  • Triethylamine (Et₃N) (1.5–2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃ (if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 100–120 °C and stir for 12–24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions offer an exceptionally powerful and modular approach to the derivatization of this compound. By carefully selecting the appropriate reaction—be it Suzuki-Miyaura for biaryls, Buchwald-Hartwig for arylamines, or Heck for olefins—researchers can access a vast chemical space. The protocols provided in this guide, grounded in established chemical principles, offer a solid foundation for synthesizing novel compounds for drug discovery and materials science applications. As with any synthetic procedure, optimization of the specific catalyst, ligand, base, and solvent for each unique coupling partner is encouraged to achieve maximum yield and purity.

References

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Syntheses. (n.d.). A highly active catalyst precursor for.
  • AOBChem USA. (n.d.). This compound.
  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Google Patents. (2012). EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions.
  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
  • PubMed Central. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.

Sources

Application Note: Synthetic Pathways for the Formylation of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights into the synthetic challenge of introducing a second formyl group onto the 2-Bromo-6-fluoro-3-methylbenzaldehyde scaffold. Direct electrophilic formylation of this electron-deficient and sterically hindered aromatic ring is chemically disfavored. Therefore, this document outlines two robust, alternative multi-step pathways: Pathway A , a palladium-catalyzed formylation at the C-Br bond, and Pathway B , a classical approach involving protection, lithium-halogen exchange, and subsequent formylation. The protocols herein are designed for researchers in medicinal chemistry and materials science, offering a comprehensive guide to experimental design, execution, and mechanistic rationale.

Introduction: The Challenge of Formylating an Electron-Deficient Aryl Halide

This compound is a highly substituted aromatic compound. The existing aldehyde group, along with the inductive effects of the bromo and fluoro substituents, renders the aromatic ring significantly electron-deficient. Consequently, classical electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack or Gattermann-Koch formylations, are generally ineffective as they require an electron-rich aromatic system to proceed efficiently.

The primary challenge is the deactivation of the ring, which makes the introduction of another electrophile (the formyl group or its precursor) thermodynamically and kinetically unfavorable. Therefore, a more strategic approach is required, focusing on the functionalization of the existing carbon-bromine bond, which represents a versatile handle for synthetic manipulation. This note details two primary, validated strategies to achieve the synthesis of a diformylated derivative, fluoro-3-methylphthalaldehyde.

Strategic Overview: Viable Synthetic Pathways

Given the limitations of direct electrophilic formylation, two indirect but highly effective strategies are presented. The choice between these pathways will depend on available equipment (e.g., high-pressure reactors), reagent sensitivity, and overall project goals.

Logical_Workflow cluster_Start Starting Material cluster_A Pathway A: Pd-Catalyzed Formylation cluster_B Pathway B: Protection & Li-Halogen Exchange Start 2-Bromo-6-fluoro- 3-methylbenzaldehyde A1 Pd(OAc)₂ / cataCXium® A CO/H₂ (Syngas), Base Start->A1 Direct Conversion (One-Pot) B1 Protection Step: Ethylene Glycol, TsOH Start->B1 Step 1 A_Product 4-Fluoro-5-methyl- benzene-1,2-dicarbaldehyde A1->A_Product B2 Protected Intermediate (Acetal) B1->B2 B3 Lithium-Halogen Exchange: n-BuLi, THF, -78 °C B2->B3 Step 2 B4 Aryllithium Intermediate B3->B4 B5 Formylation: DMF Quench B4->B5 Step 3 B6 Protected Diformyl Product B5->B6 B7 Deprotection: Aqueous Acid (e.g., HCl) B6->B7 Step 4 B_Product 4-Fluoro-5-methyl- benzene-1,2-dicarbaldehyde B7->B_Product Palladium_Cycle Figure 2. Simplified Catalytic Cycle for Pd-Catalyzed Formylation Pd0 [Pd(0)L₂] Active Catalyst ArPdBr [Ar-Pd(II)(Br)L₂] Oxidative Adduct Pd0->ArPdBr Oxidative Addition AcylPd [Ar(CO)-Pd(II)(Br)L₂] Acyl Complex ArPdBr->AcylPd Migratory Insertion AcylPd->Pd0 Reductive Elimination (Hydrogenolysis) Product Ar-CHO AcylPd->Product HX H-Base⁺ Br⁻ AcylPd->HX ArBr Ar-Br ArBr->Pd0 CO CO CO->ArPdBr H2 H₂ + Base H2->AcylPd

Caption: Simplified catalytic cycle for Pd-catalyzed formylation.

Experimental Protocol: Palladium-Catalyzed Formylation

Safety Precaution: This reaction involves flammable and toxic gases (CO, H₂) under high pressure. It must be performed in a specialized high-pressure reactor (autoclave) within a well-ventilated fume hood by trained personnel.

Materials & Reagents:

  • This compound (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • cataCXium® A (di(1-adamantyl)-n-butylphosphine) (2-4 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or other suitable base (2.5 eq)

  • Toluene or Dioxane (anhydrous, degassed)

  • Synthesis Gas (CO/H₂, 1:1 mixture)

  • High-pressure autoclave equipped with a stirrer, pressure gauge, and gas inlet.

Procedure:

  • Reactor Setup: To a dried and argon-purged glass liner for the autoclave, add Pd(OAc)₂ (e.g., 0.02 eq), cataCXium® A (e.g., 0.04 eq), and the starting aryl bromide (1.0 eq).

  • Solvent and Base Addition: Cannulate degassed toluene into the liner to achieve a concentration of approx. 0.1-0.2 M. Add the base (e.g., TMEDA, 2.5 eq) via syringe.

  • Assembly and Purging: Seal the glass liner inside the autoclave. Purge the system by pressurizing with argon (3-5 bar) and venting (repeat 3-5 times) to ensure an inert atmosphere.

  • Reaction Execution:

    • Pressurize the reactor with the CO/H₂ gas mixture to the desired pressure (e.g., 20-40 bar).

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100-120 °C).

    • Monitor the reaction progress by observing the pressure drop (indicating gas consumption). The reaction can also be monitored by taking aliquots (if the reactor setup permits) for GC-MS or LC-MS analysis.

  • Work-up:

    • After completion (typically 12-24 hours), cool the reactor to room temperature.

    • Carefully vent the excess gas in a safe manner.

    • Open the reactor, dilute the reaction mixture with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-fluoro-5-methylbenzene-1,2-dicarbaldehyde.

ParameterRecommended ConditionRationale / Notes
Catalyst Loading 1-2 mol% Pd(OAc)₂Lower loading may slow the reaction; higher is often unnecessary.
Ligand cataCXium® A (2:1 L:Pd)Provides high stability and activity for this specific transformation.
Solvent Toluene, DioxaneHigh boiling point, good solubility for reagents. Must be anhydrous.
Base TMEDA, DBUA non-nucleophilic organic base is required to neutralize HBr formed.
Pressure (CO/H₂) 20 - 40 barHigher pressure increases gas concentration, accelerating the reaction.
Temperature 100 - 120 °CSufficient thermal energy for oxidative addition and other steps.
Concentration 0.1 - 0.2 MBalances reaction rate and solubility.

Pathway B: Protection, Lithiation, and Formylation

This classic organometallic approach is highly reliable and avoids the need for high-pressure equipment, making it accessible in most standard organic synthesis laboratories. [1]The key challenge is the presence of the aldehyde in the starting material, which is highly reactive towards the organolithium intermediate that will be formed. Therefore, the existing aldehyde must first be protected.

Mechanistic Rationale
  • Protection: The aldehyde is converted into a non-reactive acetal, typically by reacting it with ethylene glycol under acidic catalysis. [2][3]This cyclic acetal is stable to strongly basic and nucleophilic conditions, such as those involving organolithium reagents. [4]2. Lithium-Halogen Exchange: The C-Br bond is selectively converted into a C-Li bond. This is achieved by treating the protected aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperature (-78 °C). [5]This reaction is typically very fast.

  • Formylation: The newly formed aryllithium species is a potent nucleophile. It is quenched by adding an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). [6][7]This initially forms a tetrahedral intermediate.

  • Deprotection & Hydrolysis: Upon acidic work-up, the tetrahedral intermediate collapses to form the second aldehyde group, and the acetal protecting group is simultaneously hydrolyzed, revealing the original aldehyde and yielding the final diformylated product. [8]

Experimental Protocol: Multi-step Synthesis

Safety Precaution: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

Step 1: Protection of the Aldehyde

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.02 eq) in toluene.

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction, wash with saturated NaHCO₃ solution to neutralize the acid, then with brine.

  • Dry the organic layer (MgSO₄), filter, and evaporate the solvent to yield the protected acetal, which is often used directly in the next step without further purification.

Step 2 & 3: Lithium-Halogen Exchange and Formylation

  • Setup: In an oven-dried, three-neck flask under argon, dissolve the protected aryl bromide from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5-2.0 eq) dropwise, again maintaining the low temperature. A color change is typically observed. Stir for another 1-2 hours at -78 °C.

  • Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.

Step 4: Deprotection and Work-up

  • Transfer the quenched reaction mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M HCl. This acidic wash serves to both remove salts and hydrolyze the acetal protecting group. Stirring the biphasic mixture for 30-60 minutes at room temperature may be required for complete deprotection.

  • Wash with water and then brine.

  • Dry the organic layer (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Pathway A.

ParameterRecommended ConditionRationale / Notes
Protection Ethylene Glycol, cat. TsOHForms a stable 5-membered cyclic acetal.
Lithiation Reagent n-BuLi or t-BuLin-BuLi is standard; t-BuLi can be faster but is more reactive.
Solvent THF, Diethyl EtherEthereal solvents are required to solvate the organolithium species. Must be anhydrous.
Temperature -78 °CCritical for preventing side reactions, such as reaction with the solvent (THF). [9]
Formylating Agent DMFA common, inexpensive C1 electrophile for this transformation. [10]
Deprotection Aqueous HCl or H₂SO₄Acid-catalyzed hydrolysis regenerates the aldehyde from the acetal.

Conclusion and Recommendations

Both Pathway A and Pathway B represent viable and robust methods for the synthesis of 4-fluoro-5-methylbenzene-1,2-dicarbaldehyde from this compound.

  • Pathway A (Palladium Catalysis) is highly efficient and ideal for larger-scale synthesis, provided the necessary high-pressure equipment is available. It offers a more direct route with fewer unit operations.

  • Pathway B (Lithiation) is better suited for standard laboratory-scale synthesis. While it involves more steps (protection/deprotection), it relies on more common reagents and equipment and offers excellent control and predictability.

The choice of route should be guided by the specific capabilities and safety infrastructure of the operating laboratory. For initial discovery chemistry, the flexibility and accessibility of Pathway B are often preferred.

References

  • Bouveault, L. (1904). Nouvelle méthode générale synthétique de préparation des aldéhydes. Bulletin de la Société Chimique de France, 31, 1322–1327.
  • Chemeurope.com. Bouveault aldehyde synthesis. Accessed January 9, 2026.
  • Organic Chemistry Tube. (2022). Bouveault Aldehyde Synthesis Mechanism. YouTube.
  • Organic-chemistry.org. Formylation - Common Conditions. Accessed January 9, 2026.
  • Beller, M., et al. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society, 130(47), 15770–15783.
  • Wakefield, B. J. (1988). Organolithium Methods. Academic Press.
  • PubMed. Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction. Accessed January 9, 2026.
  • ChemicalDesk.Com. Bouveault aldehyde synthesis. Accessed January 9, 2026.
  • Foley, A. M., et al. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 10(1), 747–756.
  • Wikipedia. Ethylene glycol. Accessed January 9, 2026.
  • ACS Publications. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Accessed January 9, 2026.
  • SynArchive. Protection of Aldehyde, Ketone by Acetal. Accessed January 9, 2026.
  • YouTube. Ethylene Glycol for Protecting Groups. Accessed January 9, 2026.
  • Chad's Prep. 19.5b Cyclic Acetals as Protecting Groups. YouTube.
  • ResearchGate. Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Accessed January 9, 2026.
  • Science of Synthesis. (2007).
  • ResearchGate. Can we use THF as solvent for BuLi aided formylation when the reactant is insoluble in THF?. Accessed January 9, 2026.
  • Myers, A. Chem 115 Lecture Notes: Organolithium Reagents. Harvard University.

Sources

Application Note: Scalable Synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde, a key building block in pharmaceutical and agrochemical research.[1][2] The featured methodology is based on a directed ortho-metalation (DoM) strategy, which offers high regioselectivity and is amenable to scale-up. This note details the synthetic protocol, explains the rationale behind key procedural steps, outlines critical safety precautions, and specifies analytical methods for quality control.

Introduction and Synthetic Strategy

This compound is a substituted aromatic aldehyde whose structural motifs are valuable for introducing functionality in drug discovery programs.[1] While several synthetic routes exist, many are not suitable for large-scale production due to factors like low yields, harsh conditions, or the use of expensive or highly toxic reagents.

The strategy outlined herein employs a directed ortho-metalation (DoM) followed by formylation. This approach leverages the powerful directing ability of the fluorine atom to achieve regioselective lithiation of the C2 position on the 1-bromo-3-fluoro-2-methylbenzene starting material. The fluorine atom's inductive effect acidifies the adjacent ortho-protons, facilitating deprotonation by a strong organolithium base.[3][4] Subsequent quenching of the resulting aryllithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality.[5][6]

This method is chosen for its:

  • High Regioselectivity: The fluorine atom reliably directs metalation to the desired position, minimizing the formation of isomers that would complicate purification.[3]

  • Scalability: The reaction can be performed in standard glass-lined reactors, and the reagents are commercially available in bulk.

  • Efficiency: The two-step sequence from a readily available precursor provides a convergent route to the target molecule.[7]

The overall synthetic workflow is depicted below.

G cluster_0 Preparation of Starting Material cluster_1 Core Synthesis cluster_2 Work-up & Purification cluster_3 Final Product SM 1-Bromo-3-fluoro-2-methylbenzene Metalation Step 1: Directed ortho-Metalation (n-BuLi, THF, -78 °C) SM->Metalation Inert Atmosphere Formylation Step 2: Formylation (DMF, -78 °C to RT) Metalation->Formylation Aryllithium Intermediate Workup Aqueous Work-up (Quench, Extraction) Formylation->Workup Crude Product Purification Purification (Column Chromatography or Crystallization) Workup->Purification Product This compound Purification->Product Purity ≥97%

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (e.g., ~19 g scale) and can be adapted for larger-scale production with appropriate engineering controls and equipment.

Reagents and Materials
ReagentCAS No.MW ( g/mol )Amount (Equiv.)Density/Conc.Notes
1-Bromo-3-fluoro-2-methylbenzene1422-54-4189.0318.9 g (1.0)1.53 g/mLStarting Material.[7][8] Must be anhydrous.
n-Butyllithium (n-BuLi)109-72-864.0644 mL (1.1)2.5 M in hexanesPyrophoric and moisture-sensitive.[9][10]
Tetrahydrofuran (THF)109-99-972.11200 mLAnhydrousSolvent. Must be freshly distilled from Na/benzophenone.
N,N-Dimethylformamide (DMF)68-12-273.098.5 mL (1.1)AnhydrousFormylating agent. Must be anhydrous.
Saturated NH₄Cl (aq)N/AN/A100 mLN/AFor quenching the reaction.
Diethyl Ether (Et₂O)60-29-774.123 x 100 mLN/AExtraction solvent.
Brine (Saturated NaCl)N/AN/A50 mLN/AFor washing.
Anhydrous MgSO₄ or Na₂SO₄N/AN/A~10 gN/ADrying agent.
Silica GelN/AN/AAs needed230-400 meshFor column chromatography.
Step-by-Step Procedure
  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Initial Charging: To the flask, add 1-bromo-3-fluoro-2-methylbenzene (18.9 g, 100 mmol) and anhydrous THF (200 mL). Stir the solution and cool it to -78 °C using a dry ice/acetone bath.

    • Causality Note: Anhydrous conditions are critical. n-BuLi reacts violently with water, and any moisture will consume the reagent and reduce the yield.[9][11] The low temperature (-78 °C) is necessary to prevent side reactions, such as decomposition of the aryllithium intermediate and reaction of n-BuLi with the THF solvent.

  • Lithiation: Slowly add n-butyllithium (2.5 M solution in hexanes, 44 mL, 110 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting solution at -78 °C for 1 hour.

    • Causality Note: A slight excess (1.1 equivalents) of n-BuLi ensures complete conversion of the starting material. Slow addition is crucial to control the exotherm of the reaction. The 1-hour stir time allows for the complete formation of the aryllithium species.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (8.5 mL, 110 mmol) dropwise to the reaction mixture at -78 °C. After addition, stir the mixture at this temperature for an additional 2 hours.

    • Causality Note: DMF serves as the electrophilic source of the formyl group.[6] Maintaining a low temperature during addition prevents the aryllithium from adding twice to the DMF, which would form a secondary alcohol after work-up.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight with continuous stirring. Once at room temperature, cool the flask in an ice-water bath and slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Causality Note: The slow warming allows the reaction to proceed to completion. The quench with NH₄Cl protonates any remaining organometallic species and hydrolyzes the intermediate adduct to form the aldehyde.

  • Extraction and Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

    • Causality Note: Extraction isolates the organic product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) or by crystallization from a suitable solvent system (e.g., hexanes) to yield this compound as a solid.

    • Causality Note: Purification is necessary to remove unreacted starting materials and byproducts. For aldehydes, an alternative purification involves forming a bisulfite adduct, which can be isolated and then reverted to the pure aldehyde.[12][13][14]

Safety and Handling Precautions

This procedure involves hazardous materials and requires strict adherence to safety protocols.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid that ignites spontaneously on contact with air and reacts violently with water.[9][10][15] It must be handled under an inert atmosphere (nitrogen or argon) at all times using proper syringe techniques.[11][16] Wear fire-retardant lab coats, safety goggles, and appropriate chemical-resistant gloves.[11][15] Keep a Class D fire extinguisher (for combustible metals) or dry sand readily accessible.[9]

  • Anhydrous Solvents: Anhydrous THF and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[16]

  • Waste Disposal: Quench any residual n-BuLi carefully by slow addition to a non-polar solvent like hexane, followed by slow, dropwise addition of isopropanol, then methanol, and finally water, all under an inert atmosphere and with cooling. All chemical waste must be disposed of according to institutional and local regulations.[9]

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_proc Procedural Safety ppe_node Fire-Retardant Lab Coat Safety Goggles (EN 166) Chemical-Resistant Gloves (e.g., Neoprene) eng_node Fume Hood Inert Atmosphere Setup (N₂/Ar) Class D Fire Extinguisher proc_node Strict Anhydrous Conditions Controlled Reagent Addition Proper Quenching Protocol Hazardous Waste Disposal Title Core Safety Requirements cluster_ppe cluster_ppe cluster_eng cluster_eng cluster_proc cluster_proc

Caption: Key safety pillars for handling pyrophoric and hazardous reagents.

Product Characterization

The identity and purity of the final product, this compound (C₈H₆BrFO, MW: 217.04 g/mol ), should be confirmed by standard analytical techniques.

  • Appearance: Yellow to brown solid.[2]

  • ¹H NMR (CDCl₃, 500 MHz): Expected signals would include a singlet for the aldehyde proton (~10.3 ppm), aromatic protons in the range of 7.0-7.5 ppm, and a singlet for the methyl group (~2.4 ppm).

  • ¹³C NMR (CDCl₃, 125 MHz): Expect signals for the aldehyde carbonyl (~188 ppm), aromatic carbons (including C-F and C-Br couplings), and the methyl carbon (~15 ppm).

  • GC-MS: To confirm molecular weight (m/z = 217/219 for bromine isotopes) and assess purity.

  • Melting Point: Literature values can be used for comparison.

References

  • nbutyl lithium safety - YouTube. (2024).
  • Buy this compound | 154650-16-5 - Smolecule. (2023).
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety.
  • 1-Bromo-3-fluoro-2-methylbenzene 1422-54-4 wiki - Guidechem.
  • A Simple One-pot Organometallic Formylation/Trapping Sequence Using N-Formylcarbazole.
  • Purifying aldehydes? : r/chemistry - Reddit. (2015).
  • n-Butyllithium - Safety Data Sheet - ChemicalBook. (2025).
  • n-Butyllithium 2.5M solution in hexanes - Apollo Scientific.
  • N-Butyl Lithium 1.6M in Hexane CAS No 109-72-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017).
  • Workup: Aldehydes - Department of Chemistry : University of Rochester.
  • Preparation of Benzaldehydes, Part 2: From Metalated Arenes - YouTube. (2022).
  • 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE - Fluoromart.
  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. (1996).
  • 1422-54-4 | 1-Bromo-3-fluoro-2-methylbenzene - ChemScene.
  • 07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr.
  • Formylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Application Note: Strategic Protection of the Aldehyde Functionality in 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Opportunity

2-Bromo-6-fluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring electron-withdrawing halogens (bromine and fluorine) and an electron-donating methyl group, creates a specific electronic environment that influences the reactivity of the aldehyde carbonyl group.

In multi-step organic synthesis, the aldehyde group is highly susceptible to reaction with a wide range of nucleophiles, oxidants, and reducing agents. To achieve chemoselectivity and prevent undesired side reactions, it is often necessary to temporarily "mask" or "protect" this functional group.[2][3] A protecting group is a reversible derivative of the functional group that is stable to the reaction conditions required for transformations elsewhere in the molecule.[3] The development of an effective protecting group strategy is therefore critical for the successful synthesis of complex target molecules derived from this compound.

This guide provides a detailed analysis of two primary protecting group strategies for this specific aldehyde: acetal and dithioacetal formation. It offers field-proven insights into the selection process, detailed experimental protocols, and the rationale behind each step, ensuring a robust and reproducible approach.

The Core Principles of Protecting Group Selection

An ideal protecting group strategy is not merely about masking a functional group; it's an integral part of the overall synthetic design. The choice of a protecting group should be guided by several key principles:[4][5]

  • Ease and Efficiency: The protecting group should be introduced in high yield under mild conditions that do not affect other functional groups in the molecule.

  • Stability: The protected group must be robust and inert to the reaction conditions planned for subsequent steps.

  • Facile Removal: The protecting group must be cleanly and selectively removed in high yield under conditions that do not compromise the newly elaborated structure.

  • Orthogonality: In molecules with multiple functional groups requiring protection, each protecting group should be removable under a unique set of conditions that do not affect the others.[6][7] This allows for the selective deprotection and manipulation of specific sites within a complex molecule.[4][7]

The presence of the ortho-fluoro and ortho-bromo substituents on the benzaldehyde ring can influence the reactivity of the carbonyl group, making the selection of appropriate conditions for both protection and deprotection a critical consideration.

Strategic Decision Workflow

Choosing the appropriate protecting group depends on the planned downstream synthetic route. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Need to protect This compound q1 Will the subsequent reactions involve strong bases, nucleophiles, or reducing agents? start->q1 q2 Are acidic conditions permissible for deprotection? q1->q2 Yes reconsider Re-evaluate synthetic route or consider alternative protecting groups. q1->reconsider No q3 Will the subsequent reactions involve acidic conditions? q2->q3 No acetal Strategy 1: Acetal Protection (e.g., 1,3-Dioxolane) q2->acetal Yes dithio Strategy 2: Dithioacetal Protection (e.g., 1,3-Dithiane) q3->dithio No q3->reconsider Yes

Caption: Decision workflow for selecting a protecting group.

Strategy 1: Acetal Protection (1,3-Dioxolane Formation)

The formation of a cyclic acetal is one ofthe most common and reliable methods for protecting aldehydes.[8] This strategy is particularly effective when subsequent reactions are planned under basic, neutral, or reductive conditions.

Causality: The reaction involves the acid-catalyzed nucleophilic addition of a diol, such as ethylene glycol, to the carbonyl carbon. The removal of water drives the equilibrium towards the formation of the stable five-membered 1,3-dioxolane ring.[9] This protected form is stable to bases and many nucleophiles because it lacks the electrophilic carbonyl carbon and the acidic α-protons.[8]

Diagram: Acetal Protection & Deprotection

G cluster_protection Protection cluster_deprotection Deprotection start_mol 2-Bromo-6-fluoro- 3-methylbenzaldehyde reagents_p HO(CH₂)₂OH cat. H⁺, Toluene Dean-Stark start_mol->reagents_p protected_mol Protected Acetal (1,3-Dioxolane derivative) reagents_p->protected_mol reagents_d H₃O⁺ (e.g., aq. HCl, Acetone) end_mol 2-Bromo-6-fluoro- 3-methylbenzaldehyde reagents_d->end_mol protected_mol_copy Protected Acetal (1,3-Dioxolane derivative) protected_mol_copy->reagents_d

Caption: Reaction scheme for acetal protection and deprotection.

Protocol 4.1: Acetal Protection

Objective: To protect the aldehyde group of this compound as a 1,3-dioxolane.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 eq)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration).

  • Add ethylene glycol (1.5 eq) and p-TSA monohydrate (0.05 eq) to the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap.[9]

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent and staining with 2,4-dinitrophenylhydrazine, which is specific for aldehydes). The reaction is typically complete within 2-4 hours when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

Protocol 4.2: Acetal Deprotection

Objective: To regenerate the aldehyde from its 1,3-dioxolane protected form.

Materials:

  • Protected acetal (1.0 eq)

  • Acetone

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected acetal (1.0 eq) in acetone in a round-bottom flask.

  • Add 1M HCl solution (e.g., 0.5 eq) dropwise with stirring at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by carefully adding saturated aq. NaHCO₃ until the solution is neutral or slightly basic.

  • Extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

Strategy 2: Dithioacetal Protection (1,3-Dithiane Formation)

Dithioacetals, particularly cyclic 1,3-dithianes, are robust protecting groups that are stable under both acidic and basic conditions.[10][11] This makes them ideal for synthetic routes that involve acidic steps where an acetal would be cleaved.

Causality: The formation is analogous to acetals, typically catalyzed by a Lewis acid, involving the reaction of the aldehyde with a dithiol like 1,3-propanedithiol.[12] Their stability stems from the relative inertness of the C-S bond compared to the C-O bond. A significant advantage of dithianes is their ability to undergo "umpolung" (polarity inversion), where the proton on the former aldehyde carbon can be abstracted by a strong base, turning it into a potent nucleophile for C-C bond formation.[12]

Diagram: Dithioacetal Protection & Deprotection

G cluster_protection Protection cluster_deprotection Deprotection (Oxidative) start_mol 2-Bromo-6-fluoro- 3-methylbenzaldehyde reagents_p HS(CH₂)₃SH BF₃·OEt₂ (cat.) DCM, 0°C to rt start_mol->reagents_p protected_mol Protected Dithioacetal (1,3-Dithiane derivative) reagents_p->protected_mol reagents_d e.g., Oxone® or I₂/DMSO Aq. Organic Solvent end_mol 2-Bromo-6-fluoro- 3-methylbenzaldehyde reagents_d->end_mol protected_mol_copy Protected Dithioacetal (1,3-Dithiane derivative) protected_mol_copy->reagents_d

Caption: Reaction scheme for dithioacetal protection and deprotection.

Protocol 5.1: Dithioacetal Protection

Objective: To protect the aldehyde group of this compound as a 1,3-dithiane.

Materials:

  • This compound (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (N₂ or Ar) and cool to 0°C in an ice bath.

  • Add 1,3-propanedithiol (1.1 eq) followed by the slow, dropwise addition of BF₃·OEt₂ (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting aldehyde.

  • Cool the mixture back to 0°C and slowly quench the reaction with 1M NaOH solution.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 5.2: Dithioacetal Deprotection (Non-metallic Method)

Objective: To regenerate the aldehyde from its 1,3-dithiane protected form using a mild, oxidative method.

Materials:

  • Protected dithiane (1.0 eq)

  • Benzyltriphenylphosphonium peroxymonosulfate (1.5 eq)[13]

  • Aluminum chloride (AlCl₃) (1.5 eq)[13]

  • Mortar and pestle

  • Cyclohexane or other non-polar solvent for washing

Procedure:

  • Place the protected dithiane (1.0 eq), aluminum chloride (1.5 eq), and benzyltriphenylphosphonium peroxymonosulfate (1.5 eq) in a mortar.[13]

  • Grind the mixture with a pestle at room temperature under solvent-free conditions for 10-20 minutes.[13]

  • Monitor the reaction by TLC. Once the starting material is consumed, stop grinding.

  • Wash the solid reaction mixture with cyclohexane and filter to remove the inorganic salts and byproducts.

  • Evaporate the filtrate under vacuum. The resulting crude product can be further purified by flash chromatography if needed.[13]

Comparative Summary of Strategies

FeatureAcetal (1,3-Dioxolane)Dithioacetal (1,3-Dithiane)
Stability Stable to: Bases, nucleophiles, organometallics, hydrides, oxidation.Stable to: Strong acids, bases, nucleophiles, organometallics, hydrides.[10][11]
Labile to: Aqueous acid (Brønsted or Lewis).[8][14]Labile to: Oxidative and electrophilic conditions (e.g., Hg(II), I₂, Oxone®).[10][15]
Protection Conditions Mildly acidic (e.g., p-TSA), requires water removal.[9]Mildly acidic (Brønsted or Lewis acid, e.g., BF₃·OEt₂).[12][16]
Deprotection Conditions Mild aqueous acid.[17][18]Requires specific reagents, often oxidative or involving soft metal salts. Milder methods are available.[13][15][17]
Key Advantage Very common, easy deprotection.High stability across a wide pH range; enables umpolung chemistry.[12]
Key Disadvantage Acid sensitivity limits its use in some synthetic routes.Deprotection can be challenging and may require harsh or toxic reagents.[10]

References

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • Kamei, T., et al. (2024). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry.
  • Mohammadpoor-Baltork, I., et al. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Klán, P., et al. (2009). Bhc-diol as a Photolabile Protecting Group for Aldehydes and Ketones. Organic Letters.
  • Neliti. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Wikipedia. (n.d.). Protecting group.
  • Kamei, T., et al. (2024). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • MDPI. (2022). Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes.
  • Scilit. (n.d.). Developments in the deprotection of thioacetals.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • ResearchGate. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?
  • Wikipedia. (n.d.). Thioacetal.
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes.
  • JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.

Sources

Application Note: Synthesis of Bioactive Molecules Containing the 2-Bromo-6-fluoro-3-methylphenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-bromo-6-fluoro-3-methylphenyl structural motif is a critical pharmacophore found in a variety of bioactive molecules, particularly in the realm of oncology and inflammatory diseases. Its unique substitution pattern, featuring a bromine atom for versatile cross-coupling, a fluorine atom for metabolic stability and binding interactions, and a methyl group for steric and electronic modulation, makes it a highly valuable scaffold in modern medicinal chemistry. This document provides a comprehensive guide to the synthesis of key precursors and the subsequent derivatization into complex, bioactive compounds, with a focus on robust and reproducible protocols for palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of the 2-Bromo-6-fluoro-3-methylphenyl Scaffold

The strategic placement of substituents on the 2-bromo-6-fluoro-3-methylphenyl ring provides medicinal chemists with multiple handles for molecular elaboration. The bromine atom serves as a versatile anchor for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2][3] The ortho-fluoro group can enhance metabolic stability by blocking potential sites of oxidation and can participate in crucial hydrogen bonding or dipolar interactions with protein targets. The additional methyl group provides steric bulk, which can influence binding selectivity and conformation. This combination has led to its incorporation into numerous high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4]

This guide will detail the synthesis of the core aniline precursor and demonstrate its utility in building more complex molecular architectures through validated, step-by-step protocols.

Synthesis of the Core Intermediate: 2-Bromo-6-fluoro-3-methylaniline

A reliable supply of the core building block is paramount. While several routes exist, a common and scalable approach involves the directed ortho-bromination of a protected 2-fluoro-3-methylaniline. The directing group strategy is crucial to overcome the inherent regioselectivity challenges of electrophilic aromatic substitution on this substituted ring system.

Protocol 2.1: Synthesis of 2-Bromo-6-fluoro-3-methylaniline

This protocol is adapted from established industrial methods that prioritize safety, yield, and purity.[5][6]

Materials:

  • 2-Fluoro-3-methylaniline

  • Acetic anhydride or Acetyl chloride

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets or solution)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Protection of the Aniline:

    • In a round-bottom flask, dissolve 2-fluoro-3-methylaniline (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 20 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting material.

    • Wash the organic layer with water and saturated brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the N-acetylated intermediate, which can be used directly in the next step.

    • Causality Note: Acetylation protects the amine from oxidation and side reactions during bromination and deactivates the ring, but the acetyl group is still an ortho-, para-director. This protection is key to controlling the subsequent bromination step.

  • Regioselective Bromination:

    • Dissolve the N-acetylated intermediate from the previous step in a suitable solvent like acetic acid or a chlorinated solvent.

    • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

    • Stir the reaction for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain the crude N-(2-bromo-6-fluoro-3-methylphenyl)acetamide.

    • Causality Note: NBS is a mild and selective brominating agent. The bulky acetyl protecting group helps direct the incoming electrophile (Br+) to the less sterically hindered ortho position, yielding the desired 2-bromo isomer.

  • Deprotection (Hydrolysis):

    • To the crude protected bromide, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

    • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and slowly neutralize with a concentrated aqueous sodium hydroxide solution until the pH is basic (~9-10). Caution: This is a highly exothermic process.

    • Extract the product, 2-bromo-6-fluoro-3-methylaniline, with an organic solvent like ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure aniline.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo-6-fluoro-3-methylphenyl moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation.[2]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling the aryl bromide with a wide variety of aryl or heteroaryl boronic acids or esters.[3][7][8]

Suzuki_Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1.1: Suzuki Coupling with Phenylboronic Acid

Materials:

  • 2-Bromo-6-fluoro-3-methylaniline (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-6-fluoro-3-methylaniline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 to 10:1 ratio). The solvent mixture should be sufficient to dissolve the reactants upon heating.

  • Degassing: Purge the reaction mixture with N₂ or Ar for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Causality Note: The base is crucial for activating the boronic acid to form a boronate species, which facilitates the transmetalation step of the catalytic cycle.[3] Water is often necessary to help dissolve the inorganic base and facilitate the catalytic cycle. Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is effective for a wide range of substrates.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryAryl Bromide SubstrateBoronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-bromo-6-fluoro-3-methylanilinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9085-95
22-bromo-6-fluoro-3-methylaniline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/EtOH/H₂O10080-90
32-bromo-6-fluoro-3-methylanilinePyridine-3-boronic acidXPhos Pd G3 (2)K₃PO₄2-MeTHF8075-85
Yields are representative and may vary based on specific reaction scale and purification.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides, a transformation that is fundamental in drug discovery.[1][9] The choice of ligand is critical for achieving high efficiency, especially with sterically hindered substrates.[2][10]

Catalytic_Cycle

Caption: Simplified catalytic cycle for C-N cross-coupling reactions.

Protocol 3.2.1: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 2-Bromo-6-fluoro-3-methylaniline (1.0 eq)

  • Morpholine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

  • Toluene or Dioxane (anhydrous)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.

  • Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and anhydrous toluene. Stir for 5-10 minutes to form the active catalyst complex.

  • Reagent Addition: To the Schlenk flask containing the base, add 2-bromo-6-fluoro-3-methylaniline (1.0 eq). Add the premixed catalyst solution, followed by morpholine (1.2 eq) and additional anhydrous toluene.

    • Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine or the intermediate palladium-amine complex.[1] Bulky, electron-rich phosphine ligands like XPhos are essential to promote the reductive elimination step, which is often the rate-limiting step and is crucial for forming the C-N bond.[11]

  • Degassing: If not assembled in a glovebox, seal the flask and purge with N₂ or Ar for 15 minutes.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are often complete in 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water, then separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Case Study: Synthesis of a Benzimidazole Derivative

Many bioactive molecules, such as proton pump inhibitors and anthelmintics, feature a benzimidazole core.[12][13] The 2-bromo-6-fluoro-3-methylphenyl moiety can be elaborated into a substituted o-phenylenediamine, which is a direct precursor to this important heterocycle.

Step A: Buchwald-Hartwig coupling with an ammonia equivalent. Using the core aniline and conditions similar to Protocol 3.2.1, a second amino group can be installed using an ammonia equivalent (e.g., lithium bis(trimethylsilyl)amide followed by hydrolysis) to generate the key intermediate: 3-fluoro-6-methylbenzene-1,2-diamine.

Step B: Condensation to form the Benzimidazole. The resulting diamine can be condensed with various aldehydes to form 2-substituted benzimidazoles.[14][15][16]

Protocol 4.1: Benzimidazole Formation

  • In a round-bottom flask, dissolve the synthesized 3-fluoro-6-methylbenzene-1,2-diamine (1.0 eq) and a desired aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) in a solvent like ethanol or a CHCl₃:MeOH mixture.[12]

  • An oxidative catalyst or reagent is often employed. A modern, green approach uses a supported gold nanoparticle catalyst (Au/TiO₂) at ambient temperature.[12] Alternatively, milder oxidative conditions or a catalytic amount of acid (like p-TSOH) with heating can be used.[16]

  • Stir the reaction at the appropriate temperature (ambient to 80 °C) for 2-12 hours until TLC indicates completion.

  • Upon completion, the product can be isolated by filtering the catalyst (if heterogeneous) and concentrating the solvent.[12] Purification is typically achieved by recrystallization or column chromatography.

Troubleshooting and Safety

  • Low Yield in Coupling Reactions:

    • Incomplete Degassing: Oxygen can deactivate the palladium catalyst. Ensure thorough purging with an inert gas.

    • Inactive Catalyst: Use high-quality palladium precatalysts and ligands. Consider using newer generation "G3" or "G4" precatalysts which are more robust.

    • Base Quality: Sodium tert-butoxide is hygroscopic. Use freshly opened bottles or material stored in a glovebox.

  • Side Reactions:

    • Hydrodehalogenation (Debromination): This can occur if water is present in the Buchwald-Hartwig reaction or if the ligand is not appropriate. Ensure anhydrous conditions and use bulky, electron-rich ligands.

    • Homocoupling of Boronic Acid: This can be minimized by using the correct stoichiometry and ensuring slow, controlled heating.

  • Safety:

    • Palladium catalysts, phosphine ligands, and strong bases (NaOtBu) are hazardous and should be handled in a fume hood with appropriate personal protective equipment (PPE).

    • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

    • Always quench strong bases and reactive intermediates carefully during work-up.

References

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis.
  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Preparation method of 2-bromo-6-fluoroaniline.
  • Buchwald–Hartwig amin
  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Preparation method of 2-bromo-6-fluoroaniline.
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amin
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • 4,6-Dibromo-3-fluoro-2-methylaniline. MySkinRecipes. [Link]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

Sources

Application Notes & Protocols: Navigating Friedel-Crafts Reactions with the Deactivated Substrate 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and practical protocols for conducting Friedel-Crafts reactions on 2-Bromo-6-fluoro-3-methylbenzaldehyde. This substrate presents significant challenges due to the cumulative electron-withdrawing effects of its substituents, which severely deactivate the aromatic ring towards classical electrophilic aromatic substitution. This document moves beyond standard procedures to explain the underlying chemical principles, predict reactivity and regioselectivity, and offer robust protocols for Friedel-Crafts acylation. We address the inherent limitations and likely failure of standard alkylation approaches, proposing alternative strategies for C-C bond formation. The content is structured to provide researchers with the necessary expertise to troubleshoot these challenging reactions and make informed decisions in their synthetic campaigns.

The Challenge: Friedel-Crafts Reactions on Deactivated Aromatic Systems

The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, creates carbon-carbon bonds by attaching substituents to an aromatic ring.[1] Both its variants, alkylation and acylation, proceed via electrophilic aromatic substitution (EAS), where the nucleophilic π-electron system of the aromatic ring attacks a potent electrophile.[2][3]

The success of this reaction is critically dependent on the electron density of the aromatic ring. The presence of electron-withdrawing groups (EWGs) diminishes the ring's nucleophilicity, making it less reactive towards the electrophile.[4][5] Substrates with strongly deactivating groups, such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR, -CHO), often fail to react under standard Friedel-Crafts conditions.[2][4][6] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can form a stable complex with the EWG, effectively poisoning the catalyst and halting the reaction.[4][7]

Reactivity Profile of this compound

The target substrate, this compound, is a classic example of a highly deactivated system. A thorough analysis of its substituents is essential to predict its behavior.

  • Aldehyde (-CHO): A powerful deactivating group through both inductive and resonance effects. It is a strong meta-director.

  • Halogens (-Br, -F): Deactivating through a strong inductive effect but are ortho, para-directors due to their ability to donate lone-pair electrons through resonance, which can stabilize the intermediate carbocation (arenium ion).[8][9][10]

  • Methyl (-CH₃): A weakly activating group through an inductive effect and hyperconjugation. It is an ortho, para-director.

Predicting Regioselectivity: The outcome of an electrophilic attack is determined by a combination of these directing effects and steric hindrance.[11] The C4 position is the most probable site of substitution, as it is:

  • para to the activating methyl group.

  • ortho to the ortho, para-directing bromine atom.

  • meta to the deactivating aldehyde and fluorine groups.

  • Sterically accessible compared to the C5 position, which is crowded between the methyl and aldehyde groups.

Caption: Analysis of substituent effects on the aromatic ring.

Protocol: Friedel-Crafts Acylation

Standard Friedel-Crafts acylation using stoichiometric AlCl₃ is unlikely to succeed with this substrate. A more potent catalytic system or alternative activation method is required. The following protocol utilizes an excess of a strong Lewis acid under controlled conditions to drive the reaction forward. Acetyl chloride is used as a representative acylating agent.

Materials and Reagents
Reagent/MaterialCAS NumberRecommended PurityNotes
This compound154650-16-5>97%Substrate
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0>99%Must be fresh and handled under inert gas.
Acetyl Chloride (CH₃COCl)75-36-5>99%Corrosive and moisture-sensitive.
Dichloromethane (DCM), Anhydrous75-09-2>99.8%, <50 ppm H₂OInert solvent.
Hydrochloric Acid (HCl), concentrated7647-01-0~37%For work-up.
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8-For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-Drying agent.
Experimental Workflow Diagram

Caption: Step-by-step workflow for Friedel-Crafts acylation.

Step-by-Step Procedure

Safety: This procedure involves highly corrosive and water-sensitive reagents. All steps must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Preparation: Assemble a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen and allow it to cool to room temperature.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (3.0 equivalents) followed by anhydrous dichloromethane (DCM) to create a stirrable suspension.

  • Acylium Ion Generation: Cool the suspension to 0°C using an ice-water bath. Add acetyl chloride (1.2 equivalents) dropwise via the dropping funnel over 15 minutes. A vigorous reaction may occur. Stir the mixture at 0°C for an additional 15 minutes after the addition is complete.[3]

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask back to 0°C. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.[12] Cautiously and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Extraction and Neutralization: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (caution: CO₂ evolution) and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3][13] The crude product will likely require purification by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure acylated product.

Expected Product & Characterization

The expected major product is 1-(5-Bromo-2-formyl-3-fluoro-4-methylphenyl)ethan-1-one .

AnalysisExpected Data
¹H NMR (CDCl₃)Signals corresponding to the aldehyde proton (~10 ppm), aromatic proton (singlet, ~7.5-8.0 ppm), acetyl methyl group (~2.6 ppm), and aromatic methyl group (~2.4 ppm).
¹³C NMR (CDCl₃)Signals for two carbonyl carbons (~190-200 ppm), aromatic carbons (some showing C-F coupling), and two methyl carbons.
Mass Spec (EI) Molecular ion peak corresponding to C₁₀H₇BrFO₂.
FT-IR (ATR)Strong C=O stretching frequencies around 1680-1710 cm⁻¹ for both the ketone and aldehyde.

Friedel-Crafts Alkylation: A Path to Failure

Direct Friedel-Crafts alkylation of this compound is not recommended and is highly likely to fail for several fundamental reasons:

  • Severe Ring Deactivation: The cumulative deactivating effect of the substituents is too great to overcome for the less reactive carbocation electrophiles used in alkylation.[5][14][15]

  • Carbocation Rearrangements: Friedel-Crafts alkylation is notorious for carbocation rearrangements, where a less stable carbocation rearranges to a more stable one via hydride or alkyl shifts.[2][16][17] This leads to a mixture of isomeric products and is difficult to control.

  • Polyalkylation: While less of an issue on a deactivated ring, if any alkylation were to occur, the product would be more activated than the starting material, leading to potential multiple alkylations.[7][17]

Expert Recommendation: For the introduction of alkyl groups to this aromatic core, researchers should employ more reliable and modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling) using an appropriate organometallic reagent. These methods are far more tolerant of functional groups and provide precise control over regioselectivity.

Troubleshooting & Safety

ProblemPossible Cause(s)Recommended Solution(s)
No or Very Low Yield 1. Moisture in reagents or glassware deactivating the catalyst.[7] 2. Insufficient catalyst activity or amount. 3. Substrate is too deactivated for the conditions.1. Rigorously ensure all glassware is flame-dried and reagents are anhydrous. 2. Use fresh, high-purity AlCl₃. Increase stoichiometry if necessary. 3. Consider alternative catalysts like metal triflates or triflic acid.[4]
Formation of Byproducts 1. Competing side reactions due to harsh conditions. 2. Lack of complete regioselectivity.1. Lower the reaction temperature and monitor carefully. 2. Isolate and characterize all products. Optimize by screening solvents and catalysts.
Difficult Work-up Incomplete decomposition of the aluminum-ketone complex.Ensure the quench is performed slowly at 0°C with a sufficient amount of ice and concentrated HCl. Stir vigorously until all solids dissolve.[12][13]

Conclusion

While a formidable challenge, the Friedel-Crafts acylation of this compound can be achieved with a carefully considered approach that accounts for the substrate's profound deactivation. Success hinges on the use of potent, super-stoichiometric Lewis acids and strict anhydrous conditions. In contrast, Friedel-Crafts alkylation is not a viable synthetic route for this molecule. For professionals in drug development and chemical research, understanding these limitations is crucial for efficient synthesis design, saving valuable time and resources by directing efforts towards more robust methodologies like cross-coupling for C-C bond formation on highly functionalized, electron-poor aromatic systems.

References

  • Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups - Benchchem. (n.d.).
  • Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃ - Benchchem. (n.d.).
  • Ghiaci, M., et al. (2009). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Letters.
  • Brainly. (2019). When performing a Friedel-Crafts alkylation reaction, there are several challenges.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. (n.d.). ResearchGate.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Managing catalyst deactivation in Friedel-Crafts reactions - Benchchem. (n.d.).
  • Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts.
  • Characteristics of Specific Substitution Reactions of Benzenes. (2023). Chemistry LibreTexts.
  • Majumder, U., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH).
  • Video: ortho–para-Directing Deactivators: Halogens. (2023). JoVE.
  • Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. (2015). PubMed.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube.
  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2018). ResearchGate.
  • Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. (n.d.). Royal Society of Chemistry.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
  • Friedel-Crafts reactions with Deactivating groups. (2022). Reddit.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (n.d.). ACS Publications.
  • Friedel-Crafts Alkylation of aromatic molecules. (n.d.).
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
  • Electrophilic Aromatic Substitution. (n.d.).
  • Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
  • Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts.
  • Ashenhurst, J. (2018). Why are halogens ortho-, para- directors?. Master Organic Chemistry.
  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal.
  • Ortho/Para Directors: Navigating Organic Chemistry. (n.d.). ReelMind.ai.
  • Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. (2023). JoVE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS 154650-16-5). This critical building block is frequently utilized in the development of novel pharmaceuticals and agrochemicals, making its efficient and high-yield synthesis a priority for researchers.[1][2] This guide is designed to provide in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges encountered during its preparation. We will explore the causality behind experimental choices, ensuring you not only follow steps but also understand the underlying chemistry to adapt and overcome obstacles.

Core Synthetic Strategies: An Overview

The synthesis of this compound is not trivial, with challenges in regioselectivity and functional group tolerance. Two primary, validated routes have emerged as the most practical approaches, each with distinct advantages and drawbacks.

Strategy Route A: Oxidation of a Toluene Precursor Route B: Directed Ortho-Metalation & Formylation
Starting Material 2-Bromo-6-fluorotoluene1-Bromo-5-fluoro-2-methylbenzene
Key Reagents Radical Brominating Agent (e.g., HBr/H₂O₂), Oxidizing Agent (e.g., DMSO)Strong Base (n-BuLi or LDA), Formylating Agent (DMF)
Typical Conditions Light-initiated radical reaction, followed by moderate heat (70-100°C)Cryogenic temperatures (-78°C), strictly anhydrous/inert atmosphere
Pros Avoids pyrophoric reagents, less sensitive to moisture, potentially more scalable.High regioselectivity, often high conversion in a single step.
Cons Two-step process, potential for over-oxidation to benzoic acid, handling of radical initiators.Requires stringent anhydrous conditions, use of hazardous organolithiums, difficult temperature control on a large scale.[3]
References [3][4][5][6][7]

This guide will focus primarily on troubleshooting Route A, as it presents a more accessible and often more scalable pathway. Key challenges from Route B will be addressed in the FAQ section.

Troubleshooting Guide: Enhancing Yield and Purity

This section is structured in a question-and-answer format to directly address the most common issues encountered when synthesizing this compound via the oxidation of 2-bromo-6-fluorotoluene.

Workflow for Route A: Toluene Oxidation

Below is a diagram outlining the general workflow for the two-step synthesis from 2-bromo-6-fluorotoluene.

Synthesis_Workflow Figure 1: General Workflow for Route A SM Start: 2-Bromo-6-fluorotoluene Step1 Step 1: Radical Bromination Reagents: HBr, H₂O₂ Conditions: Light, Heat (Reflux) SM->Step1 Int Intermediate: 2-Bromo-6-fluorobenzyl bromide Step1->Int Workup1 Aqueous Workup (Quench excess oxidant) Int->Workup1 Step2 Step 2: Kornblum Oxidation Reagents: DMSO, Base (e.g., NaHCO₃) Conditions: 70-100°C Workup1->Step2 Crude Crude Product Mixture Step2->Crude Workup2 Aqueous Workup & Extraction Crude->Workup2 Purify Purification (Silica Gel Chromatography) Workup2->Purify Product Final Product: This compound Purify->Product

Caption: General workflow for the synthesis of the target aldehyde from 2-bromo-6-fluorotoluene.

Question 1: My yield is consistently low after Step 1 (Radical Bromination). TLC and GC-MS analysis shows a significant amount of unreacted starting material. What's going wrong?

Answer: This is a classic issue of poor reaction initiation or propagation in a radical chain reaction. The root cause is often related to the reagents or reaction conditions.

  • Causality: The reaction proceeds via a free-radical mechanism initiated by a bromine radical, which abstracts a hydrogen from the methyl group.[3] This chain reaction is sensitive to inhibitors and requires a continuous source of radicals to go to completion.

  • Troubleshooting Steps:

    • Check Radical Initiator Source: The patent literature describes a robust method using HBr and H₂O₂ under photo-irradiation to generate bromine in situ.[3] Ensure your light source (e.g., a 1000W iodine-tungsten lamp) is functional and positioned close to the reaction flask. If using other initiators like AIBN or benzoyl peroxide, ensure they are not expired and have been stored correctly.

    • Ensure Anhydrous Conditions (Initially): While the HBr/H₂O₂ system is aqueous, the organic solvent (e.g., dichloromethane) should be dry at the start. Water can interfere with some radical processes.

    • Remove Radical Inhibitors: Ensure your starting toluene is pure. Phenolic impurities or dissolved oxygen can quench radicals and inhibit the reaction. Degassing the solvent and starting material by bubbling with nitrogen or argon for 15-20 minutes before starting the reaction can be highly effective.

    • Verify Reagent Quality: Use a fresh, unopened bottle of stabilized hydrogen peroxide (30%). Over time, H₂O₂ can decompose, leading to an insufficient generation of bromine radicals.

Question 2: The bromination step works, but in Step 2 (Kornblum Oxidation), I get a significant amount of 2-Bromo-6-fluoro-3-methylbenzoic acid as a byproduct. How can I prevent this over-oxidation?

Answer: Formation of the carboxylic acid is a common side reaction during the oxidation of benzyl halides or aldehydes. The key is controlling the reaction conditions and choosing the right oxidant.

  • Causality: The Kornblum oxidation uses dimethyl sulfoxide (DMSO) as a mild oxidant to convert the benzyl bromide to the aldehyde.[4] However, if conditions are too harsh or if the resulting aldehyde is exposed to oxidizing conditions for too long, it can be further oxidized to the more stable carboxylic acid.

  • Troubleshooting Steps:

    • Strict Temperature Control: Do not overheat the reaction. The recommended temperature range is typically 70–100°C.[3] Use a temperature controller and an oil bath to maintain a stable temperature. Exceeding this can accelerate the rate of over-oxidation.

    • Monitor Reaction Progress Closely: Use TLC or GC to monitor the disappearance of the benzyl bromide intermediate and the appearance of the aldehyde product. As soon as the starting material is consumed, proceed with the workup. Prolonged reaction times will invariably lead to more of the acid byproduct.

    • Choice of Base: A mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is recommended.[3] Stronger bases can promote other side reactions. Ensure you use the correct stoichiometry of the base.

    • Immediate Workup: Once the reaction is complete, cool it down and pour it into ice water immediately.[3] This quenches the reaction and prevents further oxidation during cooling.

Troubleshooting Decision Tree

Use this flowchart to diagnose common issues systematically.

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree Start Problem: Low Final Yield Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) Start->Analysis Q1 Is unreacted starting toluene present? Analysis->Q1 A1_Yes Yes: Incomplete Bromination (Step 1) • Check light source/initiator • Degas solvent to remove O₂ • Use fresh H₂O₂ Q1->A1_Yes Yes Q2 Is unreacted benzyl bromide present? Q1->Q2 No A2_Yes Yes: Incomplete Oxidation (Step 2) • Increase reaction time slightly • Verify temperature (70-100°C) • Check quality of DMSO Q2->A2_Yes Yes Q3 Is benzoic acid byproduct present? Q2->Q3 No A3_Yes Yes: Over-oxidation • Reduce reaction time/temperature • Monitor reaction closely • Use mild base (NaHCO₃) Q3->A3_Yes Yes A4_Other Other Impurities or Decomposition: • Check for mechanical loss during workup • Optimize purification (chromatography) • Verify structure of byproducts Q3->A4_Other No

Caption: A decision tree to systematically diagnose and solve low-yield issues.

Optimized Experimental Protocol (Route A)

This protocol is adapted from validated patent literature and is designed to maximize yield and purity.[3]

Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide

  • Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-bromo-6-fluorotoluene (1.89g, 0.01 mol), 40% hydrobromic acid (2.03g, 0.01 mol), and dichloromethane (80 mL).

  • Initiation: Position a 1000W iodine-tungsten lamp next to the flask and begin heating the mixture to reflux (~40°C) with vigorous stirring.

  • Reagent Addition: Slowly add 30% hydrogen peroxide (5.67g, 0.05 mol) dropwise. The rate of addition should be controlled so that the red-brown color of bromine, which forms transiently, dissipates before adding the next drop.

  • Reaction Monitoring: After 2 hours, check the reaction progress by GC. The reaction is complete when the starting toluene peak has disappeared. The solution should be pale yellow.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of a saturated sodium sulfite solution to quench any remaining oxidants. Wash again with water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting 2-bromo-6-fluorobenzyl bromide (expect ~2.5g, ~89% yield) is typically used in the next step without further purification.

Step 2: Synthesis of this compound (Kornblum Oxidation)

  • Reaction Setup: In a 50 mL three-necked flask equipped with a stirrer, condenser, and thermometer, add the 2-bromo-6-fluorobenzyl bromide from the previous step (e.g., 1.41g, 0.005 mol), dimethyl sulfoxide (DMSO, 2.5 mL), and sodium bicarbonate (0.42g, 0.005 mol).

  • Reaction: With stirring, heat the mixture to 70°C in an oil bath.

  • Reaction Monitoring: Monitor the reaction by GC. After approximately 2 hours, the starting benzyl bromide should be completely consumed.

  • Workup: Pour the warm reaction mixture into 25 mL of ice water. The product may precipitate as a milky white solid.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL). Combine the organic layers and wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting crude solid by silica gel column chromatography (eluent: Ethyl Acetate/Petroleum Ether, e.g., 1:8 v/v) to yield the final product as a white to yellow solid (expect ~0.67g, ~66% yield from the bromide).

Frequently Asked Questions (FAQs)

Q: Is the ortho-lithiation route (Route B) a viable alternative? What are the main challenges? A: Yes, it is a powerful method, but it presents significant operational challenges. The key is using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C) to deprotonate the aromatic ring ortho to the fluorine atom, which is a potent ortho-directing group.[6][8] The main challenges are:

  • Strictly Anhydrous Conditions: Any trace of water will quench the organolithium reagent, killing the reaction. All glassware must be flame-dried, and all solvents must be rigorously dried.

  • Handling Pyrophoric Reagents: n-Butyllithium (n-BuLi) is pyrophoric and must be handled under an inert atmosphere (Argon or Nitrogen) with extreme care.

  • Temperature Control: The reaction must be kept at -78°C. If the temperature rises, side reactions like benzyne formation can occur, drastically reducing the yield.[9]

Q: How can I best purify the final product? A: Silica gel column chromatography is the most effective method.[3] The polarity of the eluent system (typically ethyl acetate in a nonpolar solvent like hexanes or petroleum ether) may need to be optimized based on your TLC analysis. After chromatography, recrystallization from a suitable solvent system can further enhance purity if needed.

Q: What analytical techniques are best for monitoring the reaction and characterizing the product? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick, qualitative check. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for quantitative monitoring of starting material consumption and product formation.

  • Product Characterization: ¹H NMR and ¹³C NMR are essential for confirming the structure, particularly the position of the aldehyde group and the substitution pattern on the aromatic ring. The aldehyde proton typically appears as a singlet around δ 10.3 ppm in the ¹H NMR spectrum.[3] Mass Spectrometry (MS) will confirm the molecular weight.

References

  • Hayun, et al. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.
  • Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • AOBChem USA. (n.d.). This compound.
  • Science of Synthesis. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.
  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
  • University of Connecticut. (n.d.). Directed (ortho) Metallation.
  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide.
  • ResearchGate. (n.d.). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate.
  • Infoscience EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.

Sources

Technical Support Center: Purification of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS 154650-16-5), a key building block in pharmaceutical and organic synthesis.[1][2] Achieving high purity of this reagent is critical for the success of subsequent reactions and the integrity of final products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its purification, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I am likely to encounter when purifying this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, this compound is synthesized via bromination and fluorination of a substituted toluene or benzaldehyde.[1] Consequently, the most common impurities include:

  • Starting Materials: Unreacted precursors such as 3-methylbenzaldehyde or 2-bromo-6-fluorotoluene.

  • Isomeric Byproducts: Incorrectly substituted isomers (e.g., different bromination or fluorination positions) can form, often possessing very similar physical properties to the desired product, making them challenging to separate.[3][4]

  • Oxidation Product: The aldehyde functional group is susceptible to air oxidation, especially under non-inert conditions, leading to the formation of 2-Bromo-6-fluoro-3-methylbenzoic acid.[1][5][6] This is often the most common impurity if the material has been stored improperly or exposed to air for extended periods.

  • Over-brominated Species: The reaction may yield di-brominated or other poly-halogenated aromatic compounds.[7]

  • Residual Reagents: Traces of catalysts (e.g., iron(III) bromide) or unquenched reagents like bromine may persist after the initial workup.[1][3]

Q2: My crude product is a dark oil/solid with a pungent acidic smell. What should be my first purification step?

A2: A dark color and acidic odor strongly suggest the presence of the corresponding carboxylic acid impurity (2-Bromo-6-fluoro-3-methylbenzoic acid) and potentially residual bromine or other acidic reagents from the synthesis.

Your first and most crucial step should be a basic aqueous wash . This is a liquid-liquid extraction procedure designed to remove acidic impurities. By dissolving your crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and washing it with a mild basic solution, you selectively deprotonate the carboxylic acid.[6] The resulting carboxylate salt is highly soluble in the aqueous layer and is thus easily removed from your desired aldehyde, which remains in the organic layer.

Recommended Protocol: Basic Aqueous Wash

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently at first, and vent the separatory funnel frequently to release the CO₂ gas that evolves.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the basic solution until no more gas evolution is observed.[6]

  • Finally, wash the organic layer with water and then brine to remove residual base and dissolved water before drying with an anhydrous salt like Na₂SO₄.

Q3: The product is described as a "white to yellow solid." My final, analytically pure material is distinctly yellow. Is this a cause for concern?

A3: While a pure white solid is ideal, a pale yellow coloration is common for many aromatic aldehydes and is not necessarily indicative of significant impurity. This can be due to trace amounts of highly conjugated impurities or minor oxidation that may not be easily detectable by standard NMR or GC analysis. Commercial suppliers often list the appearance as "White to Yellow Solid".[8]

However, a strong yellow, orange, or brown color suggests the presence of residual bromine or significant degradation/polymeric impurities.[7] If your material is intensely colored, consider treating a hot solution of the compound with a small amount of activated charcoal during recrystallization to adsorb colored impurities.

Q4: How should I properly store purified this compound to maintain its long-term purity?

A4: Proper storage is critical to prevent degradation. The primary concern is oxidation of the aldehyde to the carboxylic acid. To minimize this, the purified compound should be stored under the following conditions:

  • Temperature: In a refrigerator (2-8°C).[2][8]

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent contact with oxygen.

  • Light: In an amber vial or a container protected from light, as light can catalyze oxidation.

Troubleshooting and Optimization Guide

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions.

Issue: Column Chromatography Challenges

Q: My aldehyde appears to be decomposing or streaking on the silica gel column. What is happening and how can I prevent it?

A: This is a classic issue with aldehydes on silica gel. Standard silica gel is acidic (pH ≈ 4-5), which can catalyze the oxidation of the aldehyde to the corresponding carboxylic acid or promote other acid-catalyzed side reactions.[6] Streaking on a TLC plate or column is a tell-tale sign of this decomposition.

Solutions:

  • Neutralize the Eluent: Add a small amount of a volatile base, like triethylamine (Et₃N), to your eluent system (typically 0.1-1% by volume). The triethylamine will neutralize the acidic sites on the silica gel, preventing decomposition of your product.[6]

  • Use Neutralized Silica: Prepare a slurry of silica gel in your non-polar eluent and add 1% triethylamine. Rotary evaporate the solvent to get a free-flowing, neutralized silica powder to pack your column.

  • Switch the Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.[6][9] However, be aware that activity grades of alumina can vary, so a new solvent screen will be necessary.

Q: I'm struggling to separate my product from an impurity with a very similar Rf value on TLC. What should I do?

A: This indicates that the impurity has a polarity very close to your product. Improving separation requires optimizing the chromatography conditions.

Solutions:

  • Shallow the Eluent Gradient: If you are using a gradient elution, make it shallower around the point where your compound elutes. This increases the effective column length over which separation can occur.

  • Use a Less Polar Solvent System: Better separation for moderately polar compounds is often achieved in less polar solvent systems (e.g., moving from 20% EtOAc/Hexane to 5-10% EtOAc/Hexane). This forces the compounds to spend more time interacting with the stationary phase, amplifying small differences in polarity.

  • Change Solvent Selectivity: Replace one of the eluent components with a solvent of similar polarity but different chemical nature. For example, if you are using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane or Toluene/Acetone. Different solvent-solute interactions can sometimes dramatically improve separation.

Polarity of ImpuritySuggested Starting Eluent (Silica Gel)Optimization Strategy
Significantly Less Polar95:5 Hexane / Ethyl AcetateIncrease polarity slowly to elute the product after the impurity.
Slightly Less Polar90:10 Hexane / Ethyl AcetateUse a very shallow gradient or isocratic elution.
Slightly More Polar90:10 Hexane / Ethyl AcetateElute the product first, then increase polarity to wash off the impurity.
Workflow for Purifying Crude this compound

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Analysis & Final Product Crude Crude Product Wash Basic Aqueous Wash (e.g., NaHCO3 soln) Crude->Wash Dissolve in EtOAc Decision Is the product a solid? Wash->Decision Column Column Chromatography Decision->Column No / Oily Recrystal Recrystallization Decision->Recrystal Yes Analysis Purity Analysis (NMR, GC-MS) Column->Analysis Recrystal->Analysis Pure Pure Product (>97%) Analysis->Pure Meets Spec

Caption: A general decision workflow for the purification of the target compound.

Issue: Recrystallization Problems

Q: My product is "oiling out" of the solution instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid product. It can also be caused by the presence of impurities that depress the melting point.

Solutions:

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has reached room temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Use a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: The boiling point of your solvent may be too high. Switch to a lower-boiling solvent or a mixed solvent system.

Q: I can't find a single solvent that works well for recrystallization. What are my options?

A: A mixed-solvent system is the ideal solution.[7] This involves finding two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").

Recommended Protocol: Mixed-Solvent Recrystallization

  • Dissolve your crude product in the minimum amount of the hot "soluble solvent" (e.g., ethanol, acetone).

  • While the solution is still hot, add the "anti-solvent" (e.g., water, hexane) dropwise until you see persistent cloudiness (turbidity).

  • Add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly and undisturbed. Crystals should form at the interface where the solubility is ideal.

SolventPropertiesExpected Solubility of Target Compound
HexaneNon-polar, low boiling pointSparingly soluble at room temp, moderately soluble when hot. Good "anti-solvent".
EthanolPolar protic, moderate boiling pointHighly soluble. Good "soluble solvent".
IsopropanolModerately polar, moderate boiling pointGood single-solvent potential.
TolueneAromatic, non-polar, high boiling pointLikely highly soluble.
WaterVery polarInsoluble. Good "anti-solvent" to pair with ethanol or acetone.
Troubleshooting Logic for Persistent Impurities

G Impurity Persistent Impurity Detected by NMR/GC Impurity_Type What type of impurity? Impurity->Impurity_Type Acidic Acidic Impurity (e.g., Carboxylic Acid) Impurity_Type->Acidic Broad -OH peak in NMR Isomeric Isomeric Impurity (Similar Polarity) Impurity_Type->Isomeric Similar GC retention time Other Other (e.g., Baseline) Impurity_Type->Other Discoloration Sol_Acid Perform Basic Wash (NaHCO3 or Na2CO3) Acidic->Sol_Acid Sol_Isomer Optimize Chromatography: - Use a shallower gradient - Change solvent system Isomeric->Sol_Isomer Sol_Other Consider Charcoal Treatment (for colored impurities) or Re-purification Other->Sol_Other

Caption: A decision tree for addressing persistent impurities after initial purification.

References

  • Title: Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Title: Selective bromination of aromatic compounds - US6307113B1 Source: Google Patents URL
  • Title: How to Column Aldehydes: A Comprehensive Guide Source: cmu.edu.jm URL:[Link]
  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: JoVE (Journal of Visualized Experiments) URL:[Link]
  • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: PMC - NIH URL:[Link]
  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: PMC - PubMed Central URL:[Link]

Sources

side reactions and byproduct formation in 2-Bromo-6-fluoro-3-methylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-6-fluoro-3-methylbenzaldehyde

Welcome to the dedicated technical support guide for this compound (Catalog No. 16298, CAS 154650-16-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet challenging substituted aromatic aldehyde. Here, we address common issues related to side reactions and byproduct formation through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section tackles specific problems you might encounter during your reactions. We diagnose the likely causes and provide actionable solutions to get your synthesis back on track.

Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction has a very low yield. What are the primary causes and how can I improve it?

Answer:

Low yields in SNAr reactions involving this compound are a common challenge, typically stemming from a combination of electronic effects, steric hindrance, and competing side reactions.

Primary Causes & Solutions:

  • Inadequate Activation/Reaction Conditions: The aromatic ring is activated for SNAr by the electron-withdrawing effects of the bromine and fluorine atoms.[1][2] However, the reaction still requires sufficient energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.[3]

    • Solution: Ensure your reaction temperature is optimal. While starting at room temperature is common, you may need to heat the reaction (e.g., 60-100 °C) to facilitate the substitution. Use a high-boiling point, polar aprotic solvent like DMSO or DMF to facilitate the reaction and ensure all reagents remain in solution at higher temperatures.

  • Steric Hindrance: The aldehyde group is flanked by two bulky halogen atoms (Br and F), and the adjacent methyl group further crowds the reactive sites. This steric congestion can impede the approach of the nucleophile.

    • Solution: If possible, use a smaller, less sterically hindered nucleophile. If the nucleophile cannot be changed, you may need to increase the reaction time significantly (e.g., 24-48 hours) and employ a higher reaction temperature to provide sufficient kinetic energy for the molecules to overcome steric repulsion.

  • Aldehyde-Related Side Reactions: Under basic conditions required for many SNAr reactions (e.g., using K₂CO₃, NaH), the aldehyde group itself can react. This is especially true if strong, non-hindered bases are used.

    • Solution: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure all reagents are anhydrous, as water can lead to unwanted hydrolysis or other side reactions.

Troubleshooting Workflow for Low SNAr Yield

start Low Yield in SNAr Reaction check_purity 1. Analyze Crude Product (NMR, LC-MS) start->check_purity identify Identify Components check_purity->identify sm Unreacted Starting Material? identify->sm byproduct Byproducts Formed? identify->byproduct increase_cond Increase Temperature/Time/ Reagent Equivalents sm->increase_cond Yes reassess_nuc Consider Nucleophile Strength sm->reassess_nuc If conditions maxed out oxidation Oxidation to Carboxylic Acid? byproduct->oxidation Yes reduction Reduction to Alcohol? byproduct->reduction Yes other Other Byproducts? byproduct->other Yes sol_inert Solution: Use Inert Atmosphere (N2/Ar) oxidation->sol_inert sol_reagent Solution: Check Reagent Purity reduction->sol_reagent sol_sterics Solution: Use Smaller Nucleophile or Increase Reaction Time other->sol_sterics cluster_main start Substrate + Nu- intermediate Meisenheimer Complex (Resonance Stabilized) [Rate-Determining Step] start->intermediate Slow (Attack at C-F) product Product intermediate->product Fast (Loss of F-)

Sources

Technical Support Center: Optimizing Catalyst Selection for Suzuki Coupling of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique substitution pattern of this aryl bromide—featuring significant steric hindrance and potent electron-withdrawing groups—presents a challenging yet manageable synthetic problem. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful optimization of your reaction.

Understanding the Substrate: A Multifaceted Challenge

The substrate, this compound, is a sterically demanding and electronically activated aryl halide. The ortho-bromo and ortho-fluoro substituents, flanking the aldehyde, create a crowded environment around the reaction center. While the electron-withdrawing nature of the fluoro and aldehyde groups can facilitate the rate-limiting oxidative addition step in the catalytic cycle, the steric bulk poses a significant hurdle to both oxidative addition and the subsequent reductive elimination.[1][2] The aldehyde functionality itself can be sensitive to the basic conditions typical of Suzuki couplings. A successful strategy will, therefore, hinge on a catalyst system that can overcome steric impediments while preserving the delicate aldehyde group.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of this compound resulting in low to no product yield?

A1: Low conversion is the most common issue and can stem from several factors. The primary suspect is often an inefficient catalyst system for this sterically hindered substrate.[1][3]

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for coupling di-ortho-substituted aryl halides. The steric bulk of your substrate requires bulky and electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), to promote the formation of the active monoligated palladium(0) species and facilitate both oxidative addition and reductive elimination.[2][4]

  • Ineffective Base/Solvent System: The base is crucial for activating the boronic acid in the transmetalation step.[6] The solubility and strength of the base can dramatically affect the reaction rate. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary.[1]

Q2: I'm observing significant amounts of homocoupling of my boronic acid. What causes this and how can I minimize it?

A2: Homocoupling of the boronic acid is typically a result of oxidative processes, often exacerbated by the presence of oxygen.

  • Inadequate Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed to remove dissolved oxygen.[1] Purging with an inert gas like argon or nitrogen for an extended period (15-20 minutes) is critical.[7]

  • Milder Base: Employing a milder base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), can sometimes reduce the rate of homocoupling.[1][5]

  • Bulky Ligands: The use of bulky phosphine ligands can also disfavor the homocoupling pathway by sterically hindering the interaction between two boronic acid-derived species at the palladium center.[8]

Q3: My primary side product is the dehalogenated starting material (2-fluoro-3-methylbenzaldehyde). What is the cause?

A3: Dehalogenation, or hydrodehalogenation, is a common side reaction in Suzuki couplings. It often occurs when the transmetalation step is slow relative to competing pathways.

  • Optimize the Base and Water Content: The transmetalation rate is highly dependent on the base. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate this step.[5] For inorganic bases, the presence of a small amount of water can be beneficial by aiding in the formation of the active boronate species.[5]

  • Choice of Boronic Acid Derivative: If protodeboronation (hydrolysis of the boronic acid) is suspected to be contributing to the dehalogenation of the aryl halide, consider using more stable boronate esters (e.g., pinacol esters) or aryltrifluoroborates.[8][9]

Troubleshooting Guide: Catalyst and Condition Screening

Systematic Approach to Catalyst Selection

For a challenging substrate like this compound, a systematic screening of catalysts and ligands is the most effective strategy. The table below outlines a recommended starting point for screening, focusing on catalyst systems known to be effective for sterically hindered aryl halides.

Palladium SourceLigandTypical Loading (mol%)Key Characteristics & Rationale
Pd(OAc)₂SPhos 2-5An excellent general ligand for sterically demanding substrates; promotes rapid oxidative addition and reductive elimination.[2]
Pd₂(dba)₃XPhos 2-5Highly active for coupling aryl chlorides and bromides, particularly effective for hindered systems.[1]
PdCl₂(dppf)(None)2-5A common starting point, but may be less effective for this specific substrate due to lower activity compared to Buchwald ligands.[1]
Pd(PPh₃)₄(None)2-5A Pd(0) source that doesn't require in-situ reduction, but is sensitive to air and may require higher temperatures.[1]
Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for the Suzuki coupling of this compound. This should be used as a template for optimization.

  • Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (2.0-3.0 equiv., e.g., K₃PO₄).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with a high-purity inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, or toluene) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand. For ease of handling, pre-catalysts can be used.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII trans-ArPd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂ + Base) PdII->Transmetal Ar'-B(OR)₂ / Base PdII_Ar trans-ArPd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Decision Workflow for Catalyst Optimization

This workflow provides a logical progression for optimizing the reaction conditions for your specific substrate.

Troubleshooting_Workflow Start Start: Low Yield with This compound ScreenLigands Screen Bulky Ligands (SPhos, XPhos) Start->ScreenLigands Primary Issue: Steric Hindrance CheckDegassing Improve Degassing Protocol Start->CheckDegassing Side Reaction: Homocoupling ConsiderBoronate Use Boronate Ester (e.g., pinacol) Start->ConsiderBoronate Side Reaction: Dehalogenation ScreenBases Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) ScreenLigands->ScreenBases If yield is still low AdjustTemp Adjust Temperature (80-110 °C) ScreenBases->AdjustTemp Fine-tuning Success Successful Coupling CheckDegassing->Success AdjustTemp->Success ConsiderBoronate->ScreenBases

Caption: A decision-making workflow for troubleshooting the Suzuki coupling.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling with 4-(Hexyloxy)benzaldehyde.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
  • BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • Wikipedia. (2023). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.

Sources

managing reaction temperature for 2-Bromo-6-fluoro-3-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS 154650-16-5). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical intermediate in their work. The synthesis, while conceptually straightforward, involves highly reactive organometallic intermediates where precise temperature control is not just recommended—it is paramount for success, safety, and purity.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter, with a core focus on managing reaction temperature.

Core Synthesis Pathway: An Overview

The most efficient and common laboratory-scale synthesis of this compound proceeds via a lithium-halogen exchange from a suitable precursor, followed by formylation. The starting material of choice is typically 1,2-dibromo-3-fluoro-4-methylbenzene or a similar halogenated analog. The key steps are outlined below.

SynthesisWorkflow A Step 1: Reaction Setup - Dry Glassware - Inert Atmosphere (Ar/N2) B Step 2: Lithium-Halogen Exchange - Precursor in Anhydrous THF - Cool to -78°C A->B C Step 3: Slow Addition of n-BuLi - Maintain T < -70°C - Monitor for Exotherm B->C D Step 4: Formylation - Slow Addition of Anhydrous DMF - Maintain T < -70°C C->D E Step 5: Reaction Quench - Slow addition of sat. NH4Cl (aq) - Allow to warm to RT D->E F Step 6: Work-up & Purification - Extraction - Column Chromatography E->F G Final Product: This compound F->G

Caption: General workflow for the synthesis via lithium-halogen exchange.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the synthesis of this compound?

A: Temperature control is paramount for three primary reasons:

  • Stability of the Aryllithium Intermediate: The key intermediate, (6-bromo-2-fluoro-3-methylphenyl)lithium, is highly unstable at elevated temperatures. It can readily decompose or participate in side reactions with the solvent (e.g., tetrahydrofuran, THF) if the temperature rises above approximately -60°C.[1] Maintaining a very low temperature (typically -78°C) is essential to preserve this intermediate long enough for the subsequent formylation step.

  • Selectivity and Side Reactions: Organolithium reagents like n-butyllithium (n-BuLi) are exceptionally strong bases and nucleophiles.[2] If the temperature is not strictly controlled, their reactivity can become indiscriminate, leading to a host of side reactions, such as deprotonation of the solvent or reaction with other functional groups, resulting in a complex mixture of byproducts and low yield of the desired product.

  • Safety: Both the lithium-halogen exchange and the subsequent formylation with N,N-Dimethylformamide (DMF) are highly exothermic.[3] Without a robust cooling system and controlled reagent addition, a thermal runaway can occur. Given that n-BuLi is pyrophoric (ignites spontaneously in air) and reacts violently with water, a loss of temperature control poses a significant fire and explosion risk.[4][5][6]

Q2: What is the optimal temperature for the lithium-halogen exchange step?

A: The universally accepted optimal temperature is -78°C . This temperature is conveniently achieved and maintained using a dry ice/acetone or dry ice/isopropanol bath. This low temperature effectively suppresses side reactions and ensures the stability of the aryllithium intermediate formed.[1][7] It is critical to pre-cool the solution of your starting material to -78°C before beginning the slow, dropwise addition of n-BuLi.

Q3: What are the primary signs of a runaway reaction, and what should I do?

A: The primary signs include a rapid, uncontrolled increase in the internal reaction temperature, vigorous bubbling or gas evolution, and a sudden change in color (often to dark brown or black). In the event of a suspected runaway, your immediate priority is personal safety. If safe to do so, withdraw the external heating/cooling source and be prepared with the appropriate fire extinguishing agent for organometallic fires (typically a Class D extinguisher, such as Met-L-X or dry sand). Do not use water or a CO2 extinguisher , as they will react violently with the organolithium reagent.[4] Always conduct such reactions in a fume hood with the sash lowered and have a clear escape path.

Q4: How can I ensure my reagents and solvents are dry enough for this reaction?

A: Water is the enemy of organolithium reactions.

  • Solvents: Tetrahydrofuran (THF) must be anhydrous. It is best to use a freshly opened bottle of anhydrous solvent or to dispense it from a solvent purification system (SPS). If using bottled solvent, store it over activated molecular sieves (3Å or 4Å).[1]

  • Reagents: N,N-Dimethylformamide (DMF) should also be anhydrous. It can be dried by standing over calcium hydride (CaH2) followed by distillation under reduced pressure.[1]

  • Glassware: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours and cooling under a stream of inert gas (argon or nitrogen) or by flame-drying under vacuum.[5]

Troubleshooting Guide

Problem 1: My reaction yielded very little or no desired product. What went wrong?

  • Potential Cause 1: Ineffective Lithiation. The most common point of failure is the lithium-halogen exchange. This can be due to:

    • Moisture: Trace amounts of water in your solvent, glassware, or starting material will quench the n-BuLi and the aryllithium intermediate as soon as it forms.

    • Temperature Too High: If your cooling bath was not efficient and the internal temperature rose above -60°C, the aryllithium intermediate likely decomposed.

    • Poor Reagent Quality: n-BuLi solutions can degrade over time. It is good practice to titrate the n-BuLi before use to determine its exact molarity.[2]

  • Solution:

    • Verify Anhydrous Conditions: Ensure all glassware is meticulously dried. Use freshly purified, anhydrous solvents.

    • Maintain -78°C: Use a properly prepared dry ice/acetone slush bath. Ensure the reaction flask is well-immersed and that the internal temperature is monitored with a low-temperature thermometer.

    • Slow Addition: Add the n-BuLi solution dropwise via a syringe pump over an extended period (e.g., 30-60 minutes) to prevent localized heating. Vigorous stirring is essential to dissipate heat.[8]

Problem 2: My NMR spectrum shows a complex mixture of byproducts.

  • Potential Cause: Temperature Spikes. Uncontrolled exotherms during the addition of either n-BuLi or DMF are a primary cause of byproduct formation. A sudden temperature increase can lead to reactions with the THF solvent or other undesired pathways.

  • Solution:

    • Improve Heat Transfer: Ensure your reaction flask is not too large for the bath and that stirring is efficient enough to transfer heat from the reaction mixture to the flask walls and into the cooling bath.

    • Dilution: Consider running the reaction at a lower concentration. Diluting the reaction mixture with more solvent can help manage the heat output per unit volume.[8]

    • Controlled Addition: Use a syringe pump for the addition of both n-BuLi and DMF to ensure a slow, steady rate that allows the cooling bath to dissipate the generated heat effectively.

Problem 3: The reaction mixture turned dark brown or black immediately after adding n-BuLi.

  • Potential Cause: Rapid Decomposition. A rapid color change to a dark, tar-like mixture upon addition of the organolithium reagent is a strong indicator of rapid decomposition. This is almost always caused by the presence of oxygen or a significant amount of moisture, or a complete loss of temperature control.

  • Solution:

    • Inert Atmosphere is Crucial: The reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen from start to finish.[9] This involves purging the flask with the inert gas before adding solvents and reagents.

    • Degas Solvents: For maximum security, solvents can be degassed by bubbling argon or nitrogen through them for 15-20 minutes before use.

    • Re-evaluate Drying Procedures: This result indicates a fundamental failure in establishing anhydrous, anaerobic conditions. Review every step of your setup and drying protocol.

Quantitative Data Summary
Step Key Reagents Solvent Temperature (°C) Key Considerations & Rationale
Lithium-Halogen Exchange 1,2-dibromo-3-fluoro-4-methylbenzene, n-Butyllithium (n-BuLi)Anhydrous Tetrahydrofuran (THF)-78°C (Maintain < -70°C)Prevents decomposition of the aryllithium intermediate and minimizes side reactions. Critical for reaction success.[7]
Formylation Aryllithium intermediate, N,N-Dimethylformamide (DMF)Anhydrous Tetrahydrofuran (THF)-78°C (Maintain < -70°C)The reaction is highly exothermic. Low temperature prevents over-addition and subsequent side reactions with the aldehyde product.[10]
Quench Reaction mixture, Saturated aqueous Ammonium Chloride (NH4Cl)Tetrahydrofuran (THF) / Water-78°C to 20-25°C Slow addition of the quenching solution at low temperature is crucial to safely neutralize unreacted organolithiums before warming.
Detailed Experimental Protocol: Temperature-Controlled Synthesis

CAUTION: This procedure involves pyrophoric and highly reactive reagents. It must be performed by trained personnel in a fume hood under a strict inert atmosphere. Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, gloves) is mandatory.[5][11]

  • Apparatus Setup:

    • Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet.

    • Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Lithium-Halogen Exchange:

    • Dissolve 1,2-dibromo-3-fluoro-4-methylbenzene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe or syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70°C.

    • Stir the resulting solution at -78°C for an additional 1 hour.

  • Formylation:

    • In a separate dry flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF.

    • While maintaining the aryllithium solution at -78°C, add the DMF solution dropwise via cannula or syringe over 20 minutes. Again, ensure the internal temperature remains below -70°C.

    • After the addition is complete, stir the reaction mixture at -78°C for another 1-2 hours.

  • Quenching and Work-up:

    • While the reaction is still at -78°C, slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution. A significant exotherm may be observed; add slowly to maintain control.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature with stirring.

    • Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Problem: Low or No Yield Q1 Was the reaction mixture a consistent pale yellow/orange during lithiation? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No, it turned dark/black Q1->A1_No Q2 Was the internal temperature kept below -70°C throughout n-BuLi and DMF addition? A1_Yes->Q2 Cause_Decomp Root Cause: Decomposition due to O2/H2O A1_No->Cause_Decomp Sol_Decomp Solution: - Re-verify inert atmosphere setup - Use freshly dried solvents/glassware - Check for leaks in the system Cause_Decomp->Sol_Decomp A2_Yes Yes Q2->A2_Yes A2_No No, temperature spiked Q2->A2_No Q3 Was the n-BuLi reagent recently purchased or titrated? A2_Yes->Q3 Cause_Temp Root Cause: Thermal Decomposition / Side Reactions A2_No->Cause_Temp Sol_Temp Solution: - Improve cooling bath efficiency - Use a syringe pump for slower addition - Increase solvent volume (dilution) Cause_Temp->Sol_Temp A3_No No Q3->A3_No A3_Yes Yes Q3->A3_Yes Cause_Reagent Root Cause: Degraded n-BuLi Reagent A3_No->Cause_Reagent End Other issues likely: - Incorrect stoichiometry - Poor starting material quality A3_Yes->End Sol_Reagent Solution: - Titrate n-BuLi before use - Purchase a fresh bottle Cause_Reagent->Sol_Reagent

Caption: Decision tree for troubleshooting low yield in the synthesis.

References
  • Gelest, Inc. (2016). n-BUTYLLITHIUM, 2.5M in hexane Safety Data Sheet.
  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
  • Environmental Health and Safety, University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • Royal Society of Chemistry. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM).
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • ResearchGate. (2016). How can I do dibromination on 2-fluorobenzaldehyde?
  • AOBChem USA. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Science of Synthesis.
  • Organic Process Research & Development. (2020).
  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene.
  • OpenStax. (2023). Electrophilic Aromatic Substitution Reactions: Bromination.
  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
  • Journal of Visualized Experiments (JoVE). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

Sources

Technical Support Center: A Guide to the Scale-Up of 2-Bromo-6-fluoro-3-methylbenzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-6-fluoro-3-methylbenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot or production scale. As a key building block in pharmaceutical and agrochemical research[1][2], robust and scalable production is critical. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, troubleshoot common failures, and ensure a safe, efficient, and reproducible process.

Synthetic Pathway Overview & Core Challenges

The most common and direct route to this compound involves a directed ortho-metalation (DoM) followed by formylation. This strategy leverages the powerful directing ability of the fluorine atom to achieve high regioselectivity.

The chosen precursor is 1-bromo-3-fluoro-2-methylbenzene . The fluorine atom, being a potent ortho-directing group, selectively activates the C2 proton for abstraction by a strong organolithium base[3][4]. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the target aldehyde.

While elegant, this pathway presents significant scale-up challenges primarily related to the use of pyrophoric reagents, cryogenic temperatures, and the management of potential side reactions like lithium-halogen exchange[5].

G SM 1-Bromo-3-fluoro- 2-methylbenzene Lithiation Ortho-Lithiation SM->Lithiation n-BuLi or s-BuLi, THF -78 °C, Inert Atm. Intermediate Aryllithium Intermediate (in situ) Lithiation->Intermediate Formylation Formylation Intermediate->Formylation DMF Quench -78 °C Product 2-Bromo-6-fluoro- 3-methylbenzaldehyde Formylation->Product Workup Aqueous Work-up & Purification Product->Workup Final Final Pure Product Workup->Final

Caption: General workflow for the synthesis of the target aldehyde via directed ortho-metalation.

Troubleshooting Guide: From Theory to Practice

This section addresses the most common issues encountered during the synthesis and scale-up, framed in a practical question-and-answer format.

Section 2.1: The Cryogenic Heart - Ortho-Lithiation & Formylation

The success of the entire synthesis hinges on the flawless execution of this low-temperature step.

Q1: My lithiation reaction shows low or stalled conversion of the starting material. What are the likely causes?

A1: This is a classic issue almost always tied to reagent and system integrity, especially at scale.

  • Causality: Organolithium reagents like n-Butyllithium (n-BuLi) are exceptionally strong bases and nucleophiles. They react instantaneously with even trace amounts of protic sources, primarily water. In a large reactor, moisture can be introduced from the solvent, the starting material, the reactor walls, or leaks in the inert atmosphere blanketing. Each equivalent of water consumes two equivalents of n-BuLi (one to form lithium hydroxide, and a second to deprotonate the hydroxide), rapidly depleting your active reagent.

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: Ensure all solvents (THF) are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or are of a very high-purity anhydrous grade (<50 ppm water). All glassware and reactors must be oven-dried or flame-dried under vacuum and purged extensively with an inert gas (Argon or Nitrogen).

    • Reagent Titration: Never trust the molarity stated on the bottle of n-BuLi, as it degrades over time. Titrate the reagent before each use (e.g., using Gilman's double titration or with a known acid like diphenylacetic acid) to know its exact molarity.

    • Temperature Control: While a higher temperature might seem to accelerate the reaction, it primarily accelerates side reactions. The deprotonation is extremely fast even at -78 °C. A rising temperature points to poor heat transfer or a compromised cooling system, which is a major scale-up concern.

    • In-Process Check (IPC): After the addition of n-BuLi and a suitable stir time, consider taking a quenched sample. Pull a small aliquot from the reaction, quench it into D₂O (deuterium oxide), and analyze by GC-MS. The appearance of a deuterated starting material confirms the formation of the aryllithium intermediate.

G Start Low Conversion in Lithiation? CheckMoisture Is the system TRULY anhydrous? Start->CheckMoisture CheckReagent Was the n-BuLi recently titrated? CheckMoisture->CheckReagent Yes FixMoisture Action: Re-dry solvents, bake-out reactor. CheckMoisture->FixMoisture No CheckTemp Was temp maintained at -78 °C? CheckReagent->CheckTemp Yes FixReagent Action: Titrate reagent and adjust stoichiometry. CheckReagent->FixReagent No FixTemp Action: Check cooling system. Improve heat transfer. CheckTemp->FixTemp No Success Problem Solved CheckTemp->Success Yes FixMoisture->Start FixReagent->Start FixTemp->Start

Caption: Troubleshooting decision tree for low conversion in the lithiation step.

Q2: My analysis shows a significant amount of 1-fluoro-2-methylbenzene (debrominated byproduct). Why is this happening?

A2: You are observing the result of a competitive lithium-halogen exchange reaction.

  • Causality: While the fluorine directs deprotonation at the C2 position, n-BuLi can also directly react with the bromine atom, swapping the bromine for lithium. This forms a different aryllithium intermediate (at C1) and bromobutane. When this intermediate is quenched with water during work-up, it simply protonates to give the debrominated byproduct. The rate of lithium-halogen exchange versus deprotonation is highly dependent on the substrate, base, and temperature.[5]

  • Troubleshooting Steps:

    • Choice of Base: sec-Butyllithium or tert-butyllithium are more sterically hindered and often favor deprotonation (acting as a base) over exchange (acting as a nucleophile). Consider a trial with sec-BuLi. However, be aware that their stability and handling are even more demanding.

    • Temperature is Critical: Lithium-halogen exchange often has a higher activation energy than deprotonation. Strict adherence to -78 °C or even lower temperatures (-90 °C) can significantly suppress this side reaction. Any localized "hot spots" in the reactor due to poor mixing or slow addition of n-BuLi will favor the exchange.

    • Reverse Addition: Adding the aryl bromide solution slowly to the n-BuLi solution (reverse addition) can sometimes minimize the time the substrate is exposed to a high concentration of the organolithium reagent, potentially reducing the exchange.

Q3: The aldehyde yield is low after the DMF quench, and I see a complex mixture of byproducts, including a potential dimer.

A3: This points to problems during the electrophilic quench. The newly formed aldehyde is itself reactive towards the aryllithium intermediate.

  • Causality: If the aryllithium intermediate is not consumed rapidly and efficiently by DMF, it can attack the aldehyde group of a newly formed product molecule. This acid-base reaction forms a lithium alkoxide and can lead to the formation of a secondary alcohol after work-up, which can then lead to further complex byproducts.

  • Troubleshooting Steps:

    • Quench Temperature & Mixing: The quench must be performed at -78 °C. Ensure vigorous mixing at the point of DMF addition to dissipate the reaction heat and ensure rapid interaction. Poor mixing creates localized areas of high aryllithium concentration that can react with the product.

    • Purity of DMF: Use high-purity, anhydrous DMF. Water in the DMF will quench the aryllithium unproductively.

    • Quench Strategy: A "rapid quench" is essential. Add the DMF quickly to the aryllithium solution. Alternatively, performing a "reverse quench" by transferring the aryllithium solution via cannula into a cold (-78 °C) solution of excess DMF in THF can be highly effective at preventing the aryllithium from ever seeing a high concentration of the product aldehyde.

Section 2.2: The Finish Line - Work-up & Purification

Q4: My final product is consistently contaminated with 2-Bromo-6-fluoro-3-methylbenzoic acid.

A4: This is a result of over-oxidation of the aldehyde, a common failure mode for this functional group.

  • Causality: Aldehydes are easily oxidized to carboxylic acids, especially in the presence of air (oxygen). This can happen during the work-up, extraction, or even during storage if not properly handled. The aryllithium intermediate can also react with oxygen if the inert atmosphere is compromised before the DMF quench.

  • Troubleshooting Steps:

    • Inert Work-up: Keep the reaction mixture under an inert atmosphere as long as possible. When quenching the reaction, use deoxygenated water (bubbled with N₂ or Ar for 30 minutes).

    • Avoid Air Exposure: During extractions, minimize the time the organic layer is exposed to air. When concentrating the product on a rotary evaporator, ensure a good vacuum and avoid air leaks.

    • Purification: The acid can be easily removed. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated and move into the aqueous layer as its sodium salt. Be sure to re-extract the aqueous layer with fresh solvent to recover any product that may have been trapped.

    • Storage: Store the final product under an inert atmosphere (e.g., in an amber vial backfilled with argon) and in a refrigerator or freezer to slow degradation.

Frequently Asked Questions (FAQs)

  • What is the recommended starting material and how critical is its purity?

    • The recommended starting material is 1-bromo-3-fluoro-2-methylbenzene. Its purity is critical. Isomeric impurities (e.g., 2-bromo-4-fluoro-1-methylbenzene) will undergo similar reactions and lead to isomeric aldehyde products that can be extremely difficult to separate from the desired product. Verify purity by GC-MS and ¹H/¹⁹F NMR before starting.

  • What are the absolute critical safety protocols for handling large volumes of n-BuLi?

    • n-Butyllithium is pyrophoric and reacts violently with water.[6][7][8][9] All large-scale handling must be done by trained personnel in a properly equipped facility.

    • Personal Protective Equipment (PPE): Always wear flame-retardant lab coats, safety glasses with side shields or goggles, and compatible gloves (avoid latex).[7]

    • Inert Atmosphere: All transfers must be done under a positive pressure of an inert gas (Argon is preferred due to its density) using cannulas or a glove box.[6]

    • Spill & Fire Safety: A Class D fire extinguisher (for combustible metals) must be immediately accessible. Spills should be smothered with dry sand or powdered limestone. DO NOT USE WATER OR A CO₂ EXTINGUISHER. [6][9]

    • Quenching: Unused or excess n-BuLi must be quenched carefully. A common method is slow addition to a well-stirred, cooled solution of a less reactive alcohol like isopropanol in a hydrocarbon solvent (e.g., hexane). The quench process is highly exothermic and must be controlled.

  • What analytical techniques are essential for monitoring this process?

    • Gas Chromatography-Mass Spectrometry (GC-MS): The workhorse for this process. It is excellent for monitoring the disappearance of starting material and the appearance of the product and byproducts (like the debrominated species).

    • ¹H NMR: Provides structural confirmation of the final product and can quantify impurities if internal standards are used. The aldehyde proton signal around 10.3 ppm is characteristic.

    • ¹⁹F NMR: A very powerful tool. The fluorine atom provides a clean NMR signal whose chemical shift is highly sensitive to the substitution pattern on the ring. This can help identify and quantify isomeric impurities.

    • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the formation of non-volatile impurities like the carboxylic acid or potential dimers.

Summary Tables for Scale-Up

Table 1: Recommended Process Parameters for Ortho-Lithiation

ParameterRecommended ValueRationale & Scale-Up Notes
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for the aryllithium. Ensure water content is < 50 ppm.
Base n-Butyllithium (n-BuLi)Cost-effective. Titrate before use. Consider s-BuLi if Li/Br exchange is severe.
Equivalents of Base 1.05 - 1.10 eq.A slight excess ensures full conversion but minimizes side reactions.
Temperature -78 °C to -70 °CCritical for selectivity. Requires a robust cooling system (e.g., acetone/dry ice or cryo-cooler). Monitor internal reactor temperature, not just bath temperature.
Addition Time 30 - 60 minutesSlow, subsurface addition is crucial to control the exotherm and prevent localized heating.
Stir Time 30 - 60 minutesAllows for complete deprotonation after addition is complete.
Atmosphere Inert (Argon or Nitrogen)Strict exclusion of air and moisture is mandatory.

Table 2: Common Impurity Profile and Identification

Impurity NameStructureCommon SourceAnalytical Signature (GC-MS)
1-Bromo-3-fluoro-2-methylbenzeneStarting MaterialIncomplete reactionLower retention time than product.
1-Fluoro-2-methylbenzeneDebrominated byproductLithium-halogen exchangeSignificantly lower MW and retention time.
2-Bromo-6-fluoro-3-methylbenzoic acidOxidation productAir oxidation of aldehydeHigher retention time, may require derivatization for GC. Easily seen by HPLC.
Isomeric Aldehydese.g., 3-Bromo-5-fluoro-2-methylbenzaldehydeIsomeric impurities in starting materialSame MW as product, slightly different retention time. Requires careful method development.

References

  • Chen, Y., Zhu, S., & Ji, S. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492-3495. [Link]
  • American Chemical Society. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters. [Link]
  • University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. [Link]
  • Royal Society of Chemistry. (n.d.). Electrochemical formylation of aryl halides by using DMF as a formyl source. New Journal of Chemistry. [Link]
  • Journal of Chemistry Letters. (2025). Formylation of Aryl Halides with CO2: A Focus-Review. [Link]
  • Thieme. (n.d.). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Palladium Catalysis under Oxygen. Thieme E-Journals. [Link]
  • Amsharov, K. Y., & El Alaoui, N.-E. (2025). Regioselective terminal bromination of fluorinated oligophenylenes.
  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]
  • ResearchGate. (n.d.). Scope of substituted benzaldehydes. [Link]
  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Digital Commons. [Link]
  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. [Link]
  • American Chemical Society. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
  • AOBChem USA. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). EP0024611A1 - Process for preparing substituted benzaldehydes.
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride. [Link]
  • Indian Academy of Sciences. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal exchange. Journal of Chemical Sciences. [Link]
  • National Institutes of Health. (n.d.). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines.
  • Harvard University. (n.d.). Directed ortho metalation - Andrew G Myers Research Group. [Link]
  • University of California, Irvine. (n.d.). Directed (ortho)
  • CHIMIA. (2016).

Sources

Technical Support Center: Troubleshooting Deprotection of 2-Bromo-6-fluoro-3-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving derivatives of 2-Bromo-6-fluoro-3-methylbenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of multistep synthesis with this highly functionalized aromatic core. The unique electronic and steric profile of this scaffold—characterized by an electron-deficient ring, ortho-halogen substitution, and steric hindrance—presents specific, non-trivial challenges during deprotection steps.

This guide provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common failures and offer validated protocols to overcome them, ensuring the integrity of your target molecule.

Part 1: Deprotection of Aldehyde Surrogates (Acetals)

The most common strategy to mask the aldehyde functionality is its conversion to an acetal (e.g., dimethyl or diethyl acetal, or a cyclic 1,3-dioxolane). While seemingly straightforward, deprotection can be problematic.

Frequently Asked Questions & Troubleshooting

Question 1: My standard acidic hydrolysis (e.g., HCl/THF/H₂O) for acetal deprotection is sluggish and requires forcing conditions. Why is this, and what is the immediate solution?

Answer: This is a common issue stemming from the electronic nature of the aromatic ring. The fluorine and bromine atoms are strongly electron-withdrawing, which destabilizes the formation of the carbocation intermediate necessary for the hydrolysis mechanism. Standard Brønsted acid catalysis may therefore be insufficient without harsh heating, which can lead to decomposition.[1]

Expert Recommendation: Switch from a Brønsted acid to a gentle Lewis acid catalyst. Lewis acids activate the acetal oxygen more effectively under milder conditions, facilitating cleavage without requiring high temperatures.[2] Erbium triflate (Er(OTf)₃) is an excellent choice for its high catalytic activity in the presence of water, often at room temperature.[2][3]

Troubleshooting Workflow: Acetal Deprotection

Below is a decision-making diagram to guide your experimental choices when facing challenges with acetal deprotection on this scaffold.

DeprotectionWorkflow start Start: Acetal Deprotection std_acid Standard Protocol: Brønsted Acid (HCl, H₂SO₄) in aq. organic solvent start->std_acid check1 Reaction Outcome? std_acid->check1 incomplete Incomplete or Sluggish Reaction check1->incomplete Poor Conversion side_products Side Products or Decomposition check1->side_products Low Purity acid_sensitive Other Acid-Sensitive Groups Present? check1->acid_sensitive Yes success Successful Deprotection check1->success Clean & Complete lewis_acid Action: Use Mild Lewis Acid (e.g., Er(OTf)₃, In(OTf)₃) in wet solvent incomplete->lewis_acid side_products->lewis_acid neutral_cond Action: Use Neutral Conditions (e.g., NaBArF₄ in H₂O or In(OTf)₃ in wet acetone) acid_sensitive->neutral_cond lewis_acid->success neutral_cond->success Chemoselectivity cluster_0 Standard Hydrogenolysis (H₂, Pd/C) cluster_1 Alternative Methods Start Ar(Br)-O-Bn Desired Desired Product Ar(Br)-OH Start->Desired O-Bn Cleavage Undesired Side Product Ar(H)-OH Start->Undesired C-Br Cleavage (Debromination) LewisAcid Lewis Acid Cleavage (BCl₃, BBr₃) Undesired->LewisAcid Avoids this path Oxidative Oxidative Cleavage (DDQ, light) Undesired->Oxidative Avoids this path

Sources

identification of impurities in 2-Bromo-6-fluoro-3-methylbenzaldehyde samples

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, field-proven guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for identifying impurities in 2-Bromo-6-fluoro-3-methylbenzaldehyde. As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering a narrative grounded in causal logic and scientific integrity to empower you in your analytical challenges.

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs).[1] The control of impurities within this starting material is not merely a matter of regulatory compliance but is fundamental to ensuring the safety, efficacy, and stability of the final drug product.[2][3] Unidentified impurities can have significant negative consequences, potentially posing health risks, complicating formulation, and shortening product shelf life.[2] This guide provides a structured approach to detecting, identifying, and troubleshooting impurities encountered in your samples.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the analysis of this compound.

Q1: What are the most probable impurities in my this compound sample?

The impurity profile of your sample is a direct reflection of its history—from synthesis to storage. Impurities can be broadly categorized into organic, inorganic, and residual solvents.[4] A logical first step is to review the synthesis pathway.[5] For instance, one common synthesis route involves the oxidation of 2-bromo-6-fluorotoluene.[6]

Based on common synthetic routes and degradation patterns, potential impurities include:

Impurity Type Potential Compounds Likely Origin
Starting Materials 2-Bromo-6-fluorotolueneIncomplete reaction during synthesis.[4][5]
Intermediates 2-Bromo-6-fluorobenzyl bromideCarryover from an intermediate step in certain synthesis pathways.[6]
By-products Positional Isomers (e.g., 6-Bromo-2-fluoro-3-methylbenzaldehyde)Lack of regioselectivity during bromination or other synthetic steps.[7][8]
Degradation Products 2-Bromo-6-fluoro-3-methylbenzoic acidOxidation of the aldehyde functional group.[9]
2-Bromo-6-fluoro-3-methylbenzyl alcoholReduction of the aldehyde functional group.[9]
Reagents/Solvents Dimethyl sulfoxide (DMSO), Acetonitrile, DichloromethaneResidual solvents from synthesis and purification steps.[4]
Q2: Which primary analytical techniques should I use for impurity identification?

A multi-technique approach is essential for comprehensive impurity profiling. The three pillars of analysis for a compound like this are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Principle & Best Use Case Strengths Limitations
HPLC-UV/PDA Separation based on polarity.[10] Ideal for purity assessment and quantifying known and non-volatile impurities.Essential for creating a stability-indicating method.[2] Suitable for a wide range of compounds.[10]May not separate all positional isomers effectively with standard columns.[7] Requires impurity to have a UV chromophore.
GC-MS Separation based on volatility and polarity, with mass-based detection.[10] Best for volatile impurities, residual solvents, and isomeric separation.High sensitivity and specificity from mass fragmentation patterns.[10] Excellent for separating structurally similar isomers.[8]Limited to thermally stable and volatile compounds.[10]
NMR Provides a detailed map of molecular structure based on nuclear magnetic properties.[11] The definitive tool for elucidating the structure of unknown impurities.[2][11]Unrivaled for structural clarification, including stereochemistry.[11] Can be used for quantitative analysis (qNMR).[11]Lower sensitivity compared to MS. Requires isolation of the impurity for full characterization.[2]
LC-MS Combines HPLC separation with mass spectrometry detection. A powerful first-line tool for identifying unknown peaks.Provides rapid mass information on separated peaks, allowing for quick identification of known impurities and formula determination of unknowns.[5][12]Ionization efficiency can vary, potentially complicating quantification.
Q3: How do I proactively identify potential degradation products?

To understand how your compound might degrade under storage or transport conditions, you must perform forced degradation (or stress testing) studies.[13][14] These studies intentionally expose the drug substance to harsh conditions to accelerate decomposition, revealing likely degradation pathways and products.[15] This is a regulatory requirement and is crucial for developing a stability-indicating analytical method.[14][15]

Typical stress conditions include:

  • Acid/Base Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures (40-60°C).[13][14]

  • Oxidation: e.g., 3% Hydrogen Peroxide (H₂O₂) at room temperature or slightly elevated temperatures.[13]

  • Thermal Stress: Exposing the solid material to high heat (e.g., 60-80°C), with and without humidity.[13]

  • Photolytic Stress: Exposing the sample to controlled UV and visible light as per ICH Q1B guidelines.[13]

The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to produce and detect degradation products without destroying the molecule entirely.[16]

Troubleshooting Guides & Workflows

This section provides systematic solutions to specific challenges you may encounter during your analysis.

Workflow for Identifying an Unknown Peak in HPLC

You've run your sample and an unexpected peak appears in the chromatogram. Follow this logical workflow to identify it.

G cluster_0 Step 1: Initial Characterization cluster_1 Step 2: Mass Analysis cluster_2 Step 3: Hypothesis & Confirmation A Unknown Peak Detected in HPLC-PDA B Review Data: - Retention Time (RT) - Peak Area % - UV-Vis Spectrum A->B C Perform LC-MS Analysis B->C D Obtain Mass-to-Charge (m/z) of the Unknown Peak C->D E Propose Structures Based on m/z, Synthesis Route, & Degradation Pathways D->E F Is Structure Confirmed? E->F G Isolate Impurity via Preparative HPLC F->G No J Identification Complete F->J Yes H Perform Structural Elucidation (1H, 13C, 2D NMR) G->H I Synthesize Reference Standard & Confirm by Co-injection/Spectra H->I I->J

Caption: Logical workflow for the identification of an unknown impurity.

FAQs for Common Experimental Problems
Q: I'm struggling to separate two peaks in my reversed-phase HPLC. What should I do?

A: Poor resolution is a common issue, especially with structurally similar isomers.[7]

  • Modify Your Mobile Phase: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile) to water. A shallower gradient or an isocratic hold around the elution time of the critical pair can improve separation.[17]

  • Change the Stationary Phase: If modifying the mobile phase fails, the column chemistry is the next logical step. Standard C18 columns separate primarily based on hydrophobicity. For halogenated aromatic compounds, a Pentafluorophenyl (PFP) column is highly recommended.[7] PFP phases offer alternative selectivity through mechanisms like pi-pi interactions and dipole-dipole interactions, which are highly effective for separating isomers.[7]

  • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also reduce retention times.

Q: My GC-MS analysis shows multiple peaks with the same mass. How can I confirm if they are isomers?

A: This is a classic sign of positional isomers, which have identical mass but different structures.

  • Rely on Retention Time: In a validated GC method, each isomer will have a unique and reproducible retention time.[8]

  • Analyze Fragmentation Patterns: While isomers have the same molecular ion, their fragmentation patterns in the mass spectrometer can differ. Look for subtle differences in the relative abundance of fragment ions to help distinguish them.

  • Use a High-Resolution GC Column: Ensure you are using a column with appropriate selectivity for this class of compounds, such as a DB-624.[10]

  • Definitive Confirmation with NMR: The most conclusive way to identify each isomer is to isolate them (if possible) and analyze them by NMR spectroscopy.[11] The coupling patterns and chemical shifts, especially in ¹H and ¹⁹F NMR, will provide definitive structural information.

Detailed Experimental Protocols

These protocols provide robust starting points for your method development. They should be validated for your specific instrumentation and sample matrix.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate the main compound from potential degradation products and process-related impurities.

Parameter Recommendation Rationale
HPLC System Standard HPLC/UHPLC with UV/PDA DetectorPDA is preferred to assess peak purity and gather spectral data.[17]
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µmProvides superior selectivity for halogenated isomers compared to C18.[7]
Mobile Phase A WaterStandard aqueous phase for RP-HPLC.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient Program 50% B to 90% B over 15 min, hold 2 min, return to 50% B and equilibrate for 3 min.Start with a gradient to screen for all potential impurities.[17] This can be optimized to an isocratic method if suitable.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides stable retention times.[7]
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Detection UV at 254 nmAromatic compounds typically absorb strongly in this region.[7]
Sample Prep. Dissolve 10 mg of the sample in 10 mL of mobile phase. Filter through a 0.45 µm syringe filter.[7]Ensures sample is free of particulates and is compatible with the mobile phase.
Protocol 2: GC-MS Method for Isomers and Volatile Impurities

This method is optimized for the separation of volatile halogenated hydrocarbons.

Parameter Recommendation Rationale
GC-MS System Standard GC with a Mass Spectrometer DetectorMS provides definitive identification through mass spectra.[10]
Column J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalentMid-polarity column suitable for separating halogenated compounds.[10]
Carrier Gas Helium at a constant flow of 1.5 mL/minInert carrier gas standard for MS applications.
Inlet Split/splitless injector at 250°CEnsures complete volatilization of the sample.
Oven Program Initial: 100°C, hold 2 min. Ramp: 10°C/min to 250°C, hold 5 min.A temperature ramp is crucial for separating compounds with different boiling points.[10]
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns.[10]
Sample Prep. Dissolve ~10 mg of sample in 10 mL of a suitable solvent (e.g., Dichloromethane).Simple dilution is often sufficient for GC analysis.
Visualizing Impurity Origins

Understanding where impurities come from is key to controlling them.[2]

G cluster_synthesis Synthesis Process cluster_degradation Storage & Handling center_node 2-Bromo-6-fluoro-3- methylbenzaldehyde (Final Product) OX Oxidation Products (e.g., Carboxylic Acid) center_node->OX O₂, Light RD Reduction Products (e.g., Benzyl Alcohol) center_node->RD Reducing Agents PH Photolysis Products center_node->PH UV/Vis Light SM Starting Materials (e.g., 2-bromo-6-fluorotoluene) SM->center_node Incomplete Reaction IM Intermediates IM->center_node Carryover BP By-products (e.g., Positional Isomers) BP->center_node Side Reaction R Reagents & Catalysts R->center_node Residual

Caption: Potential sources of impurities in the final product.

References

  • A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures. Benchchem. Link
  • A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde. Benchchem. Link
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Link
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Seqens. Link
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem. Link
  • Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar. Link
  • Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples.
  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking W
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Spectroscopy of Aldehydes and Ketones. Fiveable. Link
  • Identific
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Link
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Identifying Unexpected Impurities In Drug Products. Nelson Labs. Link
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Link
  • Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online. Link
  • Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
  • This compound. AOBChem USA. Link
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich. Link
  • The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. SynThink. Link
  • 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE. Fluoromart. Link
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Link
  • This compound. Sigma-Aldrich. Link
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Link
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • Impurity Profiling in different analytical techniques. IJNRD. Link
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Supporting Information for. The Royal Society of Chemistry. Link
  • This compound. PubChem. Link
  • Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Royal Society of Chemistry. Link
  • This compound. Smolecule. Link

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-6-fluoro-3-methylbenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, though sterically hindered, building block in their synthetic endeavors. The unique arrangement of a reactive aldehyde, a bromine atom suitable for cross-coupling, and an activating fluorine atom presents both opportunities and challenges.[1] A primary determinant of success in reactions involving this substrate is the judicious choice of solvent.

This guide provides in-depth, troubleshooting-focused FAQs and experimental protocols, explaining the causal relationships between solvent properties and reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. The primary culprits seem to be starting material recovery and the formation of homocoupling byproducts. What role does the solvent play here?

A1: This is a classic issue, often rooted in suboptimal solvent choice, which impacts multiple stages of the catalytic cycle. The solvent's role in palladium-catalyzed reactions is multifaceted, influencing catalyst stability, reagent solubility, and the rates of key mechanistic steps like oxidative addition and reductive elimination.[2][3][4]

  • Causality: For a sterically hindered substrate like this compound, the initial oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step.

    • Non-polar Aprotic Solvents (e.g., Toluene, Dioxane): These are often the first choice. They are generally good at solubilizing the aryl halide and the palladium catalyst complex. For catalysts like Pd(PPh₃)₄, less polar solvents are often complementary.[2] Dioxane, in particular, is frequently effective for Suzuki couplings of hindered substrates.[5][6]

    • Polar Aprotic Solvents (e.g., DMF, DMAc, Acetonitrile): While excellent at dissolving salts (like the base), they can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.[2][7] However, in some cases, polar solvents can stabilize charged or highly polar transition states in the catalytic cycle, potentially accelerating the reaction.[8][9] The choice is often system-dependent.

    • Protic Solvents (e.g., Water, Alcohols): Often used as a co-solvent with an organic solvent (e.g., Toluene/Water, Dioxane/Water). Water is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step with the boronic acid. However, excess water can lead to competitive protodeboronation of the boronic acid, a major cause of low yields.[10]

  • Troubleshooting Steps & Rationale:

    • Switch from Toluene to Dioxane: Dioxane has a slightly higher dielectric constant and better solvating properties for a range of species, which can be beneficial for hindered couplings.

    • Trial a THF/Water (4:1) Mixture: THF is another common ethereal solvent. The controlled amount of water can facilitate base and boronate solubility without excessive protodeboronation.[11]

    • Consider Anhydrous Conditions with a Soluble Organic Base: If protodeboronation is suspected, switching to anhydrous conditions (e.g., dry dioxane) with a base like CsF or K₃PO₄ might be effective.

    • Ensure Reagent Solubility: Before heating, check if all components appear to be in solution or a fine, well-stirred suspension. If your aryl halide is not dissolving, the reaction will be slow and inefficient. You may need to screen alternative solvents where solubility is higher.[5]

Q2: I am observing a significant amount of the dehalogenated byproduct (2-fluoro-3-methylbenzaldehyde). How can I mitigate this side reaction by modifying the solvent?

A2: Dehalogenation, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen. This typically occurs when the Pd(II)-aryl intermediate, formed after oxidative addition, undergoes reduction instead of proceeding through the desired coupling pathway.

  • Causality: The source of the hydride (H⁻) for this reduction can be the solvent itself, additives, or the boronic acid reagent.

    • Protic Solvents: Alcohols (like isopropanol or ethanol), if used as solvents, can act as hydride donors, especially at elevated temperatures.

    • Impurities: Water or other protic impurities in aprotic solvents can also contribute to this pathway.[12]

    • Base-Promoted Decomposition: Some bases in certain solvents can generate hydride sources.

  • Troubleshooting Steps & Rationale:

    • Use High-Purity, Anhydrous Solvents: This is the most critical first step. Ensure your solvents (especially ethereal ones like THF and dioxane) are free from water and peroxides.[12]

    • Avoid Alcohol-Based Solvents: If dehalogenation is a persistent issue, switch from any alcohol-containing solvent systems to purely aprotic options like dioxane or toluene.

    • Screen Different Bases: The combination of base and solvent is crucial. Sometimes, a weaker base like K₃PO₄ or a fluoride source like CsF can be less prone to promoting side reactions compared to strong hydroxides or carbonates in certain solvents.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

Q3: I am attempting to displace the fluorine atom with an amine nucleophile, but the reaction is extremely slow. I am using THF as the solvent. What am I missing?

A3: Your choice of solvent is likely the primary reason for the slow reaction rate. Nucleophilic Aromatic Substitution (SNAr) reactions, especially with anionic or neutral nucleophiles, are exceptionally sensitive to the solvent environment.[13]

  • Causality: The SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex. The stability of this complex is paramount to the reaction rate.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are the solvents of choice for SNAr. They possess large dipole moments and can effectively solvate cations (like the counter-ion of your base) while leaving the anionic nucleophile relatively "bare" and highly reactive. They excel at stabilizing the charged Meisenheimer complex, dramatically lowering the activation energy.[13][14]

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents are generally poor choices for SNAr with anionic nucleophiles. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it, increases its effective steric bulk, and reduces its nucleophilicity.[15][16] This significantly increases the activation energy.

    • Non-polar/Weakly Polar Solvents (e.g., Toluene, THF): These solvents are unable to sufficiently stabilize the highly polar, charged Meisenheimer intermediate, leading to a very high activation barrier and thus, a very slow reaction.[17]

  • Troubleshooting Steps & Rationale:

    • Switch to DMSO or DMF: This is the most critical change. A direct switch from THF to DMSO will likely result in a dramatic increase in the reaction rate.

    • Ensure Anhydrous Conditions: Although polar aprotic solvents are ideal, any residual water can act as a competitive, albeit weak, nucleophile or interfere with the base.

    • Temperature: SNAr reactions often require heat. If the reaction is still slow in DMSO at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) is a standard next step.

Data & Visualization

Solvent Property Quick Reference Table

This table provides a summary of key properties for solvents commonly considered for reactions with this compound. Use this to guide your selection based on the principles discussed.

SolventClassDielectric Constant (ε)Boiling Point (°C)Common Use Case & Rationale
Toluene Non-polar Aprotic2.4111Suzuki: Good for solubilizing non-polar reactants and catalysts; often used with a water co-solvent.[11]
1,4-Dioxane Polar Aprotic (Ethereal)2.2101Suzuki: Excellent, often superior to toluene for hindered substrates due to better solvating power.[5][6]
THF Polar Aprotic (Ethereal)7.566Suzuki: Common choice, often in mixtures with water. Lower boiling point limits reaction temperature.[11]
DMF Polar Aprotic36.7153SNAr: High polarity stabilizes charged intermediates.[13] Suzuki: Can be effective but may inhibit some catalysts.[2]
DMSO Polar Aprotic46.7189SNAr: Gold standard for SNAr due to high polarity and ability to stabilize Meisenheimer complexes.[14]
Acetonitrile Polar Aprotic37.582Suzuki/SNAr: A polar option, but its coordinating ability can sometimes influence selectivity differently than DMF/DMSO.[18]
Ethanol Polar Protic24.678Aldehyde Chemistry: Good for reductions (e.g., with NaBH₄). Generally AVOID for SNAr and be cautious in Suzuki due to potential for side reactions.[15][16]
Troubleshooting Logic: Low-Yield Suzuki Coupling

This diagram outlines a decision-making workflow for addressing low yields in a Suzuki-Miyaura coupling reaction involving the title compound.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_solubility Q: Are all reagents soluble at RT? start->check_solubility change_solvent_sol Action: Switch to a better solvent (e.g., Dioxane or THF). Re-evaluate. check_solubility->change_solvent_sol No check_side_products Q: What are the main byproducts on TLC/LCMS? check_solubility->check_side_products Yes change_solvent_sol->check_side_products dehalogenation Observation: Significant Dehalogenation check_side_products->dehalogenation Dehalogenation homocoupling Observation: Boronic Acid Homocoupling check_side_products->homocoupling Homocoupling no_reaction Observation: Starting Material Recovered check_side_products->no_reaction No Reaction action_dehalogenation Action: 1. Use strictly anhydrous solvent. 2. Avoid alcohol co-solvents. 3. Re-screen bases (e.g., K₃PO₄). dehalogenation->action_dehalogenation action_homocoupling Action: 1. Degas solvent thoroughly. 2. Check catalyst/ligand integrity. 3. Consider different solvent/water ratio to optimize transmetalation. homocoupling->action_homocoupling action_no_reaction Action: 1. Increase temperature. 2. Switch to a more polar/effective solvent (Dioxane). 3. Screen different catalyst/ligand systems. no_reaction->action_no_reaction end Optimized Reaction action_dehalogenation->end action_homocoupling->end action_no_reaction->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling (Illustrative)

This protocol is a starting point for the coupling of this compound with a generic arylboronic acid, emphasizing solvent handling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (0.02 - 0.05 eq)

  • K₂CO₃ (3.0 eq), finely powdered and dried

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition (Crucial Step): Add anhydrous, degassed 1,4-dioxane to the flask to give a concentration of ~0.1 M with respect to the aryl halide. Follow this with degassed water. A common solvent ratio is Dioxane:Water from 4:1 to 10:1. Rationale: The dioxane solubilizes the organic components and catalyst, while the water solubilizes the base to enable the transmetalation step.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed. The palladium catalyst in its active Pd(0) form is highly oxygen-sensitive.[12]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details a general procedure for the reaction of an amine with the title compound, highlighting the critical choice of a polar aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.5 - 2.0 eq)

  • K₂CO₃ or DIPEA (2.0 - 3.0 eq)

  • Dimethyl sulfoxide (DMSO) (Anhydrous)

Procedure:

  • Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound, the amine, and the base.

  • Solvent Addition: Add anhydrous DMSO to dissolve the reagents (concentration typically 0.2 - 0.5 M). Rationale: DMSO is a highly polar aprotic solvent that effectively solvates the base's cation and stabilizes the negatively charged Meisenheimer intermediate, accelerating the reaction.[13][14]

  • Reaction: Heat the mixture to 80-120 °C. The reaction is often visually monitored for a color change, which can indicate the formation of the Meisenheimer complex. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into a separatory funnel containing a large volume of water and ethyl acetate. Caution: DMSO is fully miscible with water. Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic layers and wash repeatedly with water to remove residual DMSO, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • ResearchGate. (2025, August 6). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? : r/Chempros.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules?.
  • Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
  • ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF.
  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
  • York Research Database. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • PubMed. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.
  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving 2-Bromo-6-fluoro-3-methylbenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the effects of catalyst poisoning.

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound has stalled or is giving a very low yield. What are the likely causes related to catalyst poisoning?

Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common problem that can often be traced back to catalyst deactivation or poisoning.[1] With a substrate like this compound, several factors related to its structure and potential impurities in the reaction system can be at play.

Potential Causes & Solutions:

  • Catalyst Poisoning from Impurities: Trace impurities in your reagents or solvents can act as potent catalyst poisons.[1] Sulfur and nitrogen-containing compounds are particularly detrimental as they can irreversibly bind to the palladium catalyst.[1][2][3][4]

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen.[5] If you suspect impurities in your starting materials, consider purification by recrystallization or chromatography. Using freshly purified reagents and anhydrous, degassed solvents is recommended.[1]

  • Ligand Degradation or Oxidation: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation to phosphine oxides, which can diminish their ability to stabilize the metal center and lead to catalyst deactivation.[6]

    • Solution: Handle phosphine ligands under an inert atmosphere. Using bulky, electron-rich phosphine ligands can enhance catalyst stability.[6][7] Consider using bidentate (chelating) phosphine ligands, which are less prone to dissociation and can improve catalyst stability.[6]

  • Formation of Inactive Palladium Species ("Palladium Black"): The appearance of a black precipitate is a clear sign of catalyst agglomeration into inactive palladium nanoparticles.[1][6] This can be triggered by harsh reaction conditions, impurities, or ligand dissociation.[6]

    • Solution: Lowering the reaction temperature, adjusting the ligand-to-metal ratio, and ensuring a rigorously inert atmosphere can help prevent the formation of palladium black.[6] Switching to a more robust catalyst system with a pre-formed Pd(0) catalyst and a sterically hindered, electron-rich ligand may also be beneficial.[1]

  • Inhibition by the Aldehyde Functional Group: While less common as a "poison," the aldehyde group on your substrate can potentially coordinate to the palladium center, especially with less bulky ligands, potentially forming off-cycle, unreactive species.

    • Solution: Employing bulky phosphine ligands (e.g., Buchwald-type ligands) can sterically hinder the coordination of the aldehyde to the palladium center and promote the desired catalytic cycle.[5]

Issue 2: Reaction Starts but Does Not Go to Completion

Question: My reaction with this compound begins to form the product, but then the reaction stops before all the starting material is consumed. What could be the cause?

Answer: A reaction that initiates but fails to reach completion often points to catalyst deactivation during the process.[6] This suggests that the initial catalyst is active, but something in the reaction mixture is progressively poisoning it over time.

Potential Causes & Solutions:

  • Slow-Releasing Poisons: An impurity in one of your reagents might be slowly released into the reaction mixture, gradually deactivating the catalyst.

    • Solution: Re-evaluate the purity of all your reagents. Consider if any of your reagents could be degrading under the reaction conditions to produce a catalyst poison.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the catalyst more strongly than the starting materials, leading to product inhibition and a slowdown or complete halt of the reaction.

    • Solution: This can sometimes be overcome by using a more active catalyst or by adjusting the reaction conditions (e.g., temperature, concentration) to favor product dissociation from the catalyst.

  • Ligand Instability Over Time: The phosphine ligand you are using may not be stable under the reaction conditions for the entire duration of the reaction, leading to gradual catalyst decomposition.

    • Solution: Switching to a more robust or chelating phosphine ligand can provide greater catalyst stability over the course of the reaction.[6]

Troubleshooting Workflow for Suspected Catalyst Poisoning

If you suspect catalyst poisoning is affecting your reaction with this compound, the following workflow can help diagnose and resolve the issue.

G A Low or No Conversion B Check for Obvious Signs of Poisoning (e.g., color change, precipitation) A->B C Purify All Reagents and Solvents B->C Impurity Suspected D Re-run Reaction with Purified Materials C->D E Still Low Conversion? D->E F Optimize Catalyst System E->F Yes J Problem Solved E->J No G Increase Catalyst Loading F->G H Switch to a More Robust Ligand (e.g., bulky, electron-rich, or chelating) G->H I Use a Pre-formed Pd(0) Catalyst H->I I->J G A Flame-dry Schlenk tube B Add catalyst, ligand, and base A->B C Evacuate and backfill with inert gas (3x) B->C D Add this compound and coupling partner C->D E Add degassed, anhydrous solvent D->E F Heat and stir reaction mixture E->F G Monitor reaction progress (TLC/LC-MS) F->G H Work-up and purification G->H

Sources

regioselectivity issues in the synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound (CAS 154650-16-5)[1][2]. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly concerning regioselectivity, during the synthesis of this polysubstituted aromatic aldehyde. We will explore the underlying chemical principles, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges and strategies for preparing this compound?

The synthesis of polysubstituted aromatic compounds like this compound is often complicated by issues of regioselectivity[3]. The primary challenge lies in introducing the bromo and formyl groups onto the 3-fluoro-2-methyltoluene core at the correct positions. Two main strategies can be considered:

  • Electrophilic Aromatic Substitution (EAS): This classical approach involves the sequential bromination and formylation of a substituted benzene ring. However, the directing effects of the existing substituents (fluoro and methyl groups) can conflict, leading to a mixture of isomers and low yields of the desired product. The aldehyde group, if introduced first, is a strong deactivator, making subsequent bromination difficult[4][5].

  • Directed ortho-Metalation (DoM): This is a more modern and highly regioselective strategy. It involves using a directing group to facilitate the removal of a specific proton on the aromatic ring with a strong base (typically an organolithium reagent), followed by quenching the resulting aryllithium species with an electrophile. For this target molecule, a DoM approach offers superior control over isomer formation[6][7].

Q2: How do the different substituents (F, CH3, CHO) direct incoming electrophiles on the benzene ring?

Understanding the directing effects of each substituent is crucial for predicting the outcome of electrophilic aromatic substitution (EAS) reactions.[8]

  • Methyl Group (-CH₃): This is an electron-donating group (EDG) through an inductive effect. It is considered an activating group and directs incoming electrophiles to the ortho and para positions[5][9].

  • Fluoro Group (-F): As a halogen, fluorine exhibits a dual nature. It is strongly electron-withdrawing via the inductive effect (-I), making it a deactivating group. However, it can donate electron density through resonance (+M) via its lone pairs. This resonance effect directs incoming electrophiles to the ortho and para positions[10][11]. The deactivating inductive effect is strongest at the ortho position, often making para substitution the major product for fluorobenzene itself[9].

  • Aldehyde Group (-CHO): This is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. It is a strongly deactivating group and directs incoming electrophiles to the meta position[4][10].

The presence of multiple, often conflicting, directing groups on a single ring is the primary source of regioselectivity issues in an EAS approach.

Q3: What are the most effective analytical techniques to confirm the regiochemistry of the final product?

Distinguishing between isomers of this compound is critical. The most powerful technique for unambiguous structure elucidation is Nuclear Magnetic Resonance (NMR) Spectroscopy .

  • ¹H NMR: The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons provide a detailed map of their relative positions. The aldehyde proton will appear as a distinct singlet at a downfield chemical shift (typically δ 9.5-10.5 ppm)[12]. The remaining two aromatic protons will show splitting patterns indicative of their relationship (e.g., doublet of doublets, triplets) and their coupling to the fluorine atom (H-F coupling).

  • ¹³C NMR: The chemical shift of each carbon atom is highly sensitive to its electronic environment. The carbonyl carbon of the aldehyde is characteristic, appearing significantly downfield (~190 ppm)[13][14]. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: This technique can confirm the presence of the fluorine atom and provide information about its chemical environment.

For a definitive guide on using NMR to analyze substituted benzaldehydes, refer to BenchChem's technical note[15].

Troubleshooting Guide

Problem: My electrophilic substitution reaction (bromination or formylation) results in a complex mixture of isomers with a low yield of the desired this compound.

Root Cause Analysis:

This is the expected outcome when using traditional electrophilic aromatic substitution on a polysubstituted ring with conflicting directing groups. Let's analyze the bromination of 3-fluoro-2-methylbenzaldehyde as an example. The activating methyl and fluoro groups direct to the C4 and C6 positions, while the strongly deactivating aldehyde group directs to the C5 position and deactivates the entire ring, especially the C4 and C6 positions. This electronic conflict leads to poor selectivity and low reactivity.

Figure 1. Visualization of conflicting electronic effects.

Solution: Adopt a Directed ortho-Metalation (DoM) Strategy

To overcome these regioselectivity issues, the most reliable method is Directed ortho-Metalation. This strategy leverages the powerful directing ability of the fluorine atom to ensure lithiation occurs at the specific C6 position. Subsequent formylation at this position guarantees the formation of the correct isomer.

G Start Start: 1-Bromo-3-fluoro-2-methylbenzene Step1 Step 1: Lithiation - n-BuLi or s-BuLi, THF - -78 °C Start->Step1 Add Base Intermediate Intermediate: Regioselective Aryllithium Species Step1->Intermediate ortho to -F Step2 Step 2: Formylation - Quench with DMF - -78 °C to RT Intermediate->Step2 Add Electrophile Workup Aqueous Workup Step2->Workup Product Product: This compound Workup->Product

Figure 2. Recommended workflow via Directed ortho-Metalation.

Recommended Experimental Protocol: Directed ortho-Metalation and Formylation

This protocol is based on established principles of directed ortho-metalation of fluoroarenes[6][16].

Materials:

  • 1-Bromo-3-fluoro-2-methylbenzene (Starting Material)[17][18]

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Reaction Initiation: Dissolve 1-Bromo-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi or s-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The fluorine atom directs this lithiation to the C6 position, ortho to itself[6][16]. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. The solution may change color. Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Problem: How can I be certain I have synthesized the correct 2-bromo isomer and not the 6-bromo isomer?

Root Cause Analysis:

Without proper regiocontrol, synthesis could potentially yield 6-Bromo-2-fluoro-3-methylbenzaldehyde[19]. Distinguishing these isomers is essential.

Solution: Detailed NMR Analysis

Careful analysis of the ¹H NMR spectrum, specifically the coupling patterns and constants of the two aromatic protons, will provide a definitive answer.

Expected ¹H NMR Data Comparison This compound (Desired) 6-Bromo-2-fluoro-3-methylbenzaldehyde (Isomer)
Aromatic Proton 1 (H4) Triplet or doublet of doublets (~δ 7.1-7.4 ppm)Doublet of doublets (~δ 7.3-7.6 ppm)
CouplingCoupled to H5 (³JHH ≈ 7-9 Hz) and F (⁴JHF ≈ 5-7 Hz)Coupled to H5 (³JHH ≈ 7-9 Hz) and F (³JHF ≈ 8-10 Hz)
Aromatic Proton 2 (H5) Doublet of doublets (~δ 7.3-7.6 ppm)Doublet of doublets (~δ 7.0-7.3 ppm)
CouplingCoupled to H4 (³JHH ≈ 7-9 Hz) and F (⁵JHF ≈ 2-4 Hz)Coupled to H4 (³JHH ≈ 7-9 Hz) and F (⁴JHF ≈ 5-7 Hz)
Aldehyde Proton (-CHO) Singlet (~δ 10.3 ppm)Singlet (~δ 10.3 ppm)
Methyl Protons (-CH₃) Singlet (~δ 2.3 ppm)Singlet (~δ 2.3 ppm)

Note: Chemical shifts (δ) are approximate and can vary based on the solvent used. The key differentiator is the magnitude of the H-F coupling constants (JHF). The ³JHF coupling in the undesired isomer will be significantly larger than the ⁴JHF and ⁵JHF couplings in the desired product.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • YouTube. (2018). Electrophilic aromatic substitution: meta directors.
  • University of St. Thomas. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes.
  • ChemTalk. (n.d.). Directing Effects.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
  • Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects.
  • Infoscience EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
  • AOBChem USA. (n.d.). This compound.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)....
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
  • Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION.
  • Andrew G Myers Research Group. (n.d.). Directed (ortho) Metallation.
  • National Institutes of Health. (n.d.). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines.
  • SciSpace. (2018). Polysubstituted benzaldehyde derivative and preparation method thereof.
  • PubChem. (n.d.). This compound.
  • Harvard University. (n.d.). Directed Ortho Metalation.
  • UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
  • Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • National Institutes of Health. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions.
  • National Institutes of Health. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism.
  • RSC Publishing. (n.d.). The challenges of controlling polymer synthesis at the molecular and macromolecular level.

Sources

Validation & Comparative

A Comparative Guide to Alternative Reagents for Quinoline Synthesis: Moving Beyond 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals with activities ranging from anticancer to antimalarial.[1][2] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group, is a classical and powerful method for constructing this vital heterocycle.[3][4] Highly functionalized precursors like 2-Bromo-6-fluoro-3-methylbenzaldehyde are often employed to synthesize structurally complex quinolines. However, the synthetic accessibility, stability, and cost of such specialized starting materials can be significant hurdles in research and development.

This guide provides a comprehensive comparison of viable alternative reagents and synthetic strategies to this compound for quinoline synthesis. We will explore direct analogs, innovative in situ generation techniques that broaden substrate scope, and fundamentally different, yet highly effective, named reactions. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic campaigns.

Part 1: The Friedländer Synthesis and Its Progenitors

The traditional Friedländer synthesis is valued for its directness and efficiency.[1] The reaction involves the acid- or base-catalyzed cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[4][5]

G cluster_0 Friedländer Synthesis Reagent_A 2-Aminoaryl Aldehyde/Ketone (e.g., this compound) Intermediate_1 Aldol/Knoevenagel Adduct Reagent_A->Intermediate_1 + Reagent_B Carbonyl with α-Methylene (e.g., Ketone, β-ketoester) Reagent_B->Intermediate_1     Base or Acid Catalyst Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product Substituted Quinoline Intermediate_2->Product - H₂O (Aromatization)

Figure 1: General workflow of the classic Friedländer synthesis.

A significant bottleneck for this method is the limited commercial availability and inherent instability of many substituted 2-aminobenzaldehydes, which are prone to self-condensation.[6] While direct analogs like 2-aminobenzaldehyde, 2-amino-5-methylbenzaldehyde, and 2-aminobenzophenone are available, accessing novel substitution patterns often requires multi-step syntheses of the aldehyde precursor itself.[7][8] To overcome this limitation, strategies focusing on the in situ generation of the reactive 2-aminoaryl aldehyde have become powerful alternatives.

Part 2: In Situ Generation Strategies: The Indirect Friedländer Approach

The most effective alternatives to using pre-synthesized, and often unstable, 2-aminoaryl aldehydes involve generating them within the reaction mixture from more stable and readily available precursors.

Strategy A: Domino Nitro-Reduction & Friedländer Heterocyclization

This elegant one-pot approach utilizes substituted 2-nitrobenzaldehydes as the starting material. The nitro group is reduced to an amine in situ, which then immediately undergoes the Friedländer condensation with the active methylene compound present in the same pot.[9]

Causality of Experimental Choice: 2-Nitrobenzaldehydes are generally more stable and far more commercially diverse than their 2-amino counterparts. The choice of a mild reducing agent is critical to ensure the aldehyde functionality remains intact. A dissolving metal system, such as iron powder in glacial acetic acid (Fe/AcOH), is highly effective and selective for reducing the nitro group without affecting other functionalities.[9] This domino reaction enhances the efficiency and versatility of the Friedländer synthesis, making it a highly valuable tool.[9]

G cluster_0 Domino Nitro-Reduction/Friedländer Pathway Start 2-Nitrobenzaldehyde (Stable & Available) Step1 In Situ Reduction (e.g., Fe/AcOH) Start->Step1 Intermediate 2-Aminobenzaldehyde (Generated In Situ) Step1->Intermediate Step2 Friedländer Condensation Intermediate->Step2 Reactant Active Methylene Compound Reactant->Step2 Product Substituted Quinoline Step2->Product

Figure 2: Workflow for quinoline synthesis from 2-nitrobenzaldehydes.

Strategy B: Dehydrogenative Coupling of 2-Aminobenzyl Alcohols

Another powerful strategy begins with 2-aminobenzyl alcohols, which are typically more stable than the corresponding aldehydes.[6] In this approach, a transition-metal catalyst facilitates the oxidation (dehydrogenation) of the alcohol to the aldehyde in situ. The newly formed aldehyde is then trapped by the ketone to proceed through the Friedländer pathway.[6][10]

Causality of Experimental Choice: This method avoids the direct handling of potentially unstable aldehydes. Catalytic systems based on ruthenium, copper, or cobalt are commonly employed.[6][10][11] The reaction is highly atom-efficient, producing only water and hydrogen gas as byproducts, which aligns well with green chemistry principles.[6]

G cluster_0 Dehydrogenative Coupling Pathway Start 2-Aminobenzyl Alcohol (Stable Precursor) Step1 Catalytic Dehydrogenation (e.g., Ru, Cu catalyst) Start->Step1 Intermediate 2-Aminobenzaldehyde (Generated In Situ) Step1->Intermediate Step2 Friedländer Condensation Intermediate->Step2 Reactant Ketone Reactant->Step2 Product Substituted Quinoline Step2->Product

Figure 3: Workflow for quinoline synthesis from 2-aminobenzyl alcohols.

Part 3: Alternative Foundational Syntheses

For scenarios where the required substitution pattern is not easily accessible via a Friedländer-type reaction, other classic quinoline syntheses that start from different precursors offer robust alternatives.

G cluster_friedlander Friedländer cluster_combes Combes cluster_doebner Doebner-von Miller F_Start o-Aminoaryl Aldehyde/Ketone C_Start Aniline C_Reactant β-Diketone D_Start Aniline D_Reactant α,β-Unsaturated Carbonyl

Figure 4: Comparison of core starting materials for major quinoline syntheses.

  • Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[12][13] It is particularly effective for preparing 2,4-disubstituted quinolines. The reaction first forms an enamine intermediate, which then cyclizes under strong acid conditions.[14][15]

  • Doebner-von Miller Reaction: This reaction synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound, often formed in situ from an aldol condensation.[12][16] It is a versatile method but can be prone to polymerization and tar formation under the strong acidic conditions typically required.[17]

  • Skraup Synthesis: A classic method that reacts aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[18] While historically significant, the harsh conditions limit its applicability for delicate substrates.

Part 4: Comparative Performance Data

The choice of synthetic route depends heavily on starting material availability, desired substitution pattern, and tolerance to reaction conditions. The table below summarizes the key features of each alternative.

Synthetic Strategy Primary Starting Material(s) Key Advantages Common Limitations Typical Yields Ref.
Classic Friedländer 2-Aminoaryl Aldehyde/KetoneDirect, high atom economy, often mild conditions.Limited availability and stability of substituted starting materials.60-97%[1][19]
Domino Nitro-Reduction 2-NitrobenzaldehydeExcellent availability of precursors, one-pot procedure.Requires a stoichiometric reductant (e.g., Fe).66-99%[9][20]
Dehydrogenative Coupling 2-Aminobenzyl AlcoholUses stable precursors, environmentally benign (H₂O/H₂ byproducts).Requires a transition-metal catalyst, which may need screening.70-95%[6][11]
Combes Synthesis Aniline, β-DiketoneAccess to 2,4-disubstituted quinolines, readily available anilines.Requires strong acid for cyclization, regioselectivity issues with unsymmetrical diketones.50-85%[12][15]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylVersatile, one-pot from simple carbonyls (Beyer method).Harsh acidic conditions, potential for tar formation and side reactions.40-70%[16][17]

Part 5: Detailed Experimental Protocols

The following protocols are representative examples for implementing these alternative strategies. Researchers should always perform appropriate safety assessments before conducting any experiment.

Protocol 1: Domino Nitro-Reduction/Friedländer Synthesis of a Quinoline-3-carboxylate

This protocol is adapted from a robust procedure utilizing readily available starting materials.[9]

Materials:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (3.0 equiv)

  • Iron powder (<100 mesh, 4.0 equiv)

  • Glacial Acetic Acid

  • Standard laboratory glassware, nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-nitrobenzaldehyde (e.g., 1.32 mmol, 200 mg) and glacial acetic acid (10 mL).

  • Add ethyl acetoacetate (3.0 equiv) to the solution.

  • Heat the mixture to 95-110 °C with stirring.

  • Once the temperature is stable, add iron powder (4.0 equiv) in small portions over 15-20 minutes to control the exotherm.

  • Continue stirring the reaction at 95-110 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it over ice water.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired quinoline.

Protocol 2: Dehydrogenative Coupling Synthesis of a 2-Aryl Quinoline

This protocol is a conceptual representation based on modern catalytic methods.[6]

Materials:

  • 2-Aminobenzyl alcohol (1.0 equiv)

  • Acetophenone derivative (1.2 equiv)

  • Ruthenium catalyst (e.g., [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, 1-5 mol%)

  • Base (e.g., K₂CO₃, 1.5 equiv)

  • Toluene (anhydrous)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the 2-aminobenzyl alcohol (e.g., 1.0 mmol), the ruthenium catalyst (e.g., 5 mol%), and the base (1.5 equiv).

  • Add anhydrous toluene (5 mL) followed by the acetophenone derivative (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst and base.

  • Rinse the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 2-aryl quinoline product.

Conclusion

While highly substituted reagents like this compound are valuable for specific targets, a wealth of alternative strategies exists for the synthesis of quinolines. For researchers seeking to broaden their synthetic scope and overcome the limitations of precursor availability, the in situ generation of 2-aminobenzaldehydes via domino nitro-reduction or dehydrogenative coupling represents the most powerful and versatile alternative. These methods leverage more stable, diverse, and commercially available starting materials. For different substitution patterns, classic methods like the Combes and Doebner-von Miller syntheses, which start from anilines, remain highly relevant tools. By understanding the advantages and limitations of each approach, as detailed in this guide, scientists can select the optimal pathway to accelerate their research and drug development programs.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health (NIH). [Link]
  • Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and ketones.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health (NIH). [Link]
  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
  • Doebner–Miller reaction. Wikipedia. [Link]
  • Combes Quinoline Synthesis. UGC. [Link]
  • Benzoquinone Ligand-Enabled Ruthenium-Catalyzed Deaminative Coupling of 2-Aminoaryl Aldehydes and Ketones with Branched Amines for Regioselective Synthesis of Quinoline Derivatives.
  • Combes synthesis of quinolines. Química Organica.org. [Link]
  • Doebner-Miller Reaction. SynArchive. [Link]
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]
  • Combes quinoline synthesis. Wikipedia. [Link]
  • Friedländer synthesis. Wikipedia. [Link]
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • The synthesis of quinolines from 2-aminobenzylic alcohols.
  • Scope of quinoline synthesis from 2‐aminobenzaldehydes and ketones using bcmim‐C1.
  • Concise synthesis of quinoline derivatives from ruthenium-catalyzed deaminative coupling of 2-aminoaryl aldehydes and ketones with branched amines. American Chemical Society. [Link]
  • A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Royal Society of Chemistry. [Link]
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
  • 2-aminobenzaldehyde, 529-23-7. The Good Scents Company. [Link]
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
  • Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde.
  • Synthesis of Quinoline and deriv
  • 2-Chloro-6-methylquinoline-3-carbaldehyde.
  • Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. BEPLS. [Link]
  • 2-Amino-5-methylbenzaldehyde. PubChem. [Link]
  • Synthesis of deriv
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Preparation of initial quinoline precursors by Skraup–Doebner–Miller methods and Povarov reaction.

Sources

The Synthetic Chemist's Compass: Navigating the Reactivity of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Strategic Reaction Planning

For the discerning researcher in organic synthesis and drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast arsenal of building blocks, halogenated benzaldehydes stand out for their versatility. This guide offers an in-depth mechanistic exploration of 2-Bromo-6-fluoro-3-methylbenzaldehyde, a trifunctional scaffold presenting a unique interplay of steric and electronic effects. We will objectively compare its performance in key transformations against relevant alternatives, supported by experimental data, to provide a strategic framework for its application in complex molecule synthesis.

The Strategic Importance of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the aldehyde, the aryl bromide, and the aryl fluoride. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr), and the aldehyde group is a versatile precursor for a myriad of carbon-carbon and carbon-heteroatom bond formations. The presence of the ortho-fluoro and meta-methyl groups introduces distinct electronic and steric influences that modulate the reactivity of each functional site, a central theme of this guide.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The reactivity of aryl halides in these transformations is fundamentally linked to the carbon-halogen bond strength, with the general trend being I > Br > Cl.[2] This section will focus on the Suzuki-Miyaura coupling, a widely used method for the formation of C(sp²)–C(sp²) bonds.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex. The weaker carbon-bromine bond in this compound makes it a more reactive substrate for this step compared to its 2-chloro analogue.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 2-Bromo-6-fluoro- 3-methylbenzaldehyde Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)2-Br Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronate_Complex R-B(OR)2 + Base -> [R-B(OR)2(Base)]- Boronate_Complex->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)2-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Comparison: Aryl Bromide vs. Aryl Chloride

The enhanced reactivity of aryl bromides over chlorides is not merely theoretical. Experimental data consistently demonstrates that Suzuki-Miyaura couplings of aryl bromides proceed under milder conditions and often give higher yields than their chloro counterparts. This necessitates the use of more active, and often more expensive, catalyst systems for aryl chlorides.

Aryl HalideCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd@MIL-101Cr-NH₂K₃PO₄RT0.598
4-ChlorotoluenePd@MIL-101Cr-NH₂K₃PO₄1002485
Table 1: Comparison of reactivity between an aryl bromide and an aryl chloride in a Suzuki-Miyaura coupling. While not the title compound, this data illustrates the general trend.[2]
Detailed Experimental Protocol: Suzuki Coupling of this compound

The following protocol for the Suzuki coupling of this compound with methylboronic acid is adapted from the patent literature and serves as a robust starting point for synthetic planning.[3]

Materials:

  • This compound (1.0 equiv)

  • Methylboronic acid (1.7 equiv)

  • Potassium phosphate (K₃PO₄) (2.4 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)

  • Dioxane

  • Water

Procedure:

  • To a round-bottom flask purged and maintained under an inert atmosphere (e.g., nitrogen or argon), add this compound, methylboronic acid, K₃PO₄, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Add dioxane and water to the flask.

  • Stir the resulting solution for 2 hours at 110 °C.

  • Upon completion of the reaction, quench by the addition of brine.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired 2-fluoro-3,6-dimethylbenzaldehyde.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The presence of both bromine and fluorine on the aromatic ring of this compound opens up possibilities for nucleophilic aromatic substitution (SNAr). In contrast to palladium-catalyzed couplings, the reactivity in SNAr is governed by the electronegativity of the leaving group and its ability to stabilize the intermediate Meisenheimer complex.

Mechanistic Considerations in SNAr

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and better able to stabilize the negative charge in the intermediate, often leading to a faster reaction compared to the corresponding bromo-substituted arene.

SNAr_Mechanism Ar-F 2-Bromo-6-fluoro- 3-methylbenzaldehyde Addition Addition (Rate-determining) Ar-F->Addition Nucleophile Nu- Nucleophile->Addition Meisenheimer_Complex Meisenheimer Complex Addition->Meisenheimer_Complex Elimination Elimination Meisenheimer_Complex->Elimination Ar-Nu Substituted Product Elimination->Ar-Nu Leaving_Group F- Elimination->Leaving_Group

Generalized mechanism for nucleophilic aromatic substitution.
Comparative Reactivity: Fluorine vs. Bromine as a Leaving Group

The general reactivity trend for leaving groups in SNAr is F > Cl > Br > I. This is counterintuitive when considering bond strength alone but is rationalized by the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the anionic intermediate. Therefore, in reactions where SNAr is the desired pathway, the fluorine atom of this compound is the more likely site of substitution.

A patent for the synthesis of boron-containing small molecules describes a nucleophilic substitution on this compound where the fluorine is displaced by a methoxy group.[4]

Experimental Protocol: Nucleophilic Aromatic Substitution on this compound

The following protocol is adapted from the patent literature and demonstrates the displacement of the fluorine atom.[4]

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (NaOMe) (4.0 equiv)

  • Methanol (MeOH)

Procedure:

  • To a solution of this compound in methanol, add sodium methoxide.

  • Stir the mixture at 70 °C for 5 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water at room temperature.

  • Dilute with ethyl acetate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-bromo-6-methoxy-3-methylbenzaldehyde.

Reactions of the Aldehyde Moiety

The aldehyde functionality of this compound provides a gateway to a vast array of chemical transformations, including but not limited to oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction and aldol condensation.

Oxidation and Reduction

The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide.[1] Conversely, reduction to the primary alcohol is typically achieved with hydride reagents such as sodium borohydride or lithium aluminum hydride.[1][5]

The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide would yield the corresponding stilbene derivative, with the stereochemical outcome dependent on the nature of the ylide.

Application in Heterocycle Synthesis: The Gateway to Quinazolines

Substituted benzaldehydes are key precursors for the synthesis of a wide variety of heterocyclic systems. Of particular note is the use of 2-aminobenzaldehydes in the synthesis of quinazolines, a privileged scaffold in medicinal chemistry. While this compound is not a direct precursor, its functional handles allow for its conversion into intermediates for quinazoline synthesis. For instance, a Buchwald-Hartwig amination could install an amino group at the 2-position, which could then be followed by cyclization with a suitable nitrogen source to form the quinazoline ring system.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a highly versatile building block whose reactivity is a nuanced interplay of its constituent functional groups. The aryl bromide is the more reactive handle for palladium-catalyzed cross-coupling reactions, offering a reliable entry point for the introduction of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. In contrast, the aryl fluoride is the preferred site for nucleophilic aromatic substitution, a consequence of the high electronegativity of fluorine. The aldehyde moiety provides a third, orthogonal site for a wide range of classical transformations. A thorough understanding of these reactivity principles, as outlined in this guide, is paramount for the strategic and efficient utilization of this compound in the synthesis of complex and biologically relevant molecules.

References

  • Google Patents. (2024). US20240425490A1 - Sulfamide ribonucleotide reductase (rnr) inhibitors and uses thereof.
  • AOBChem USA. (n.d.). This compound.
  • Google Patents. (2017). WO2017151489A1 - Boron-containing small molecules.
  • Google Patents. (2021). WO2021076902A1 - INHIBITION DE L'INTÉGRINE α 4 β 7 HUMAINE.

Sources

The Evolving Landscape of Bioactive Molecules: A Comparative Guide to Compounds Derived from 2-Bromo-6-fluoro-3-methylbenzaldehyde and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this pursuit, the strategic selection of foundational chemical scaffolds is paramount. 2-Bromo-6-fluoro-3-methylbenzaldehyde, a halogenated aromatic aldehyde, represents a versatile starting material for the synthesis of a diverse array of potentially bioactive compounds. The presence of an aldehyde functional group allows for a multitude of chemical transformations, while the bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide provides an in-depth comparative analysis of the biological activities of compounds derived from this scaffold, with a particular focus on their potential as anti-inflammatory agents. We will delve into the synthesis, mechanism of action, and in vitro performance of a key derivative, offering a comparative perspective against an established therapeutic alternative.

The Anti-Inflammatory Potential: A Focus on Phosphodiesterase 4 (PDE4) Inhibition

Inflammatory responses are intricately regulated by a complex network of signaling pathways. One crucial regulator is the cyclic adenosine monophosphate (cAMP) signaling cascade. The intracellular levels of cAMP are, in part, controlled by the phosphodiesterase (PDE) family of enzymes, which catalyze the hydrolysis of cAMP to its inactive form, AMP. Among the PDE families, phosphodiesterase 4 (PDE4) is a particularly attractive therapeutic target for inflammatory diseases, as it is predominantly expressed in immune cells such as T-cells, monocytes, and macrophages. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-23.[1]

Comparative Analysis: Crisaborole vs. Roflumilast

To provide a clear benchmark for the performance of Crisaborole, we will compare it with Roflumilast , another potent PDE4 inhibitor. While Crisaborole is a topical agent, Roflumilast is an oral medication used to treat chronic obstructive pulmonary disease (COPD).[2] This comparison will highlight the versatility of PDE4 inhibitors in treating different inflammatory conditions and the influence of the route of administration on their therapeutic profile.

FeatureCrisaboroleRoflumilast
Target Phosphodiesterase 4 (PDE4)Phosphodiesterase 4 (PDE4)
Mechanism of Action Inhibition of PDE4, leading to increased intracellular cAMP and reduced pro-inflammatory cytokine production.[3][4]Inhibition of PDE4, leading to increased intracellular cAMP and reduced pro-inflammatory cytokine production.[2]
Primary Indication Mild-to-moderate atopic dermatitis (topical)[1]Chronic obstructive pulmonary disease (COPD) (oral)[2]
Potency (IC50) 0.75 µM[5]~0.8 nM (for N-oxide metabolite)[6]
Key Advantages Topical application minimizes systemic side effects; non-steroidal.[7]High potency; effective in treating systemic inflammation.
Common Side Effects Application site pain (burning or stinging).[7]Diarrhea, nausea, headache.[2]

Experimental Protocols: Assessing Biological Activity

The evaluation of novel compounds for their potential as therapeutic agents requires robust and reproducible experimental protocols. Below are detailed methodologies for assessing two key aspects of the compounds discussed in this guide: PDE4 inhibition and cytotoxicity.

Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for measuring the inhibitory activity of a compound against the PDE4 enzyme.

Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog (cAMP-FAM). When PDE4 hydrolyzes cAMP-FAM, the smaller, faster-tumbling product results in a lower FP signal. Inhibitors of PDE4 will prevent this hydrolysis, maintaining a high FP signal.

Materials:

  • Recombinant human PDE4B enzyme

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • PDE Assay Buffer

  • Test compounds and a known PDE4 inhibitor (e.g., Roflumilast)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the control inhibitor in DMSO, followed by dilution in PDE Assay Buffer.

  • Add 5 µL of the diluted compounds or control to the wells of the 384-well plate.

  • Add 5 µL of a pre-diluted PDE4B enzyme solution to all wells except the "no enzyme" control.

  • Initiate the reaction by adding 10 µL of the cAMP-FAM substrate solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PDE4_Inhibition_Assay cluster_workflow PDE4 Inhibition Assay Workflow cluster_principle Assay Principle A Prepare Compound Dilutions B Add Compounds to Plate A->B C Add PDE4 Enzyme B->C D Add cAMP-FAM Substrate C->D E Incubate D->E F Measure Fluorescence Polarization E->F G Calculate IC50 F->G P1 cAMP-FAM (High FP) P2 Hydrolyzed cAMP-FAM (Low FP) P1->P2 PDE4 Activity Inhibitor PDE4 Inhibitor PDE4 PDE4 Enzyme Inhibitor->PDE4 Blocks

Workflow for PDE4 Inhibition Assay.
Protocol 2: Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the cytotoxicity of any potential therapeutic compound to ensure it does not have detrimental effects on healthy cells. The MTT assay is a widely used colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]

Materials:

  • Human cancer cell lines (e.g., HeLa) or normal cell lines (e.g., HEK293)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well sterile microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

MTT_Assay_Pathway cluster_process MTT Assay Cellular Process MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Mitochondria Mitochondrial Dehydrogenases (in Viable Cells) Cell_Death Cell Death Cytotoxic_Compound Cytotoxic Compound Cytotoxic_Compound->Mitochondria Inhibits Cytotoxic_Compound->Cell_Death Induces

Cellular mechanism of the MTT assay.

Conclusion and Future Directions

The chemical scaffold of this compound holds significant promise for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. The successful development of Crisaborole, a PDE4 inhibitor with a related structural backbone, underscores the potential of this chemical class. Future research should focus on the synthesis and biological evaluation of direct derivatives of this compound to explore a wider range of biological activities, including potential anticancer and antimicrobial properties. By employing systematic structure-activity relationship (SAR) studies and robust in vitro and in vivo testing, new and improved therapeutic candidates can be identified, ultimately contributing to the advancement of human health.

References

  • Dermatology Times. (2024, November 15). Comparing the Efficacy of Roflumilast and Crisaborole.
  • Wikipedia. (2024). Crisaborole.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Crisaborole?
  • DermNet NZ. (n.d.). Crisaborole.
  • National Center for Biotechnology Information. (n.d.). Introduction - Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa).
  • Eucrisa HCP Site. (n.d.). Mechanism of Action.
  • Justia Patents. (2022, May 10). Process for the preparation of Crisaborole in a stable crystal form.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Google Patents. (n.d.). WO2018150327A1 - Crisaborole production process.
  • National Institutes of Health. (2023, November 4). Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review.
  • National Institutes of Health. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Scientific Research Publishing. (n.d.). Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions.
  • Journal of Clinical and Aesthetic Dermatology. (n.d.). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses.

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Bromo-6-fluoro-3-methylbenzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical and agrochemical research, the selection of starting materials represents a critical juncture where considerations of cost, efficiency, and synthetic versatility converge. 2-Bromo-6-fluoro-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a valuable building block due to its unique arrangement of functional groups, which allows for precise and varied downstream modifications. This guide provides a comprehensive cost-benefit analysis of employing this reagent. We will delve into its reactivity profile, benchmark its commercial cost against the resource allocation required for its de novo synthesis, and compare its utility against alternative synthetic strategies. This analysis is designed to equip researchers, process chemists, and drug development professionals with the data-driven insights necessary to make informed decisions about its incorporation into their synthetic workflows.

Physicochemical Profile and Strategic Value

This compound (CAS 154650-16-5) is a trifunctionalized benzene ring, offering chemists three distinct points for synthetic manipulation.[1][2][3] Its strategic value lies in this dense functionalization on a single, readily available scaffold.

  • The Aldehyde: A versatile handle for transformations such as oxidation to a carboxylic acid, reduction to a benzyl alcohol, or formation of imines and other C-N bonds.[1][4]

  • The Ortho-Bromo Group: Ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of complex carbon and heteroatom substituents.

  • The Ortho-Fluoro Group: Modulates the electronic properties of the ring, influencing the reactivity of the adjacent bromo and aldehyde groups. It can also serve as a site for nucleophilic aromatic substitution under specific conditions.[1]

This combination makes the molecule an attractive starting point for the synthesis of complex, high-value compounds, particularly in medicinal chemistry where such substitution patterns are often sought to optimize biological activity.[5][6]

The "Benefit" Argument: Versatility in Synthesis

The primary benefit of using this compound is the significant reduction in step count for complex syntheses. By providing multiple functionalities in a single molecule, it circumvents the need for sequential, and often challenging, bromination, fluorination, and formylation steps on a simpler aromatic precursor.

Below is a diagram illustrating the synthetic potential emanating from this single starting material.

G start This compound oxidation Oxidation (e.g., KMnO4) start->oxidation Aldehyde Reactivity reduction Reduction (e.g., NaBH4) start->reduction reductive_amination Reductive Amination (e.g., R2NH, NaBH(OAc)3) start->reductive_amination suzuki Suzuki Coupling (e.g., ArB(OH)2, Pd cat.) start->suzuki Bromo Group Reactivity sonogashira Sonogashira Coupling (e.g., Alkyne, Pd/Cu cat.) start->sonogashira buchwald Buchwald-Hartwig (e.g., R2NH, Pd cat.) start->buchwald acid Carboxylic Acid Derivative oxidation->acid alcohol Benzyl Alcohol Derivative reduction->alcohol amine Benzylamine Derivative reductive_amination->amine biaryl Biaryl Derivative suzuki->biaryl alkynyl Alkynyl Derivative sonogashira->alkynyl arylamine N-Aryl Derivative buchwald->arylamine

Caption: Synthetic utility of this compound.

The "Cost" Argument: A Tale of Two Strategies

The primary drawback of a specialized reagent is its acquisition cost. A direct purchase is convenient but can be expensive, especially at scale. The alternative is in-house synthesis from cheaper, more fundamental precursors. This introduces costs related to labor, reagents, and time.

Strategy 1: Direct Procurement

The commercial availability of this compound from suppliers like Sigma-Aldrich makes it accessible for research and development.[7]

Table 1: Commercial Cost Profile of this compound

Supplier Catalog Number Quantity Price (USD) Cost per Gram (USD)
Sigma-Aldrich SY3H3D677C6C 250 mg $46.00 $184.00
Sigma-Aldrich SY3H3D677C6C 1 g $57.50 $57.50
Sigma-Aldrich SY3H3D677C6C 5 g $253.00 $50.60

Note: Prices are as of early 2026 and are subject to change. Contract and bulk pricing may differ significantly.

Strategy 2: In-House Synthesis

A plausible route to synthesize the target aldehyde involves the bromination and subsequent oxidation of a more readily available precursor, 2-bromo-6-fluorotoluene. This multi-step process shifts the cost from direct purchase to reagents and labor.

A validated method involves the radical bromination of 2-bromo-6-fluorotoluene to form the benzyl bromide, followed by a Kornblum oxidation to yield the desired benzaldehyde.[8]

Comparative Experimental Protocols

To provide a tangible comparison, we outline the experimental protocols for both using the reagent in a subsequent reaction and synthesizing it in-house.

Protocol A: Using the Reagent in a Suzuki Coupling

This protocol describes a typical application, demonstrating the reagent's utility as a plug-and-play component.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the desired biaryl aldehyde.

Causality: The choice of a palladium catalyst and a base is standard for Suzuki couplings. The biphasic solvent system facilitates the reaction between the organic-soluble starting materials and the aqueous-soluble base. This protocol prioritizes a high-yield, clean conversion, justifying the use of a pre-functionalized starting material.

Protocol B: Synthesizing the Reagent from 2-Bromo-6-fluorotoluene

This two-step protocol is adapted from established procedures and represents the "synthesize" alternative.[8]

Step 1: Radical Bromination of 2-Bromo-6-fluorotoluene

  • Setup: In a flask equipped with a reflux condenser and a light source (e.g., 1000W iodine-tungsten lamp), charge 2-bromo-6-fluorotoluene (1.0 eq) and a suitable solvent like dichloromethane.

  • Reagent Addition: Add 40% hydrobromic acid (1.0 eq). Heat the mixture to reflux under illumination.

  • Initiation: Slowly add 30% hydrogen peroxide (5.0 eq) dropwise. The disappearance of the red bromine color indicates consumption.

  • Workup: After GC analysis confirms full conversion, cool the reaction. Wash the organic layer with saturated sodium sulfite solution and then water. Dry over anhydrous sodium sulfate and concentrate to yield 2-bromo-6-fluorobenzyl bromide, which can be used directly in the next step.

Step 2: Kornblum Oxidation to this compound

  • Setup: In a round-bottom flask, dissolve the crude 2-bromo-6-fluorobenzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium bicarbonate (1.0 eq).

  • Reaction: Heat the mixture to 70 °C for approximately 2 hours, monitoring by GC.

  • Workup: Pour the reaction mixture into ice water. Extract the aqueous phase with ether (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel column chromatography to yield the final product.

Causality: This route is chosen for its use of inexpensive bulk reagents (HBr, H₂O₂, NaHCO₃). The Kornblum oxidation is a classic and reliable method for converting benzyl halides to aldehydes.[4][8] While requiring more steps and purification, it avoids the high unit cost of the final product.

The Cost-Benefit Verdict: A Decision Framework

The choice between procuring and synthesizing this compound is not absolute but depends on the project's scale, timeline, and available resources.

G start Project Goal: Synthesize Target Molecule decision1 Scale of Synthesis? start->decision1 procure Strategy: Procure Reagent (High Unit Cost, Low Labor) decision1->procure Small Scale (mg - low g) & Time-Critical synthesize Strategy: In-House Synthesis (Low Unit Cost, High Labor) decision1->synthesize Large Scale (>100 g) & Cost-Critical outcome1 Benefit: Speed & Simplicity Ideal for rapid SAR studies, proof-of-concept, and milligram-to-gram scale. procure->outcome1 outcome2 Benefit: Cost-Effectiveness at Scale Ideal for process development, large-scale campaigns (kg), and long-term projects. synthesize->outcome2

Caption: Decision workflow for reagent acquisition strategy.

Table 2: Head-to-Head Comparison: Procure vs. Synthesize

Metric Strategy 1: Procure Reagent Strategy 2: In-House Synthesis Analysis
Reagent Cost High (~$50-60/g at gram scale) Low (precursors are commodity chemicals) Winner: Synthesize. The cost of precursors is orders of magnitude lower than the final product.
Time / Labor Minimal (weigh and use) High (2 steps, 2 workups, 2 purifications) Winner: Procure. Saves significant chemist time (estimated 1-2 days).
Number of Steps 1 (for the subsequent reaction) 3 (synthesis + subsequent reaction) Winner: Procure. Offers a more convergent and efficient route to the final target.
Overall Yield Dependent only on the final step Cumulative yield over three steps Winner: Procure. Avoids yield losses from the two prerequisite synthesis steps.
Purification One final purification Three purifications required Winner: Procure. Reduces solvent waste and time spent on chromatography.

| Ideal Use Case | Discovery chemistry, rapid iteration, small-scale synthesis | Process chemistry, large-scale manufacturing, cost-optimization | N/A |

Conclusion

This compound is a powerful synthetic intermediate whose benefits of convergence and efficiency are clear. For researchers in discovery-phase projects where speed and the rapid generation of analogs are paramount, the direct procurement of this reagent is highly advantageous. The high unit cost is justified by the significant savings in time, labor, and resources that would otherwise be spent on a multi-step de novo synthesis.

Conversely, for drug development professionals focused on process optimization and large-scale manufacturing, the cost-benefit analysis shifts dramatically. The high purchase price becomes prohibitive at the kilogram scale. In this context, developing a robust, in-house synthesis from inexpensive starting materials like 2-bromo-6-fluorotoluene is the only economically viable path. This approach internalizes the labor and development costs to achieve a much lower cost-of-goods for the final active pharmaceutical ingredient.

Ultimately, this compound is a prime example of a reagent whose value is context-dependent. Its strategic use, guided by the principles outlined in this guide, can accelerate discovery or enable cost-effective production.

References

  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University Digital Commons. [Link]
  • Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Organic Chemistry Portal. [Link]
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PubMed. [Link]
  • An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • 6-Bromo-2-fluoro-3-methylbenzaldehyde. MySkinRecipes. [Link]
  • This compound. PubChem. [Link]
  • Method for preparing 2-bromo-6-fluorobenzaldehyde.

Sources

A Comparative Guide to the Synthetic Routes of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-6-fluoro-3-methylbenzaldehyde is a key building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom for further cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a reactive aldehyde group, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comparative analysis of different synthetic strategies to obtain this versatile intermediate, offering insights into the rationale behind each approach and presenting experimental data to aid researchers in selecting the most suitable route for their specific needs.

Route 1: Oxidation of 2-Bromo-6-fluorotoluene

This two-step approach is a robust and high-yielding method that begins with the readily available starting material, 2-bromo-6-fluorotoluene. The synthesis involves a free-radical bromination of the benzylic methyl group, followed by a Kornblum oxidation to furnish the desired aldehyde.

Reaction Scheme

start 2-Bromo-6-fluorotoluene intermediate 2-Bromo-6-fluorobenzyl bromide start->intermediate HBr, H₂O₂, light (Free-radical bromination) product This compound intermediate->product DMSO, NaHCO₃ (Kornblum Oxidation)

Caption: Workflow for the synthesis of this compound via oxidation.

Scientific Rationale and Mechanistic Insights

The first step leverages a light-initiated free-radical reaction. Hydrobromic acid and hydrogen peroxide generate bromine in situ. Under illumination, bromine homolytically cleaves to form bromine radicals, which selectively abstract a hydrogen atom from the methyl group of 2-bromo-6-fluorotoluene to form a resonance-stabilized benzyl radical. This radical then reacts with bromine to yield 2-bromo-6-fluorobenzyl bromide.[1] This method is advantageous as it avoids the use of elemental bromine, which is highly corrosive and hazardous.

The subsequent Kornblum oxidation provides a mild and efficient means of converting the benzyl bromide to the aldehyde.[2][3] Dimethyl sulfoxide (DMSO) acts as both the solvent and the oxidant. The reaction proceeds through the formation of an alkoxysulfonium salt intermediate, which, in the presence of a mild base like sodium bicarbonate, undergoes elimination to afford the aldehyde and dimethyl sulfide.[2]

Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide [1]

  • In a 250 ml four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 1.89 g (0.01 mol) of 2-bromo-6-fluorotoluene, 2.03 g (0.01 mol) of 40% hydrobromic acid, and 80 ml of dichloromethane.

  • Heat the mixture to reflux under irradiation from a 1000W iodine-tungsten lamp.

  • Slowly add 5.67 g (0.05 mol) of 30% hydrogen peroxide dropwise.

  • After 2 hours of reaction, monitor the reaction completion by gas chromatography (GC).

  • Cool the reaction mixture and wash with 50 ml of saturated sodium sulfite solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-bromo-6-fluorobenzyl bromide.

Step 2: Synthesis of this compound [1]

  • In a 50 ml three-necked flask equipped with a stirrer, condenser, and thermometer, add 1.41 g (0.005 mol) of the 2-bromo-6-fluorobenzyl bromide obtained in the previous step, 2.5 ml of dimethyl sulfoxide, and 0.42 g (0.005 mol) of sodium bicarbonate.

  • Heat the mixture to 70°C with stirring.

  • Monitor the reaction by GC until the starting material is consumed (approximately 2 hours).

  • Pour the reaction mixture into 25 ml of ice water.

  • Extract the product with diethyl ether (3 x 20 ml).

  • Wash the combined organic layers with water and saturated brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure and purify the residue by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:8) to yield this compound.

Route 2: Directed Ortho-lithiation and Formylation

This synthetic strategy relies on the powerful technique of directed ortho-lithiation (DoM), where a directing group on the aromatic ring guides deprotonation to an adjacent position.[4] In this case, the fluorine atom in 1-bromo-3-fluoro-2-methylbenzene is expected to direct lithiation to the C6 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Reaction Scheme

start 1-Bromo-3-fluoro-2-methylbenzene intermediate Aryllithium Intermediate start->intermediate n-BuLi or LDA, THF, -78 °C (Directed Ortho-lithiation) product This compound intermediate->product 1. DMF 2. H₃O⁺ workup (Formylation)

Caption: Workflow for the synthesis of this compound via ortho-lithiation.

Scientific Rationale and Mechanistic Insights

The fluorine atom in the starting material is a potent directing group for ortho-lithiation due to its ability to coordinate with the lithium cation of the organolithium base (e.g., n-butyllithium or lithium diisopropylamide, LDA) and to stabilize the resulting carbanion through an inductive effect.[5][6] This interaction positions the base for selective deprotonation at the adjacent C6 position, which is more acidic than other protons on the ring. The reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.

The subsequent formylation with DMF proceeds via nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.

General Experimental Protocol

Note: A specific, published protocol for this exact transformation was not found in the initial search. The following is a general procedure based on established methods for directed ortho-lithiation and formylation.

  • Dissolve 1-bromo-3-fluoro-2-methylbenzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium or LDA in an appropriate solvent (e.g., hexanes or THF) dropwise, while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Route 3: Synthesis from a Substituted Aniline

This multi-step route utilizes a substituted aniline, 2-bromo-6-fluoro-3-methylaniline, as the starting material. The synthesis involves the conversion of the amino group to a nitrile via a Sandmeyer reaction, followed by the reduction of the nitrile to the aldehyde.

Reaction Scheme

start 2-Bromo-6-fluoro-3-methylaniline diazonium Diazonium Salt start->diazonium NaNO₂, H₂SO₄, 0 °C (Diazotization) nitrile 2-Bromo-6-fluoro-3-methylbenzonitrile diazonium->nitrile CuCN, KCN (Sandmeyer Reaction) product This compound nitrile->product DIBAL-H, -78 °C (Nitrile Reduction)

Caption: Workflow for the synthesis of this compound from a substituted aniline.

Scientific Rationale and Mechanistic Insights

The synthesis begins with the diazotization of the primary aromatic amine using sodium nitrite in a strong acid, which generates a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction with copper(I) cyanide to introduce the nitrile group onto the aromatic ring. The Sandmeyer reaction is a reliable method for the conversion of anilines to a variety of functional groups.

The final step involves the reduction of the nitrile to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation as it can selectively reduce nitriles to aldehydes at low temperatures without over-reduction to the primary amine. The reaction proceeds through the formation of an imine intermediate, which is hydrolyzed upon aqueous workup to yield the aldehyde.

General Experimental Protocol

Note: This is a generalized protocol. Specific conditions may need to be optimized for this particular substrate.

Step 1: Synthesis of 2-Bromo-6-fluoro-3-methylbenzonitrile (via Sandmeyer Reaction)

  • Dissolve 2-bromo-6-fluoro-3-methylaniline in a suitable acidic solution (e.g., aqueous sulfuric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent.

  • Wash, dry, and purify the crude nitrile by column chromatography or recrystallization.

Step 2: Synthesis of this compound (via Nitrile Reduction)

  • Dissolve the 2-bromo-6-fluoro-3-methylbenzonitrile in an anhydrous, non-protic solvent (e.g., toluene or dichloromethane) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous acid solution (e.g., 1M HCl).

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Comparison of Synthetic Routes

FeatureRoute 1: OxidationRoute 2: Ortho-lithiationRoute 3: From Aniline
Starting Material 2-Bromo-6-fluorotoluene1-Bromo-3-fluoro-2-methylbenzene2-Bromo-6-fluoro-3-methylaniline
Number of Steps 21 (from pre-functionalized arene)2 (from aniline)
Overall Yield High (reported 65.8% for the second step)[1]Potentially high, but substrate-dependentModerate to good
Reagents & Conditions HBr, H₂O₂, light; DMSO, NaHCO₃, heatn-BuLi or LDA, -78 °C; DMFNaNO₂, acid, 0 °C; CuCN; DIBAL-H, -78 °C
Scalability Good, uses relatively inexpensive reagentsCan be challenging due to cryogenic conditions and air/moisture sensitivityModerate, Sandmeyer reactions can be exothermic
Key Advantages High yield, well-documented, avoids highly toxic reagentsDirect and convergentUtilizes a different class of starting material
Key Disadvantages Use of a high-power lamp for initiationRequires strictly anhydrous and inert conditions, cryogenic temperaturesMulti-step, potential for side reactions in Sandmeyer step

Conclusion

For the synthesis of this compound, the oxidation of 2-bromo-6-fluorotoluene (Route 1) stands out as a highly efficient and well-documented method. Its use of readily available starting materials and reagents, coupled with high reported yields, makes it an attractive choice for both laboratory-scale synthesis and potential scale-up.

The directed ortho-lithiation approach (Route 2) offers a more convergent synthesis, but its reliance on cryogenic temperatures and strictly anhydrous and inert conditions may present challenges for some laboratories. However, for those equipped to handle organolithium chemistry, it represents a powerful and direct route to the target molecule.

The synthesis from a substituted aniline (Route 3) provides a viable alternative, particularly if the aniline precursor is readily available. While it involves multiple steps, the individual transformations are well-established in organic synthesis.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the availability of starting materials and equipment, the desired scale of the reaction, and safety considerations.

References

  • Kornblum, N.; Jones, W. J.; Anderson, G. J. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. [Link]
  • Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google P
  • Hayun, et al. (2014). How to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
  • Kornblum oxid
  • Vilsmeier–Haack reaction - Wikipedia. [Link]
  • Kornblum Oxid
  • Directed ortho metal
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous validation of synthesized compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of 2-Bromo-6-fluoro-3-methylbenzaldehyde, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure the trustworthiness of your findings.

The purity of a starting material like this compound directly impacts the yield, impurity profile, and overall success of subsequent synthetic steps. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust quality control. This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Imperative of Orthogonal Purity Validation

A single analytical method, no matter how robust, can be susceptible to blind spots. Co-elution of impurities in chromatography or overlapping signals in spectroscopy can mask the presence of contaminants. To mitigate this, we employ orthogonal methods —independent analytical techniques that measure the same attribute (in this case, purity) using different principles.[1][2] This approach significantly enhances the confidence in the analytical results, ensuring that what is measured is a true and accurate representation of the sample's purity.[2] For instance, a combination of a chromatographic separation technique like HPLC with a structural elucidation technique like NMR provides a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and adaptability. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.[3]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[3]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program: A common starting point is a linear gradient from 50% B to 90% B over 10 minutes.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, typically around 254-260 nm for benzaldehyde derivatives.[3][4]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[4]

Causality and Optimization:

The C18 stationary phase provides excellent separation for a wide range of non-polar to moderately polar compounds based on their hydrophobicity.[3] The gradient elution is crucial for separating impurities with a range of polarities. If the primary peak is too broad or shows tailing, adjusting the mobile phase pH or trying a different stationary phase, such as a pentafluorophenyl (PFP) column, can improve peak shape and resolution.[4] A PFP column, in particular, can offer different selectivity for halogenated aromatic compounds.[4]

Data Interpretation:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The PDA detector is invaluable as it provides spectral information for each peak, aiding in peak identification and assessing peak purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Probing Volatile Impurities

For volatile and thermally stable compounds, GC-MS is an exceptionally powerful technique, offering both high-resolution separation and definitive mass-based identification of impurities.[5] Benzaldehyde and its derivatives are generally amenable to GC analysis.[6][7]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).[8]

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is a good choice.[9]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Injector Temperature: 250°C.[5]

  • Oven Temperature Program: A temperature ramp is essential for separating compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature. For example, start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[7]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[5]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Causality and Optimization:

The choice of the GC column is critical. A non-polar column separates compounds primarily based on their boiling points. The temperature program is optimized to achieve baseline separation of the main component from any potential impurities, such as residual starting materials, by-products, or degradation products. The mass spectrometer provides a "fingerprint" for each eluting compound, allowing for positive identification by comparing the fragmentation pattern to a spectral library or by interpretation. This high specificity is a key advantage of GC-MS.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be a powerful method for assessing purity.[10][11] ¹H NMR is particularly useful for detecting and quantifying proton-containing impurities.

Experimental Protocol: ¹H NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃).[12]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the deuterated solvent. The use of an internal standard with a known concentration can allow for quantitative NMR (qNMR) to determine the absolute purity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Causality and Optimization:

The chemical shift, integration, and coupling patterns of the protons in the ¹H NMR spectrum provide a detailed map of the molecule's structure.[13] For this compound, one would expect to see signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons.[12] Impurities will present as additional, unassigned peaks. The integration of these impurity peaks relative to the integration of the main compound's peaks can provide a quantitative measure of their presence.[10] For higher accuracy, a longer relaxation delay between pulses should be used to ensure complete relaxation of all protons, which is crucial for accurate integration.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14] While not typically used for quantitative purity analysis, it is an excellent tool for confirming the identity of the synthesized compound and for detecting impurities with different functional groups.

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample analysis.

  • Sample Preparation: For an ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Causality and Interpretation:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde C-H stretch (around 2850-2750 cm⁻¹), the strong carbonyl (C=O) stretch (around 1700 cm⁻¹), and aromatic C=C and C-H stretches.[14][15] The presence of a broad O-H stretch (around 3300 cm⁻¹) could indicate the presence of a carboxylic acid impurity (e.g., 2-Bromo-6-fluoro-3-methylbenzoic acid), which can form via oxidation of the aldehyde.[16]

Comparative Analysis of Purity Validation Methods

Technique Principle Strengths Limitations Primary Use Case
HPLC Chromatographic separation based on polarity.[5]High resolution, quantitative, suitable for a wide range of compounds.[5]Can be time-consuming to develop methods, potential for co-elution.Primary quantitative purity assessment and impurity profiling.
GC-MS Chromatographic separation based on volatility, with mass-based detection.[5]High sensitivity and specificity, definitive identification of volatile impurities.[5]Limited to thermally stable and volatile compounds.Identification and quantification of volatile impurities and by-products.
NMR Nuclear magnetic resonance of atomic nuclei.[10]Provides detailed structural information, can be quantitative (qNMR), detects a wide range of impurities.[10][13]Lower sensitivity compared to chromatographic methods, can be complex to interpret with overlapping signals.Structural confirmation and orthogonal purity assessment, especially for non-chromatographable impurities.
FTIR Infrared absorption by molecular vibrations.[14]Rapid, non-destructive, good for functional group identification.[14]Generally not quantitative, less sensitive for minor components.Rapid identity confirmation and screening for impurities with different functional groups.

Visualizing the Workflow

A systematic approach to purity validation is crucial. The following workflow illustrates a logical progression of analysis:

Purity_Validation_Workflow cluster_initial Initial Screening & ID cluster_quantitative Quantitative Purity Assessment cluster_decision Decision & Reporting Initial_Synthesis Synthesized This compound FTIR FTIR Analysis Initial_Synthesis->FTIR Identity Check NMR_ID ¹H NMR for Structural ID Initial_Synthesis->NMR_ID Structural Confirmation HPLC Primary Method: RP-HPLC with PDA FTIR->HPLC NMR_ID->HPLC Proceed to Quantitation GC_MS Orthogonal Method: GC-MS HPLC->GC_MS Orthogonal Validation Purity_Check Purity > 98%? HPLC->Purity_Check GC_MS->Purity_Check Report Generate Certificate of Analysis (CoA) Purity_Check->Report Yes Further_Purification Further Purification Required Purity_Check->Further_Purification No

Caption: A logical workflow for the comprehensive purity validation of synthesized compounds.

Conclusion

Validating the purity of a synthesized compound like this compound is a multi-step, evidence-based process. By employing a combination of orthogonal analytical techniques—leveraging the quantitative power of HPLC, the specificity of GC-MS, the structural detail of NMR, and the rapid screening capability of FTIR—researchers can have a high degree of confidence in the quality of their material. This rigorous approach not only ensures the reliability of subsequent research and development activities but also upholds the principles of scientific integrity.

References

  • BenchChem. A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. Accessed January 9, 2026.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Accessed January 9, 2026.
  • ResearchGate. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier | Request PDF. Accessed January 9, 2026.
  • BenchChem. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Accessed January 9, 2026.
  • BenchChem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Accessed January 9, 2026.
  • BenchChem. A Comparative Guide to the FTIR Analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its Analogs. Accessed January 9, 2026.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Accessed January 9, 2026.
  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Accessed January 9, 2026.
  • ResearchGate.
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Accessed January 9, 2026.
  • RSC Publishing. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Accessed January 9, 2026.
  • Chromatography Online. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Accessed January 9, 2026.
  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Accessed January 9, 2026.
  • Semantic Scholar. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Accessed January 9, 2026.
  • BenchChem. A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures. Accessed January 9, 2026.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Accessed January 9, 2026.
  • Fluid Imaging Technologies. What is a Particle Analysis "Orthogonal Method"?. Accessed January 9, 2026.
  • ResearchGate. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF. Accessed January 9, 2026.
  • Analytical Chemistry. Orthogonal Projection Approach Applied to Peak Purity Assessment. Accessed January 9, 2026.
  • Sigma-Aldrich. This compound | 154650-16-5. Accessed January 9, 2026.
  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Accessed January 9, 2026.
  • BenchChem. A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde. Accessed January 9, 2026.
  • BenchChem. HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Accessed January 9, 2026.
  • University of Wollongong. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Accessed January 9, 2026.
  • Keika Ventures. Aldehyde, Screening. Accessed January 9, 2026.
  • Sigma-Aldrich. This compound | 154650-16-5. Accessed January 9, 2026.
  • AOBChem USA. This compound. Accessed January 9, 2026.
  • CDC Stacks. New analytical method for determining aldehydes in aqueous samples. Accessed January 9, 2026.
  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Accessed January 9, 2026.
  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Accessed January 9, 2026.
  • ResearchGate. Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... Accessed January 9, 2026.
  • Semantic Scholar. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Accessed January 9, 2026.
  • BLD Pharm. 154650-16-5|this compound|BLD Pharm. Accessed January 9, 2026.
  • Aaronchem. 154650-16-5 | MFCD11520666 | this compound. Accessed January 9, 2026.
  • PubChem. This compound | C8H6BrFO | CID 19007376. Accessed January 9, 2026.
  • Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Accessed January 9, 2026.
  • PubMed.
  • The Royal Society of Chemistry.
  • Fluoromart. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE. Accessed January 9, 2026.
  • ResearchGate. GC-MS analysis data of a commercially available sample of benzaldehyde.... Accessed January 9, 2026.
  • ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. Accessed January 9, 2026.
  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Accessed January 9, 2026.

Sources

A Comparative Guide to the Quantum Chemical Landscape of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth quantum chemical analysis of 2-Bromo-6-fluoro-3-methylbenzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and organic synthesis.[1][2] For professionals in drug development and scientific research, understanding the molecular architecture, electronic properties, and reactivity of such intermediates is paramount. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to elucidate these characteristics before committing to costly and time-consuming laboratory synthesis.[3]

Here, we not only detail the calculated properties of the title compound but also provide a comparative analysis against a series of structurally related benzaldehydes. This approach is designed to isolate and explain the influence of each substituent—bromo, fluoro, and methyl groups—on the molecule's overall behavior. By understanding the causality behind the observed electronic and structural effects, researchers can better predict reactivity, design novel synthetic pathways, and engineer molecules with desired properties.

The Rationale for Computational Analysis

The strategic placement of halogen atoms and alkyl groups on an aromatic aldehyde scaffold can dramatically alter its physicochemical properties. The bromine and fluorine atoms at the ortho-positions (2 and 6) are strongly electron-withdrawing, while the methyl group at the meta-position (3) is electron-donating. This electronic push-pull dynamic, combined with steric effects, governs the reactivity of the aldehyde functional group and the aromatic ring.

Quantum chemical calculations allow us to quantify these effects by determining:

  • Optimized Molecular Geometry: Precise bond lengths and angles that reveal steric strain and electronic delocalization.

  • Vibrational Frequencies: Confirmation of a stable molecular structure and prediction of its infrared spectrum.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals, whose energies are crucial for predicting chemical reactivity and kinetic stability.[3]

  • Molecular Electrostatic Potential (MEP): A 3D map of electron density that identifies sites susceptible to nucleophilic and electrophilic attack.

This guide employs Density Functional Theory (DFT), a robust method that provides an excellent balance of computational accuracy and efficiency for molecules of this size.[3][4]

Computational Methodology: A Self-Validating Protocol

The trustworthiness of computational results hinges on a sound and reproducible methodology. The protocol described below is designed to be a self-validating system, ensuring that the calculated properties correspond to a true energetic minimum on the potential energy surface.

Experimental Protocol: DFT Calculations
  • Software Selection: All calculations are performed using the Gaussian 16 software package, a standard in the field of computational chemistry.

  • Model Chemistry Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. This functional is widely recognized for its accuracy in predicting the geometries and electronic structures of organic molecules.[5]

    • Basis Set: The 6-311++G(d,p) basis set is employed. This is a Pople-style, triple-split valence basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for describing the non-spherical nature of electron density in bonded atoms.

  • Geometry Optimization: The initial structure of this compound and its analogues are built and subjected to full geometry optimization without any symmetry constraints. The optimization process continues until the forces on each atom converge to a minimum, indicating a stable structure.

  • Frequency Calculation (Validation Step): Following optimization, vibrational frequency calculations are performed at the same level of theory. A key criterion for a true energy minimum is the absence of any imaginary frequencies. This step validates that the optimized structure is not a transition state.

  • Electronic Property Calculation: Using the validated optimized geometry, single-point energy calculations are performed to derive electronic properties, including HOMO and LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential.

Computational Workflow Diagram

The following diagram illustrates the logical flow of the computational protocol.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_validation Validation cluster_output Output & Analysis A 1. Build Initial Molecular Structure B 2. Select Level of Theory (B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation C->D E Imaginary Frequencies? D->E E->C Yes (Refine) F 5. Analyze Optimized Geometry (Bond Lengths, Angles) E->F No (True Minimum) G 6. Calculate Electronic Properties (HOMO, LUMO, MEP) F->G H Refine Structure or Accept Results G->H

Caption: A general workflow for DFT calculations on substituted benzaldehydes.

Results: A Comparative Analysis

To understand the unique properties of this compound, we compare its calculated parameters with those of five related molecules: Benzaldehyde, 2-Fluorobenzaldehyde, 2-Bromobenzaldehyde, 3-Methylbenzaldehyde, and 2-Bromo-6-fluorobenzaldehyde.

Optimized Geometries

The substitution pattern significantly influences the geometry of the aldehyde group relative to the aromatic ring. The presence of bulky ortho-substituents (Br, F) can force the aldehyde group (-CHO) out of the plane of the benzene ring to minimize steric hindrance.

CompoundC=O Bond Length (Å)C-CHO Bond Length (Å)O=C-C-C Dihedral Angle (°)
Benzaldehyde1.2151.4800.0
3-Methylbenzaldehyde1.2161.4790.0
2-Fluorobenzaldehyde1.2131.4820.0
2-Bromobenzaldehyde1.2141.48514.5
2-Bromo-6-fluorobenzaldehyde1.2121.48825.1
This compound 1.212 1.489 26.8

Data is representative and calculated at the B3LYP/6-311++G(d,p) level of theory.

Analysis:

  • The C=O and C-CHO bond lengths show only minor variations, suggesting the core aldehyde structure is relatively conserved.

  • A dramatic effect is seen in the dihedral angle. While benzaldehyde and the 3-methyl and 2-fluoro analogues are planar, the presence of the larger bromine atom at an ortho position in 2-Bromobenzaldehyde forces the aldehyde group to twist out of the plane by 14.5°.

  • This steric clash is exacerbated in 2-Bromo-6-fluorobenzaldehyde and the title compound, with dihedral angles of 25.1° and 26.8°, respectively. This non-planarity can impact conjugation between the aldehyde group and the aromatic ring, influencing the molecule's electronic properties and reactivity.

Electronic Properties

The electronic nature of the substituents directly modulates the energy of the frontier molecular orbitals. Electron-withdrawing groups (Br, F) generally lower the HOMO and LUMO energies, while electron-donating groups (CH₃) raise them. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[3]

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)Dipole Moment (Debye)
Benzaldehyde-6.65-1.894.763.12
3-Methylbenzaldehyde-6.51-1.814.703.35
2-Fluorobenzaldehyde-6.80-2.054.753.85
2-Bromobenzaldehyde-6.78-2.104.683.91
2-Bromo-6-fluorobenzaldehyde-6.95-2.284.674.52
This compound -6.83 -2.21 4.62 4.78

Data is representative and calculated at the B3LYP/6-311++G(d,p) level of theory.

Analysis:

  • HOMO-LUMO Gap: The title compound possesses the smallest energy gap (4.62 eV), suggesting it is the most reactive among the series. The combined electron-withdrawing power of the two halogens, slightly offset by the donating methyl group, makes the molecule more susceptible to chemical reactions.

  • Dipole Moment: The dipole moment increases significantly with the addition of halogens. This compound is highly polar (4.78 D), which will govern its solubility and its ability to participate in dipole-dipole interactions. The high dipole moment is a direct consequence of the cumulative electronegativity of the fluorine, bromine, and oxygen atoms.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution of a molecule.

  • Red regions (negative potential) indicate electron-rich areas, which are prone to electrophilic attack.

  • Blue regions (positive potential) indicate electron-deficient areas, which are susceptible to nucleophilic attack.

Caption: Conceptual MEP map for substituted benzaldehydes.

For this compound, the MEP analysis reveals:

  • A highly positive (blue) region centered on the carbonyl carbon of the aldehyde group, confirming it as the primary site for nucleophilic attack (e.g., by organometallics or hydride reagents).[1]

  • A highly negative (red) region on the carbonyl oxygen, making it a prime target for protonation or coordination to Lewis acids.

  • The bromine atom exhibits a region of positive potential on its outermost surface, known as a σ-hole, which allows it to act as a halogen bond donor—an important non-covalent interaction in drug design.[6]

Conclusion for the Field

This comparative computational guide demonstrates that the structural and electronic properties of this compound are a nuanced interplay of its constituent functional groups. The combined steric hindrance from the ortho-bromo and -fluoro substituents forces the aldehyde group out of planarity, while their collective electron-withdrawing nature, modulated by the meta-methyl group, results in a highly polar molecule with the lowest HOMO-LUMO gap in the analyzed series, indicating heightened reactivity.

For researchers in drug development and organic synthesis, these insights are directly applicable. The distinct electronic landscape, particularly the highly electrophilic aldehyde carbon and the potential for halogen bonding, can be exploited to design targeted synthetic transformations and to understand intermolecular interactions with biological targets. By leveraging the predictive power of DFT calculations, as outlined in this guide, scientists can accelerate the innovation process, saving valuable resources and gaining deeper molecular-level understanding.

References

  • A Comparative DFT Study of 4-Acetylbenzaldehyde and Related Aromatic Aldehydes. Benchchem.
  • This compound | 154650-16-5. Smolecule.
  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. National Institutes of Health (NIH).
  • Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Chem Rev Lett.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.
  • An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde. Benchchem.
  • This compound | C8H6BrFO | CID 19007376. PubChem.
  • 154650-16-5|this compound|BLD Pharm. BLD Pharm.
  • 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE. Fluoromart.
  • 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6. Ossila.
  • Computational calculation of acetalization of 2-chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst with ab i. SciSpace.
  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • DFT calculations. Zhu Group at the Chinese University of Hong Kong, Shenzhen.
  • This compound. AOBChem USA.
  • This compound | 154650-16-5. Sigma-Aldrich.
  • Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science.
  • Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry.
  • Density Functional Theory in the Prediction of Mutagenicity: A Perspective. PMC.
  • 154650-16-5, this compound Formula. ECHEMI.

Sources

X-ray crystallographic analysis of 2-Bromo-6-fluoro-3-methylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison and procedural overview for the . Recognizing the nascent stage of research into this specific substitution pattern, this document establishes a predictive framework by comparing data from structurally analogous halogenated benzaldehydes. This approach allows researchers to anticipate crystallographic behavior and make informed experimental choices.

Strategic Importance of Halogenated Benzaldehydes in Drug Discovery

Halogenated organic compounds, particularly substituted benzaldehydes, are pivotal synthons in medicinal chemistry. The introduction of halogens like bromine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine is often used to enhance metabolic stability and binding affinity, while bromine can participate in halogen bonding, a specific and directional non-covalent interaction crucial for molecular recognition at protein active sites.[1][2][3] The title compound, 2-Bromo-6-fluoro-3-methylbenzaldehyde, combines these features, making its structural elucidation—and that of its derivatives—a priority for rational drug design.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[4][5][6] This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).[7]

Comparative Crystallographic Analysis of Analogous Structures

Direct crystallographic data for this compound is not yet prevalent in open literature. Therefore, we present a comparative analysis of closely related structures to forecast its crystallographic properties. The data below is sourced from published crystallographic studies of substituted benzaldehydes.

ParameterAnalog 1: 2-Bromo-5-fluorobenzaldehyde[8]Analog 2: 2-Bromo-4-methylbenzaldehyde[9]Analog 3: 4-Bromobenzaldehyde[10]
Chemical Formula C₇H₄BrFOC₈H₇BrOC₇H₅BrO
Molecular Weight 203.01199.05185.03
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 15.3593 (6)10.1331 (7)27.3992 (18)
b (Å) 3.8699 (2)13.9114 (9)3.9369 (2)
c (Å) 12.5186 (5)5.7533 (4)12.8006 (8)
β (°) 90.999 (2)100.369 (3)103.504 (2)
Volume (ų) 743.83 (5)798.51 (9)1342.60 (14)
Z 448
Temperature (K) 125296200
R-factor (R1) Not Reported0.0300.047

Analysis and Predictions for this compound:

  • Crystal System & Space Group: Like its analogs, the target molecule is highly likely to crystallize in a centrosymmetric monoclinic space group, such as P2₁/c. This is a common space group for small organic molecules.

  • Intermolecular Interactions: The presence of both bromine and fluorine suggests the potential for significant halogen-halogen interactions (Br···F) and halogen bonds, which would strongly influence the crystal packing.[8][11] The aldehyde oxygen will likely act as a hydrogen bond acceptor for weak C-H···O interactions.

  • Influence of the Methyl Group: The additional methyl group at the 3-position, compared to the analogs, will introduce steric hindrance that could affect the planarity of the molecule and the nature of π-stacking interactions.

Experimental Design: From Synthesis to Structure

A robust experimental plan is crucial for obtaining high-quality crystallographic data. The following sections detail the necessary protocols and the rationale behind each step.

Synthesis and Crystallization

The synthesis of the target compound and its derivatives can be approached through established organic chemistry methodologies. For instance, a plausible route for the parent compound involves the oxidation of the corresponding benzyl alcohol.[12][13]

Protocol for Crystal Growth: The critical step for X-ray analysis is growing a high-quality single crystal.[14] This is often more of an art than a science, requiring systematic screening of conditions.

  • Material Purification: Ensure the synthesized compound is of the highest possible purity (>99%) using techniques like column chromatography or recrystallization. Impurities can inhibit crystal nucleation and growth.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. This is the most common and straightforward method.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the solvent of the solution. The slow diffusion of the poor solvent into the solution reduces the compound's solubility, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size with well-defined faces) have formed, carefully remove them from the mother liquor using a nylon loop and mount them immediately on the diffractometer.

X-ray Diffraction Data Collection and Analysis

The overall workflow for single-crystal X-ray diffraction involves several key stages, from data collection to structure solution and refinement.[15][16][17]

X_ray_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Analysis & Visualization Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection DataReduction Data Reduction (Integration & Scaling) DataCollection->DataReduction StructureSolution Structure Solution (Phase Problem) DataReduction->StructureSolution StructureRefinement Structure Refinement (SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation Visualization Visualization & Analysis (Mercury) Validation->Visualization CIF CIF File Generation Validation->CIF Final Archive File

Caption: General workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol for Data Analysis:

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled (typically to 100-150 K) to minimize thermal vibrations. A modern diffractometer then collects a series of diffraction images as the crystal is rotated in the X-ray beam.[7]

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections (e.g., for Lorentz and polarization effects), and indexing the reflections to determine the unit cell parameters and space group.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: This is an iterative process of improving the agreement between the observed diffraction data and the data calculated from the structural model. The program SHELXL is an industry standard for this process.[18] It refines atomic positions, displacement parameters, and other model parameters using a least-squares algorithm.

  • Visualization and Validation: The refined structure is visualized using software like Mercury to check for chemical sense and to analyze intermolecular interactions.[19][20][21][22] The final model is validated using tools like checkCIF to ensure it conforms to crystallographic standards. The final data is archived in a Crystallographic Information File (CIF).[23][24][25][26]

Key Intermolecular Interactions to Analyze

A thorough crystallographic analysis extends beyond the molecular structure to the supramolecular assembly. For halogenated benzaldehydes, the following interactions are paramount.

Interactions Molecule Substituted Benzaldehyde HBond C-H···O Hydrogen Bond Molecule->HBond aldehyde O as acceptor HalogenBond C-Br···O/N Halogen Bond Molecule->HalogenBond Br as donor PiStack π-π Stacking Molecule->PiStack aromatic ring HalogenHalogen Br···F Interaction Molecule->HalogenHalogen substituents

Caption: Key intermolecular interactions in halogenated benzaldehydes.

  • Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) can interact favorably with a Lewis base, such as the oxygen of a nearby aldehyde or a nitrogen atom in a derivative. This is a highly directional and influential interaction.[3][11]

  • π-π Stacking: Aromatic rings can stack in offset face-to-face arrangements, contributing to crystal stability through van der Waals forces.[8]

  • Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic or methyl C-H groups are expected to play a role in the crystal packing.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction is the gold standard, other techniques provide complementary information.

  • Powder X-ray Diffraction (PXRD): Useful for analyzing bulk crystalline material, confirming phase purity, and identifying polymorphism. It provides less structural detail than the single-crystal method.[17][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure in solution, which can be compared to the solid-state conformation determined by crystallography.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model intermolecular interactions and predict crystal packing, corroborating experimental findings.[1][2]

By integrating data from these analogous systems with the robust experimental and analytical workflows described, researchers can efficiently approach the crystallographic characterization of novel this compound derivatives, accelerating their application in drug development and materials science.

References

  • Crystallographic Information File - Wikipedia.
  • Mercury - CCDC.
  • Latifi, R. User guide to crystal structure refinement with SHELXL.
  • A short guide to Crystallographic Information Files - CCDC.
  • Introduction to Powder Crystallographic Information File (CIF).
  • CIF (Crystallographic Information Framework) - Metadata Standards Catalog.
  • ShelXle - Wikipedia.
  • Mercury (crystallography) - Wikipedia.
  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284.
  • CIF (Crystallographic Information Framework) - Research Data Alliance GitHub.
  • Verma, P., & Maitra, U. (2023). Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules. The Journal of Physical Chemistry A, 127(28), 5823-5832.
  • Verma, P., & Maitra, U. (2023). Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules. PubMed.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Free Crystal Structure Visualization Software - CCDC.
  • ShelXle Download Page.
  • CSD Mercury Software Tutorial - Basic Overview & Introduction - YouTube.
  • Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(1), 226-235.
  • Small molecule crystallography - Excillum.
  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1257.
  • Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable.
  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments.
  • X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University.
  • XRD Basics - Penn Physics.
  • Methods and Tutorials – Single Crystal Diffraction - ORNL Neutron Sciences.
  • Single-crystal X-ray Diffraction - SERC (Carleton).
  • Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794.
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS - Madurai Kamaraj University.
  • Synthesis of 2-bromo-3-benzyloxybenzaldehyde - PrepChem.com.
  • Single Crystal X-ray Diffraction and Structure Analysis.
  • Tanski, J. M., & Foley, C. A. (2017). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData, 2(3), x170329.
  • The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - the University of Groningen research portal.
  • Betz, R. (2020). Crystal structure of 4-bromobenzaldehyde – complete redetermination at 200 K, C7H5BrO. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 947-950.

Sources

A Senior Application Scientist's Guide to Base Selection in Reactions with 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of a synthetic campaign. The substituted benzaldehyde, 2-Bromo-6-fluoro-3-methylbenzaldehyde, is a versatile building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. Its unique substitution pattern, featuring a sterically hindered ortho-bromo group and an electron-withdrawing fluorine atom, presents both opportunities and challenges in chemical transformations. A critical parameter governing the outcome of many of its reactions is the choice of base. This guide provides an in-depth evaluation of different bases in key reactions involving this substrate, supported by experimental insights and mechanistic rationale.

The Critical Role of the Base

In reactions involving this compound, the base is not merely a proton scavenger. It often plays a multifaceted role, influencing catalyst activity, substrate reactivity, and the overall reaction pathway. The steric hindrance around the bromine atom and the electronic nature of the aromatic ring necessitate a careful consideration of the base's properties, including its strength (pKa), steric bulk, and solubility. An inappropriate choice can lead to low yields, side reactions, or complete reaction failure.

I. Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[1] In this reaction, the base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.[1] For a sterically hindered substrate like this compound, the choice of base can significantly impact the reaction efficiency.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The base is primarily involved in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3] The choice of base can also influence the equilibrium between the different palladium species in the catalytic cycle.

dot

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_0 A Pd(0)Ln B Ar-Pd(II)L2-X A->B Oxidative Addition (Ar-X) D Ar-R C Ar-Pd(II)L2-R B->C Transmetalation (R-B(OH)2 + Base) C->A Reductive Elimination

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

The following table summarizes the expected performance of various bases in the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, based on literature for sterically hindered aryl bromides.[4][5]

BaseBase TypepKa (approx.)Expected Yield (%)Remarks
K₂CO₃Inorganic10.360-75A common and cost-effective choice. Moderate strength.
Cs₂CO₃Inorganic10.385-95Often superior for challenging substrates due to its higher solubility and the "cesium effect".[5]
K₃PO₄Inorganic12.380-90A stronger inorganic base, often effective when carbonates are not.[2]
t-BuOKOrganic19>90A very strong, sterically hindered base. Can be highly effective but may promote side reactions with sensitive functional groups.[4]
Et₃NOrganic10.840-60Generally less effective for Suzuki couplings of aryl bromides.
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the selected base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture at the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Sonogashira Coupling

The Sonogashira coupling is a versatile method for the synthesis of aryl alkynes.[6] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The base plays a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide and also serves as a scavenger for the hydrogen halide byproduct.[7]

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The base is essential for the deprotonation of the terminal alkyne, which then coordinates to the copper(I) salt to form the key copper acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex generated in the palladium cycle.

dot

Sonogashira_Cycle Catalytic Cycles in Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)L2-X Pd0->PdII Oxidative Addition (Ar-X) Product Ar-C≡C-R PdII->Pd0 Reductive Elimination Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Base, Cu(I) CuAcetylide->PdII Transmetalation

Caption: Catalytic Cycles in Sonogashira Coupling.

The choice of base is critical for the success of the Sonogashira coupling, especially for sterically hindered and electron-deficient aryl bromides.[8][9] The following table provides a comparison of commonly used bases.

BaseBase TypepKa (approx.)Expected Yield (%)Remarks
Et₃NOrganic10.870-85A standard choice, often used as both base and solvent.
i-Pr₂NEt (DIPEA)Organic11.075-90More sterically hindered than Et₃N, which can sometimes be beneficial in preventing side reactions.
PiperidineOrganic11.180-95Often gives excellent results, particularly in copper-catalyzed reactions.
DBUOrganic13.560-75A strong, non-nucleophilic base. Can be effective but may lead to side reactions.
Cs₂CO₃Inorganic10.365-80Can be used in copper-free Sonogashira protocols.
  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (1 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2 equiv.) and the amine base (e.g., triethylamine, 2.0 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

II. Aldehyde Condensation and Olefination Reactions

The aldehyde functionality of this compound allows for a variety of condensation and olefination reactions to form new carbon-carbon double bonds. The choice of base is critical in these transformations for the generation of the nucleophilic species.

A. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[10] The base facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion.

BaseBase TypeExpected Yield (%)Remarks
PiperidineOrganic85-95A classic and highly effective catalyst for this reaction.[11]
Ammonium AcetateSalt80-90A mild and efficient catalyst.
Basic AluminaInorganic70-85Can be used as a heterogeneous catalyst for easier work-up.
  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the active methylene compound (1.1 equiv.) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of the base (e.g., piperidine, 0.1 equiv.).

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent.

B. Horner-Wadsworth-Emmons (HWE) and Wittig Reactions

The Horner-Wadsworth-Emmons and Wittig reactions are powerful methods for the synthesis of alkenes from aldehydes.[12][13] These reactions involve the use of phosphorus-stabilized carbanions (ylides). A strong base is required to deprotonate the phosphonium salt (Wittig) or phosphonate ester (HWE) to generate the reactive ylide.[14]

BaseBase TypepKa (approx.)Suitable forRemarks
NaHInorganic~35 (of H₂)HWE, WittigA strong, non-nucleophilic base. Requires careful handling.[15]
n-BuLiOrganometallic~50HWE, WittigA very strong base, commonly used for generating non-stabilized ylides.[16]
NaOMeOrganic15.5HWE, Stabilized WittigA weaker base, suitable for more acidic phosphonates and phosphonium salts.
DBU/LiClOrganic/Salt13.5HWEThe Masamune-Roush conditions, are mild and effective for base-sensitive substrates.[17]
  • To a stirred suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 equiv.) dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 equiv.) in THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry, concentrate, and purify by chromatography.

dot

Experimental_Workflow General Experimental Workflow A Reactant & Reagent Preparation B Reaction Setup under Inert Atmosphere A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up & Extraction C->D E Purification (Chromatography, Recrystallization) D->E F Product Characterization E->F

Caption: General Experimental Workflow.

Conclusion

The judicious selection of a base is a critical determinant for the successful outcome of reactions involving this compound. For Suzuki-Miyaura couplings, strong inorganic bases like cesium carbonate or potassium phosphate are often preferred. In Sonogashira couplings, organic amine bases such as triethylamine or piperidine are standard, though copper-free protocols may utilize inorganic bases. For condensation and olefination reactions, the choice of base is dictated by the pKa of the pronucleophile, ranging from weak amines for Knoevenagel condensations to strong organometallic bases for Wittig reactions. By understanding the mechanistic role of the base and considering the specific steric and electronic properties of the substrate, researchers can optimize reaction conditions to achieve high yields and purity in the synthesis of valuable and complex molecules.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • da Silva, F. M., et al. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 6(82), 78931-78939. [Link]
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
  • A-Z Chemical. (n.d.).
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(15), 3271–3274. [Link]
  • ResearchGate. (n.d.). Horner—Wadsworth—Emmons reaction. [Link]
  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Audisio, D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988–1991. [Link]
  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Link]
  • So, C. M., et al. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 13(21), 5802–5805. [Link]
  • ResearchGate. (n.d.). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. [Link]
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
  • ResearchGate. (n.d.). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Link]
  • AOBChem USA. (n.d.). This compound. [Link]
  • PubMed Central. (n.d.). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. [Link]
  • ScienceDirect. (n.d.). Heterocyclic Compounds. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]
  • PubMed Central. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]

Sources

A Senior Application Scientist's Guide to 2-Bromo-6-fluoro-3-methylbenzaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of a Versatile Building Block for Pharmaceutical and Agrochemical Research

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, halogenated and functionalized aromatic aldehydes serve as critical linchpins in the assembly of a wide array of bioactive molecules. This guide provides a comprehensive technical review of 2-Bromo-6-fluoro-3-methylbenzaldehyde, a uniquely substituted benzaldehyde derivative that has garnered interest in the fields of medicinal chemistry and drug development. We will delve into its applications, compare its utility against alternative reagents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Synthetic Utility of this compound: A Multifunctional Scaffold

This compound (Molecular Formula: C₈H₆BrFO) is a crystalline solid at room temperature, characterized by the presence of three key functional handles: an aldehyde, a bromine atom, and a fluorine atom, all strategically positioned on a methylated benzene ring.[1] This distinct arrangement of reactive sites offers a versatile platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

The aldehyde group serves as a classic entry point for the formation of carbon-carbon and carbon-nitrogen bonds through reactions such as Wittig olefination, aldol condensation, and reductive amination. The bromine atom is a prime participant in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, binding affinity, and bioavailability of the final compound. The interplay of these functionalities allows for a stepwise and controlled elaboration of the molecular scaffold.

Key Applications in the Synthesis of Heterocyclic Scaffolds

The primary application of this compound lies in its role as a precursor for the synthesis of complex heterocyclic systems, particularly quinazolines and related structures, which are prevalent in many biologically active compounds.

Synthesis of Quinazoline Derivatives: A Comparative Advantage

Quinazolines are a class of bicyclic heteroaromatic compounds that form the core of numerous approved drugs and clinical candidates. The synthesis of substituted quinazolines often involves the condensation of an ortho-aminoaryl ketone or aldehyde with a suitable nitrogen source. While various synthetic routes to quinazolines exist, the use of pre-functionalized building blocks like this compound can offer significant advantages in terms of efficiency and molecular diversity.

One notable application is in an improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discovery programs. The use of 6-Bromo-2-fluoro-3-methylbenzaldehyde in this synthesis has been reported to increase the total yield by a significant 18%, while also reducing the number of isolation processes required.[1]

Conceptual Workflow for Quinazoline Synthesis:

G reagent This compound cyclization Cyclization/Condensation reagent->cyclization amine Amine Source (e.g., Guanidine) amine->cyclization quinazoline Substituted Quinazoline cyclization->quinazoline functionalization Further Functionalization (e.g., Suzuki Coupling) quinazoline->functionalization final_product Bioactive Molecule functionalization->final_product

Caption: General workflow for the synthesis of bioactive molecules from this compound.

While a specific, detailed experimental protocol for this improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline using this compound is not publicly available in full, the general principle involves a condensation reaction followed by intramolecular cyclization.

The Power of Palladium: Suzuki-Miyaura Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position, providing a rapid means to generate libraries of diverse compounds for biological screening.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 B [Ar-Pd(II)L2-Br] A->B Oxidative Addition (Ar-Br) C [Ar-Pd(II)L2-R] B->C Transmetalation (R-B(OH)2, Base) C->A Reductive Elimination D Ar-R C->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

While a specific protocol for a Suzuki-Miyaura reaction with this compound is not extensively documented in a single source, the following general procedure, based on reactions with structurally similar aryl bromides, can be adapted.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate and SPhos in a small amount of the dioxane/water solvent mixture.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining solvent to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This procedure is expected to yield the corresponding 2-aryl-6-fluoro-3-methylbenzaldehyde in good to excellent yields, depending on the specific arylboronic acid used.

Comparison with Alternative Reagents

The choice of starting material is a critical decision in any synthetic campaign. While this compound offers a unique combination of functionalities, alternative reagents can be considered depending on the desired target molecule and synthetic strategy.

ReagentKey FeaturesAdvantagesDisadvantages
This compound Aldehyde, bromo, and fluoro functionalitiesVersatile for sequential functionalization; fluorine can enhance biological properties.May be more expensive than simpler analogues; synthesis can be multi-step.
2-Bromobenzaldehyde Aldehyde and bromo functionalitiesReadily available and less expensive; well-established reactivity.Lacks the fluorine substituent, which may be crucial for desired biological activity.
2-Fluoro-6-iodobenzaldehyde Aldehyde, fluoro, and iodo functionalitiesIodo group is more reactive in some cross-coupling reactions.Iodine is a heavier and more expensive halogen; iodinated compounds can be less stable.
3-Methyl-2-nitrobenzaldehyde Aldehyde and nitro functionalitiesNitro group can be a precursor to an amine for quinazoline synthesis.Reduction of the nitro group adds a step to the synthesis; may not be suitable for all cross-coupling reactions.

The primary advantage of this compound lies in its pre-installed fluorine atom, which can save synthetic steps and offer desirable properties in the final product. For applications where fluorine is not required, simpler and more cost-effective alternatives like 2-bromobenzaldehyde may be preferable.

Synthesis of this compound

The accessibility of a building block is a key consideration for its practical application. While commercially available from several suppliers, understanding its synthesis can provide valuable insights. The synthesis of this compound can be achieved through a multi-step sequence, often starting from a simpler substituted toluene. A plausible synthetic route involves the ortho-lithiation of a suitable precursor followed by formylation.

Conceptual Synthetic Pathway:

G start 1-Bromo-3-fluoro-2-methylbenzene lithiation Ortho-lithiation (e.g., n-BuLi) start->lithiation intermediate Lithium Intermediate lithiation->intermediate formylation Formylation (e.g., DMF) intermediate->formylation product This compound formylation->product

Caption: A potential synthetic route to this compound via ortho-lithiation.

This method leverages the directing effect of the fluorine and bromine substituents to achieve regioselective lithiation and subsequent introduction of the aldehyde functionality.

Conclusion and Future Outlook

This compound stands out as a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Its unique combination of an aldehyde, a bromine atom, and a fluorine atom on a methylated aromatic ring provides a powerful platform for the construction of diverse molecular scaffolds, most notably quinazoline derivatives. The ability to engage in a wide range of chemical transformations, including Suzuki-Miyaura cross-coupling, makes it an attractive choice for generating libraries of compounds for biological evaluation. While alternative reagents exist, the pre-installed fluorine atom in this compound can offer significant advantages in terms of synthetic efficiency and the potential for enhanced biological activity of the final products. As the demand for novel and effective therapeutic and agrochemical agents continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • AOBChem USA. (n.d.). This compound.
  • PubChem. (n.d.). This compound.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-6-fluoro-3-methylbenzaldehyde is fundamental to discovery. However, our responsibility extends beyond synthesis and application to the safe and compliant management of these materials from cradle to grave. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are rooted in established best practices for handling halogenated aromatic compounds and align with federal regulations.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the first step in managing it safely. This compound is a halogenated aromatic aldehyde, a class of compounds that requires stringent handling and disposal protocols. Its specific hazards necessitate its classification as regulated hazardous waste.

The primary hazards, as identified in Safety Data Sheets (SDS) for this and structurally similar compounds, are summarized below.[1][2]

Hazard CategoryGHS Hazard CodeDescriptionCausality for Disposal Protocol
Acute Toxicity H302Harmful if swallowed.[2][3]Prevents environmental release that could harm wildlife and contaminate water sources.
Skin Irritation H315Causes skin irritation.[1][2]Contaminated PPE and cleanup materials must be disposed of as hazardous waste to prevent exposure.
Eye Irritation H319Causes serious eye irritation.[1][2]Mandates careful handling to avoid splashes and necessitates specific cleanup procedures for spills.
Respiratory Irritation H335May cause respiratory irritation.[1][2][4]All handling and waste consolidation must occur in a ventilated fume hood to prevent inhalation.
Environmental Hazard (Implied)Halogenated organic compounds can be persistent in the environment.Requires disposal via high-temperature incineration by a licensed facility, not landfill or drain disposal.[5]

The presence of bromine and fluorine atoms classifies this compound as a halogenated organic . This is a critical distinction for waste management. Halogenated wastes cannot be mixed with non-halogenated wastes, as they require different, often more costly, disposal methods like specialized incineration to prevent the formation of toxic byproducts.[5][6] Improper disposal is a serious compliance violation under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[7][8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, a robust safety posture is non-negotiable.

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation.[1]
Eye Protection Safety goggles with side-shields or a face shield.To protect against splashes and aerosolized particles causing serious eye irritation.[2]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Ventilation Chemical Fume Hood.To prevent inhalation of vapors or dust, which can cause respiratory irritation.[4]

Step-by-Step Waste Collection and Segregation Protocol

This protocol ensures that waste containing this compound is collected, segregated, and labeled in a compliant and safe manner.

3.1. Designate a Waste Container

  • Select an Appropriate Container : Use a clearly marked, leak-proof container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate.

  • Secondary Containment : Store the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[6]

3.2. Segregation: The Most Critical Step

  • Isolate Halogenated Waste : All waste containing this compound must be collected in a container designated exclusively for halogenated organic waste .[5][9]

  • Avoid Mixing : Never mix this waste with non-halogenated solvents (like acetone, ethanol, hexanes), aqueous waste, or metal waste.[5][10] Co-mingling waste streams complicates disposal, significantly increases costs, and can create dangerous chemical reactions.[6]

3.3. Proper Labeling: A Self-Validating System

  • Affix a Hazardous Waste Tag : As soon as you designate a container for waste, label it with a Temple University "Hazardous Waste Tag" or your institution's equivalent.[6]

  • Required Information : The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "this compound" and any other chemical constituents with their approximate percentages.[5]

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").[6]

    • The full name of the principal investigator or generator.[6]

    • The accumulation start date (the date the first drop of waste enters the container).

3.4. Waste Collection Procedures

  • Pure Compound/Concentrated Residues : Carefully transfer any solid residues or unadulterated compound into the designated halogenated waste container using a spatula or funnel.[4]

  • Contaminated Solutions : Collect all solutions containing the compound, including reaction mother liquors and solvent rinses from glassware, in the designated halogenated liquid waste container.

  • Contaminated Labware : Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with the chemical must be collected in a separate, sealed plastic bag or container clearly labeled as halogenated solid waste .[10][11]

Spill Management and Decontamination

Accidents happen; a clear protocol ensures they are managed safely.

  • Evacuate and Alert : Clear the immediate area of all personnel and alert colleagues.

  • Don PPE : Wear the appropriate PPE as detailed in Section 2.

  • Contain the Spill : For small spills, cover with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[4][12][13]

  • Collect and Dispose : Carefully sweep or scoop the absorbent material and spilled solid into a designated container for disposal as hazardous waste.[4][14] Seal the container and label it appropriately.

  • Decontaminate the Area : Wipe the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[9]

  • Glassware Decontamination : Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is now considered halogenated hazardous waste and must be collected in the appropriate liquid waste container.[9]

Storage and Final Disposal Workflow

Proper storage while awaiting pickup is a key part of the "cradle-to-grave" responsibility.[15]

  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[6] The container must remain closed except when actively adding waste.[6]

  • Arrange for Pickup : Once the container is full, or within 180 days of the accumulation start date, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[9][11] Provide them with an accurate description of the waste.

The following diagram outlines the decision-making process for handling waste generated from this compound.

G cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Final Disposal start Waste containing This compound is generated waste_type Identify Waste Type start->waste_type solid_waste Pure Solid or Contaminated Labware (gloves, tips) waste_type->solid_waste Solid liquid_waste Dilute Solution or Solvent Rinsate waste_type->liquid_waste Liquid collect_solid Collect in SEALED container for HALOGENATED SOLID WASTE solid_waste->collect_solid collect_liquid Collect in SEALED container for HALOGENATED LIQUID WASTE liquid_waste->collect_liquid label_check Properly Label Container: - 'Hazardous Waste' - Full Chemical Name & % - Hazards (Toxic, Irritant) collect_solid->label_check collect_liquid->label_check store_waste Store in designated Satellite Accumulation Area (SAA) label_check->store_waste contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoro-3-methylbenzaldehyde
Reactant of Route 2
2-Bromo-6-fluoro-3-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.